molecular formula C4H6N2OS B021201 (2-Aminothiazol-4-yl)methanol CAS No. 51307-43-8

(2-Aminothiazol-4-yl)methanol

Numéro de catalogue: B021201
Numéro CAS: 51307-43-8
Poids moléculaire: 130.17 g/mol
Clé InChI: FNXARVNPSVMCEY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(2-Aminothiazol-4-yl)methanol, also known as this compound, is a useful research compound. Its molecular formula is C4H6N2OS and its molecular weight is 130.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

(2-amino-1,3-thiazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2OS/c5-4-6-3(1-7)2-8-4/h2,7H,1H2,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXARVNPSVMCEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90587951
Record name (2-Amino-1,3-thiazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51307-43-8
Record name (2-Amino-1,3-thiazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(2-Aminothiazol-4-yl)methanol synthesis mechanism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of (2-Aminothiazol-4-yl)methanol

This technical guide provides a comprehensive overview of the synthesis mechanism for this compound, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the well-established Hantzsch thiazole synthesis to form the core heterocyclic structure, followed by a targeted reduction of the ester functional group. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and mechanistic diagrams.

Overall Synthesis Pathway

The synthesis of this compound is efficiently achieved through a two-step sequence starting from ethyl bromopyruvate and thiourea. The initial step involves the formation of ethyl 2-aminothiazole-4-carboxylate via the Hantzsch thiazole synthesis. The subsequent step is the reduction of the ester group to the corresponding primary alcohol.

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Reduction Ethyl bromopyruvate Ethyl bromopyruvate Ethyl 2-aminothiazole-4-carboxylate Ethyl 2-aminothiazole-4-carboxylate Ethyl bromopyruvate->Ethyl 2-aminothiazole-4-carboxylate Ethanol, Reflux Thiourea Thiourea Thiourea->Ethyl 2-aminothiazole-4-carboxylate start_step2 Ethyl 2-aminothiazole-4-carboxylate->start_step2 This compound This compound start_step2->this compound LiAlH4, THF 2. H2O workup

Figure 1: Overall synthesis pathway for this compound.

Step 1: Hantzsch Thiazole Synthesis of Ethyl 2-aminothiazole-4-carboxylate

The initial step involves the cyclocondensation reaction between ethyl bromopyruvate and thiourea in ethanol to yield ethyl 2-aminothiazole-4-carboxylate. This reaction is a classic example of the Hantzsch thiazole synthesis.

Experimental Protocol

A mixture of ethyl bromopyruvate (2 mol) and thiourea (3 mol) in 100 mL of 99.9% ethanol is refluxed for 24 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of petroleum ether: ethyl acetate (1:3).[1] Upon completion, the reaction mixture is cooled to room temperature, concentrated under reduced pressure, and then poured into ice-cold water. The solution is basified to a pH of 10 with a 2 M sodium hydroxide solution, which results in the precipitation of the product. The off-white precipitate is then collected by filtration and recrystallized from ethanol to afford pure ethyl 2-aminothiazole-4-carboxylate.[1]

Quantitative Data
ParameterValueReference
Yield 70%[1]
Melting Point 175-177 °C[1]
Reaction Time 24 hours[1]
Solvent Ethanol[1]
Temperature Reflux[1]
Reaction Mechanism

The mechanism of the Hantzsch thiazole synthesis involves the initial nucleophilic attack of the sulfur atom of thiourea on the α-carbon of ethyl bromopyruvate, followed by an intramolecular cyclization and subsequent dehydration to form the thiazole ring.

G Thiourea Thiourea Intermediate_1 Intermediate_1 Thiourea->Intermediate_1 Nucleophilic Attack Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 Intramolecular Cyclization Ethyl bromopyruvate Ethyl bromopyruvate Ethyl bromopyruvate->Intermediate_1 Ethyl 2-aminothiazole-4-carboxylate Ethyl 2-aminothiazole-4-carboxylate Intermediate_2->Ethyl 2-aminothiazole-4-carboxylate Dehydration

Figure 2: Mechanism of Hantzsch thiazole synthesis.

Step 2: Reduction of Ethyl 2-aminothiazole-4-carboxylate to this compound

The second step is the reduction of the ester group of ethyl 2-aminothiazole-4-carboxylate to a primary alcohol. This transformation is typically achieved using a strong reducing agent such as lithium aluminum hydride (LiAlH₄). While sodium borohydride (NaBH₄) is a milder reducing agent, it is generally not effective for the reduction of esters under standard conditions.[2][3] However, its reactivity can be enhanced with additives or under specific conditions.[4][5] For a more reliable and complete reduction of the ester, LiAlH₄ is the preferred reagent.[6][7]

Experimental Protocol

To a solution of ethyl 2-aminothiazole-4-carboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF), lithium aluminum hydride (LiAlH₄) (excess, typically 2-3 equivalents) is added portion-wise at 0 °C under an inert atmosphere. The reaction mixture is then stirred at room temperature until the reaction is complete, as monitored by TLC. Upon completion, the reaction is carefully quenched by the sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then water again. The resulting mixture is filtered, and the filtrate is concentrated under reduced pressure. The crude product can be purified by column chromatography to yield this compound.

Quantitative Data
ParameterValueReference
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)[6][7]
Solvent Tetrahydrofuran (THF)[6]
Temperature 0 °C to room temperatureGeneral procedure
Reaction Time Varies (typically a few hours)General procedure
Yield High (expected)General procedure
Reaction Mechanism

The reduction of the ester with LiAlH₄ proceeds via a two-step nucleophilic addition of hydride ions. The first hydride addition leads to a tetrahedral intermediate which then collapses to form an aldehyde. The aldehyde is subsequently reduced by a second hydride addition to form the primary alcohol.[8][9]

G Ethyl 2-aminothiazole-4-carboxylate Ethyl 2-aminothiazole-4-carboxylate Tetrahedral_Intermediate_1 Tetrahedral_Intermediate_1 Ethyl 2-aminothiazole-4-carboxylate->Tetrahedral_Intermediate_1 1. LiAlH4 Aldehyde_Intermediate Aldehyde_Intermediate Tetrahedral_Intermediate_1->Aldehyde_Intermediate Elimination of EtO- Tetrahedral_Intermediate_2 Tetrahedral_Intermediate_2 Aldehyde_Intermediate->Tetrahedral_Intermediate_2 2. LiAlH4 This compound This compound Tetrahedral_Intermediate_2->this compound 3. H2O workup

Figure 3: Mechanism of ester reduction with LiAlH₄.

Conclusion

The synthesis of this compound can be reliably performed in two steps from readily available starting materials. The Hantzsch thiazole synthesis provides the core heterocyclic structure, and a subsequent reduction of the ester functionality yields the desired primary alcohol. The protocols and mechanisms detailed in this guide offer a solid foundation for the laboratory-scale production of this important synthetic intermediate.

References

A Technical Guide to the Physicochemical Properties of (2-Aminothiazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the known physicochemical properties of (2-Aminothiazol-4-yl)methanol (CAS No: 51307-43-8), a heterocyclic compound of interest in medicinal chemistry and synthetic research. The information is compiled for professionals in drug discovery and development, offering a centralized resource for its characterization and handling.

Core Physicochemical Properties

This compound is a derivative of 2-aminothiazole, a scaffold present in numerous biologically active compounds and approved pharmaceuticals. Understanding its fundamental properties is crucial for its application in synthesis, formulation, and biological screening.

Data Presentation: Summary of Physicochemical Properties

The following table summarizes the key physicochemical data for this compound. Data for certain parameters were not available in the reviewed literature; for context, values for closely related analogs are provided where informative.

PropertyValueSource / Notes
IUPAC Name This compound-
CAS Number 51307-43-8[1]
Molecular Formula C₄H₆N₂OS[1]
Molecular Weight 130.17 g/mol [1]
Appearance Solid (form not specified)Based on related compounds[2][3]
Melting Point Data not availableFor reference, 2-aminothiazole: 91-93 °C[4][5]
Boiling Point Data not availableFor reference, 2-amino-4-methylthiazole: 231-232 °C
Solubility Data not availableThe shake-flask method is a standard protocol for determination[6][7][8]. Related aminothiazoles are soluble in methanol[2].
pKa Data not availableFor reference, predicted pKa for 2-amino-4-methylthiazole: 5.36±0.10[2]
LogP Data not availableFor reference, LogP for 2-aminothiazole-4-acetic acid: -2.13[9]

Experimental Protocols

Detailed methodologies are essential for reproducing and verifying physicochemical data. The following sections describe standard experimental protocols relevant to the characterization of this compound.

2.1. Solubility Determination (Isothermal Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic solubility of a compound.[8]

  • Principle: An excess amount of the solid compound is equilibrated with a specific solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute in the supernatant is then measured.[6][8]

  • Methodology:

    • Preparation: Add an excess amount of this compound to a sealed vial containing a known volume of the solvent of interest (e.g., water, ethanol, DMSO).

    • Equilibration: Place the vials in a shaker bath set to a constant temperature (e.g., 298.15 K and 310.15 K to simulate room and physiological temperatures). Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

    • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. Alternatively, centrifuge the samples to separate the solid and liquid phases.[8]

    • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant.

    • Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of the compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.[7] A calibration curve prepared with standard solutions of known concentrations is used for accurate quantification.[7]

2.2. Spectroscopic Characterization

Spectroscopic analysis is fundamental for structural confirmation and purity assessment.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Principle: IR spectroscopy measures the absorption of infrared radiation by the molecule's bonds, causing them to vibrate. This provides a "fingerprint" of the functional groups present.

    • Methodology: The spectrum can be recorded using a KBr disc method or an Attenuated Total Reflectance (ATR) accessory.[10][11] For the KBr method, a small amount of the sample is ground with potassium bromide and pressed into a transparent pellet. For ATR, the solid sample is placed directly onto the crystal. The spectrum is typically recorded over a range of 4000–400 cm⁻¹.[12] Expected characteristic peaks for this compound would include N-H stretching (amine), O-H stretching (alcohol), C-H stretching, C=N stretching (thiazole ring), and C-S stretching.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Principle: NMR spectroscopy provides detailed information about the structure and chemical environment of atoms (primarily ¹H and ¹³C). Chemical shifts, signal splitting, and integration are used to elucidate the molecular structure.

    • Methodology: A small amount of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).[10] The solution is placed in an NMR tube, and spectra are acquired on an NMR spectrometer (e.g., 300 or 400 MHz).[10][13] Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts (0 ppm).[13]

Mandatory Visualization

The following diagrams illustrate key experimental and logical workflows relevant to the characterization of this compound.

G Diagram 1: Experimental Workflow for Solubility Determination cluster_prep Sample Preparation cluster_sep Phase Separation cluster_analysis Quantification A Add excess this compound to solvent in a sealed vial B Place in temperature-controlled shaker bath (e.g., 24-72h) A->B Equilibration C Allow suspension to settle or centrifuge B->C D Withdraw aliquot of clear supernatant C->D E Prepare serial dilutions of the supernatant D->E F Analyze via HPLC-UV or UV-Vis Spectroscopy E->F G Calculate concentration using calibration curve F->G H Final Solubility Value (e.g., mg/mL or mol/L) G->H

Diagram 1: Workflow for solubility determination using the shake-flask method.

G Diagram 2: Logic for Spectroscopic Characterization cluster_ftir FTIR Analysis cluster_nmr NMR Analysis Compound This compound (Pure Sample) FTIR_Prep Prepare Sample (KBr pellet or ATR) Compound->FTIR_Prep NMR_Prep Dissolve in Deuterated Solvent Compound->NMR_Prep FTIR_Run Acquire Spectrum (4000-400 cm⁻¹) FTIR_Prep->FTIR_Run FTIR_Result Identify Functional Groups: -NH₂, -OH, C=N, C-S FTIR_Run->FTIR_Result Final Structural Confirmation FTIR_Result->Final NMR_Run Acquire ¹H & ¹³C Spectra NMR_Prep->NMR_Run NMR_Result Confirm Connectivity & Chemical Environment NMR_Run->NMR_Result NMR_Result->Final

Diagram 2: Logical flow for the structural confirmation of the compound.

References

An In-depth Technical Guide to (2-Aminothiazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Aminothiazol-4-yl)methanol, identified by the CAS number 51307-43-8, is a heterocyclic organic compound featuring a 2-aminothiazole core functionalized with a hydroxymethyl group at the 4-position. This molecule belongs to the broader class of 2-aminothiazole derivatives, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds and approved pharmaceuticals. The 2-aminothiazole moiety is recognized as a privileged structure, known for its ability to interact with a wide range of biological targets. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and a review of the biological activities and signaling pathways associated with the 2-aminothiazole scaffold, with a focus on its relevance in drug discovery and development.

Chemical and Physical Properties

This compound is a solid at room temperature. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 51307-43-8[CymitQuimica]
Molecular Formula C4H6N2OS[CymitQuimica]
Molecular Weight 130.17 g/mol [CymitQuimica]
Appearance Solid[CymitQuimica]
Purity Typically ≥95%[AK Scientific]
Synonyms 2-Amino-4-(hydroxymethyl)thiazole, (2-amino-1,3-thiazol-4-yl)methanol[CymitQuimica]

Synthesis of this compound

The primary synthetic route to this compound and other 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[1][2] This method involves the condensation reaction between an α-haloketone and a thiourea derivative.

General Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a versatile method for the formation of the thiazole ring. The general mechanism involves the reaction of an α-halocarbonyl compound with a thioamide. For the synthesis of 2-aminothiazoles, thiourea is commonly used as the thioamide component.

Hantzsch_Synthesis reagents α-Haloketone + Thiourea intermediate Thiouronium Salt Intermediate reagents->intermediate Nucleophilic Attack cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization Tautomerization product 2-Aminothiazole Derivative cyclization->product Anticancer_Mechanisms cluster_cell Cancer Cell Proliferation Uncontrolled Proliferation Apoptosis Evasion of Apoptosis Angiogenesis Sustained Angiogenesis Aminothiazole This compound Scaffold Kinase_Inhibition Kinase Inhibition Aminothiazole->Kinase_Inhibition Tubulin_Disruption Tubulin Disruption Aminothiazole->Tubulin_Disruption Apoptosis_Induction Apoptosis Induction Aminothiazole->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest Aminothiazole->Cell_Cycle_Arrest Kinase_Inhibition->Proliferation Inhibits Tubulin_Disruption->Proliferation Inhibits Apoptosis_Induction->Apoptosis Induces Cell_Cycle_Arrest->Proliferation Inhibits MTT_Assay_Workflow start Seed Cancer Cells in 96-well plate treatment Treat with This compound start->treatment incubation Incubate treatment->incubation mtt_addition Add MTT Solution incubation->mtt_addition formazan_formation Formazan Crystal Formation mtt_addition->formazan_formation solubilization Solubilize Crystals (DMSO) formazan_formation->solubilization readout Measure Absorbance solubilization->readout

References

Structure Elucidation of (2-Aminothiazol-4-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of (2-Aminothiazol-4-yl)methanol. Due to the limited availability of published experimental data for this specific molecule, this guide combines established analytical techniques with predictive data based on closely related analogs. This approach offers a robust framework for the characterization of this compound and similar derivatives.

Predicted Spectroscopic Data

The structural confirmation of this compound relies on a combination of spectroscopic methods. Below are the predicted key spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.5 - 7.0Singlet1HH-5 (thiazole ring)
~4.5 - 4.8Singlet2H-CH₂OH
~5.0 - 5.5Broad Singlet2H-NH₂
~3.5 - 4.0Broad Singlet1H-OH

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~168C-2 (C-NH₂)
~150C-4 (C-CH₂OH)
~105C-5 (CH)
~60-CH₂OH

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadO-H and N-H stretching
3100 - 3000MediumC-H stretching (aromatic)
2950 - 2850MediumC-H stretching (aliphatic)
~1630StrongC=N stretching (thiazole ring)
~1550StrongN-H bending
~1050StrongC-O stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
130[M]⁺ (Molecular Ion)
113[M-OH]⁺
99[M-CH₂OH]⁺

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of this compound, based on established methods for 2-aminothiazole derivatives.

Synthesis of this compound

A common route to synthesize 4-substituted-2-aminothiazoles is the Hantzsch thiazole synthesis.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 1,3-dihydroxyacetone in a suitable solvent such as ethanol.

  • Halogenation (in-situ or pre-synthesized α-haloketone): To the solution, add 1.1 equivalents of a halogenating agent (e.g., N-bromosuccinimide) and stir at room temperature until the starting material is consumed (monitored by TLC).

  • Thiazole Ring Formation: Add 1.2 equivalents of thiourea to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. Neutralize with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Analysis

NMR Spectroscopy:

  • Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

IR Spectroscopy:

  • Obtain the IR spectrum of the solid sample using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Record the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol).

  • Analyze the sample using an electrospray ionization (ESI) mass spectrometer to obtain the high-resolution mass spectrum.

Visualization of Methodologies and Pathways

Structure Elucidation Workflow

The logical flow for determining the structure of this compound is outlined below.

G Structure Elucidation Workflow Synthesis Synthesis of this compound Purification Purification (Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation G Hypothetical Inhibition of Wnt Signaling Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK-3β Dishevelled->GSK3b inhibition TNIK TNIK Dishevelled->TNIK Beta_Catenin β-Catenin GSK3b->Beta_Catenin degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Aminothiazole This compound Derivative Aminothiazole->TNIK inhibition TNIK->TCF_LEF activation

Spectroscopic Analysis of (2-Aminothiazol-4-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound (2-Aminothiazol-4-yl)methanol. Due to the limited availability of directly published experimental spectra for this specific molecule, this guide presents predicted spectral data based on the analysis of structurally related compounds. It also outlines a general experimental protocol for acquiring such data. This information is crucial for the structural elucidation and quality control of this important chemical intermediate in medicinal chemistry and drug development.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from the known spectral data of 2-aminothiazole and consider the substituent effects of the hydroxymethyl group at the C4 position.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
H5 (thiazole ring)~6.7Singlet
-CH₂OH (methylene)~4.5Singlet
-NH₂ (amino)~7.0Broad Singlet
-OH (hydroxyl)VariableBroad Singlet

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C2 (thiazole ring)~168
C4 (thiazole ring)~150
C5 (thiazole ring)~108
-CH₂OH (methylene)~58

Solvent: DMSO-d₆

Experimental Protocol for NMR Spectroscopy

Obtaining high-resolution NMR spectra is fundamental for the structural verification of this compound. Below is a generalized experimental protocol for acquiring ¹H and ¹³C NMR data.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the purified this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry 5 mm NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

  • Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]

2. NMR Instrument Parameters:

  • Spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer.[2]

  • For ¹H NMR:

    • Set the spectral width to approximately 16 ppm.

    • The number of scans can range from 16 to 64, depending on the sample concentration.

    • A relaxation delay of 1-2 seconds is generally sufficient.

  • For ¹³C NMR:

    • Set the spectral width to approximately 220 ppm.

    • A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

    • Proton decoupling is employed to simplify the spectrum and enhance signal-to-noise.

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Workflow for NMR-Based Structural Elucidation

The following diagram illustrates the general workflow for the structural analysis of a synthesized compound like this compound using NMR spectroscopy.

NMR_Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Spectral Interpretation & Verification Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) Purification->SamplePrep DataAcquisition NMR Data Acquisition (1H, 13C, etc.) SamplePrep->DataAcquisition DataProcessing Data Processing (FT, Phasing, Baseline Correction) DataAcquisition->DataProcessing Interpretation Spectral Interpretation (Chemical Shifts, Coupling, Integration) DataProcessing->Interpretation StructureVerification Structure Verification Interpretation->StructureVerification FinalReport FinalReport StructureVerification->FinalReport Final Report

A generalized workflow for NMR-based structural elucidation.

This guide serves as a foundational resource for professionals engaged in the synthesis and characterization of thiazole-based compounds. While the provided NMR data is predictive, it offers a reliable starting point for spectral assignment and structural confirmation. For definitive analysis, it is always recommended to acquire experimental data on a purified sample.

References

Navigating the Fragmentation Landscape of (2-Aminothiazol-4-yl)methanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the predicted mass spectrometry fragmentation of (2-Aminothiazol-4-yl)methanol. Due to the absence of a publicly available, experimentally determined mass spectrum for this specific compound in the reviewed literature, this document focuses on a theoretical elucidation of its fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. The predictions are grounded in the well-established fragmentation patterns of the 2-aminothiazole core and associated functional groups. Furthermore, this guide outlines comprehensive, best-practice experimental protocols for the analysis of this compound using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

Predicted Mass Spectrometry Fragmentation of this compound

The fragmentation of this compound in a mass spectrometer is anticipated to be driven by the lability of the C-S and C-N bonds within the thiazole ring, as well as the characteristic fragmentation of the hydroxymethyl substituent.

Electron Ionization (EI) Fragmentation:

Under hard ionization conditions like EI, extensive fragmentation is expected. The molecular ion (M•+) will likely be observed, followed by a series of fragment ions resulting from bond cleavages and rearrangements. Key predicted fragmentation pathways include:

  • Alpha-cleavage: Loss of a hydrogen radical from the molecular ion to form a stable oxonium ion.

  • Loss of Water: Dehydration of the molecular ion, a common fragmentation pathway for alcohols.

  • Loss of the Hydroxymethyl Group: Cleavage of the C-C bond between the thiazole ring and the methanol group.

  • Ring Cleavage: Fragmentation of the thiazole ring itself, leading to characteristic ions. Common cleavages in 2-aminothiazole derivatives involve the S1-C2, CS-CN, and CS-CC bonds.

Electrospray Ionization (ESI) Fragmentation:

ESI, a soft ionization technique, is expected to primarily produce the protonated molecule [M+H]+. Collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) would then be required to induce fragmentation. The fragmentation of the [M+H]+ ion is predicted to follow similar pathways to EI, with the loss of neutral molecules being prominent.

The following diagram illustrates the predicted major fragmentation pathways of this compound.

fragmentation_pathway Predicted Fragmentation of this compound M [this compound] M•+ (m/z 130) F1 [M - H]• m/z 129 M->F1 - H• F2 [M - H₂O]•+ m/z 112 M->F2 - H₂O F3 [M - CH₂OH]• m/z 99 M->F3 - •CH₂OH F4 [C₃H₃N₂S]+ m/z 99 M->F4 Ring Cleavage F5 [C₂H₂NS]+ m/z 72 F3->F5 - HCN F6 [CH₂N₂S]•+ m/z 74 F4->F6 - HCN

Caption: Predicted major fragmentation pathways of this compound.

Quantitative Data Summary

The table below summarizes the predicted mass-to-charge ratios (m/z) for the molecular ion and key fragment ions of this compound.

Ion Predicted m/z Proposed Structure/Formula Ionization Mode
[M]•+130C₄H₆N₂OSEI
[M+H]+131C₄H₇N₂OS⁺ESI
[M-H]•129C₄H₅N₂OSEI
[M-H₂O]•+112C₄H₄N₂SEI
[M-CH₂OH]•99C₃H₃N₂SEI
[C₃H₃N₂S]+992-Aminothiazole cationEI/ESI-MS/MS
[C₂H₂NS]+72Thiazole fragmentEI/ESI-MS/MS
[CH₂N₂S]•+74Aminothioformamide radical cationEI/ESI-MS/MS

Experimental Protocols

Detailed methodologies for the analysis of this compound by GC-MS and LC-MS are provided below. These protocols are based on standard practices for small molecule analysis and may require optimization for specific instrumentation and research questions.

1. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

This method is suitable for the analysis of thermally stable and volatile compounds. Derivatization may be necessary to improve the volatility of this compound.

  • Sample Preparation (with Derivatization):

    • Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., pyridine).

    • Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

    • Heat the mixture at 70°C for 30 minutes.

    • Cool the sample to room temperature and dilute with an appropriate solvent (e.g., ethyl acetate) to a final concentration of approximately 10 µg/mL.

  • GC-MS Instrumentation and Parameters:

    • Gas Chromatograph:

      • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

      • Injector Temperature: 250°C.

      • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

      • Injection Volume: 1 µL (splitless mode).

    • Mass Spectrometer (EI):

      • Ion Source Temperature: 230°C.

      • Electron Energy: 70 eV.

      • Mass Range: m/z 40-400.

      • Scan Rate: 2 scans/second.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to the derivatized this compound based on its retention time.

    • Extract the mass spectrum of the peak.

    • Identify the molecular ion and characteristic fragment ions.

    • Compare the obtained spectrum with spectral libraries (if available) or interpret the fragmentation pattern to confirm the structure.

2. Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

This method is ideal for the analysis of polar and thermally labile compounds and does not typically require derivatization.

  • Sample Preparation:

    • Dissolve 1 mg of this compound in 1 mL of a suitable solvent mixture (e.g., 50:50 methanol:water) to create a 1 mg/mL stock solution.

    • Perform serial dilutions to obtain a working solution of approximately 1 µg/mL in the mobile phase.

  • LC-MS Instrumentation and Parameters:

    • Liquid Chromatograph:

      • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

      • Flow Rate: 0.3 mL/min.

      • Column Temperature: 40°C.

      • Injection Volume: 5 µL.

    • Mass Spectrometer (ESI):

      • Ionization Mode: Positive.

      • Capillary Voltage: 3.5 kV.

      • Drying Gas Temperature: 350°C.

      • Drying Gas Flow: 10 L/min.

      • Nebulizer Pressure: 40 psi.

      • Fragmentor Voltage: 100 V (for MS1).

      • Collision Energy: 10-30 eV (for MS/MS fragmentation of the precursor ion at m/z 131).

      • Mass Range: m/z 50-500.

  • Data Analysis:

    • Identify the chromatographic peak for this compound.

    • Confirm the presence of the protonated molecule [M+H]+ at m/z 131 in the MS1 spectrum.

    • Analyze the MS/MS spectrum to identify characteristic fragment ions.

    • Use the accurate mass measurements to determine the elemental composition of the parent and fragment ions.

Experimental Workflow Visualization

The following diagram provides a logical workflow for the mass spectrometric analysis of this compound.

experimental_workflow General Experimental Workflow for MS Analysis cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Sample Standard/Sample of This compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Derivatization Derivatization (optional, for GC-MS) Dissolution->Derivatization Dilution Dilution to Working Concentration Derivatization->Dilution Injection Injection into GC-MS or LC-MS Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI or ESI) Separation->Ionization MassAnalysis Mass Analysis (MS1 and MS/MS) Ionization->MassAnalysis PeakID Peak Identification and Integration MassAnalysis->PeakID Spectrum Mass Spectrum Extraction PeakID->Spectrum Fragmentation Fragmentation Pattern Analysis Spectrum->Fragmentation Confirmation Structural Confirmation Fragmentation->Confirmation

The Versatile Scaffold: A Technical Guide to the Biological Activity of Novel 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety stands as a privileged scaffold in medicinal chemistry, consistently appearing in a diverse array of biologically active compounds. Its unique structural features allow for versatile modifications, leading to the development of potent and selective agents targeting a wide range of diseases. This technical guide provides an in-depth overview of the recent advancements in the biological activities of novel 2-aminothiazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the design and development of next-generation therapeutics based on this remarkable heterocyclic core.

Anticancer Activity: Targeting Multiple Hallmarks of Cancer

2-Aminothiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a broad spectrum of human cancer cell lines.[1][2][3][4] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.[2][5]

Cytotoxicity of 2-Aminothiazole Derivatives

The in vitro cytotoxic activity of various novel 2-aminothiazole derivatives has been extensively evaluated. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, have been determined across numerous cancer cell lines. A summary of representative data is presented below.

Compound/DerivativeCancer Cell LineIC50 ValueReference
Ethyl 2-[2-(dibutylamino)acetamido]thiazole-4-carboxylatePanc-1 (Pancreatic)43.08 µM[6]
Compound 20 (a 4,5-butylidene derivative)H1299 (Lung)4.89 µM[3]
Compound 20 (a 4,5-butylidene derivative)SHG-44 (Glioma)4.03 µM[3]
TH-39K562 (Leukemia)0.78 µM[2]
Compound 79a MCF-7 (Breast)2.32 µg/mL (GI50)[2]
Compound 79b A549 (Lung)1.61 µg/mL (GI50)[2]
Compound 55 (N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine)M. tuberculosis H37Rv0.024 µM (MIC)[7]
Compound 23 (a VEGFR-2 inhibitor)VEGFR-297 nM[5]
Compound 54 (a PI3Kα inhibitor)PI3Kα1.03 nM[5]
Compound 3e (an AChE inhibitor)Acetylcholinesterase0.5 µM[8]
Compound 9e (a BChE inhibitor)Butyrylcholinesterase0.9 µM[8]
Compound 18e (a nitrofuran conjugate)M. tuberculosis H37Ra0.27 µg/mL (MIC)[9]
Compound 18e (a nitrofuran conjugate)S. aureus1.36 µg/mL (MIC)[9]
Mechanisms of Anticancer Action

The anticancer effects of 2-aminothiazole derivatives are often attributed to their ability to modulate critical cellular processes.

Induction of Apoptosis: Many 2-aminothiazole compounds trigger programmed cell death in cancer cells.[2] This is often achieved through the modulation of the Bcl-2 family of proteins, leading to a decrease in anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins like Bax.[2]

Cell Cycle Arrest: These derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest at specific checkpoints, most commonly the G0/G1 or G2/M phases.[2][5] This prevents the cancer cells from progressing through the division cycle.

Below is a diagram illustrating the general mechanism of action for anticancer 2-aminothiazole derivatives.

cluster_0 2-Aminothiazole Derivative cluster_1 Cellular Effects cluster_2 Molecular Mechanisms cluster_3 Outcome Derivative 2-Aminothiazole Derivative Apoptosis Induction of Apoptosis Derivative->Apoptosis CellCycleArrest Cell Cycle Arrest (G0/G1 or G2/M) Derivative->CellCycleArrest Bcl2 Downregulation of Bcl-2 (Anti-apoptotic) Apoptosis->Bcl2 Bax Upregulation of Bax (Pro-apoptotic) Apoptosis->Bax Checkpoints Modulation of Cell Cycle Checkpoints CellCycleArrest->Checkpoints CancerCellDeath Cancer Cell Death Bcl2->CancerCellDeath Bax->CancerCellDeath Checkpoints->CancerCellDeath

Caption: General mechanism of anticancer action for 2-aminothiazole derivatives.

Antimicrobial Activity: A Broad Spectrum of Efficacy

Novel 2-aminothiazole derivatives have emerged as a promising class of antimicrobial agents, demonstrating activity against a range of bacteria and fungi.[9][10][11] Their development is particularly crucial in the face of rising antimicrobial resistance.

Antibacterial and Antifungal Efficacy

The antimicrobial potential of these compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Compound/DerivativeMicroorganismActivity/MIC ValueReference
Various DerivativesBacillus subtilisActive at 50 & 100 µg/ml[10]
Various DerivativesE. coliActive at 50 & 100 µg/ml[10]
Various DerivativesCandida albicansActive at 50 & 100 µg/ml[10]
Various DerivativesAspergillus nigerActive at 50 & 100 µg/ml[10]
Compound 55 (N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine)M. tuberculosis H37Rv0.024 µM[7]
Compound 18e (a nitrofuran conjugate)M. tuberculosis H37Ra0.27 µg/mL[9]
Compound 18e (a nitrofuran conjugate)S. aureus1.36 µg/mL[9]
Oxazole-containing compoundsM. tuberculosisBest MIC = 3.13 µg/mL[12]

Anti-inflammatory and Other Biological Activities

Beyond their anticancer and antimicrobial properties, 2-aminothiazole derivatives have been investigated for a variety of other biological activities.

  • Anti-inflammatory Activity: Certain derivatives have shown potent anti-inflammatory effects by inhibiting enzymes such as COX-1 and COX-2.[13]

  • Enzyme Inhibition: This scaffold has been utilized to design inhibitors for various enzymes, including phosphodiesterase type 5 (PDE5), inducible nitric oxide synthase (iNOS), and various kinases.[13][14][15]

  • Neuroprotective Effects: Some derivatives have been explored for their potential in treating neurodegenerative diseases like Alzheimer's by inhibiting cholinesterases.[8]

Experimental Protocols

The evaluation of the biological activity of novel 2-aminothiazole derivatives relies on a set of standardized and robust experimental protocols.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the 2-aminothiazole derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated to allow the mitochondrial reductases in viable cells to convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

The general workflow for evaluating the anticancer activity of these compounds is depicted below.

Start Start: Synthesized 2-Aminothiazole Derivatives MTT MTT Assay (Cell Viability/Cytotoxicity) Start->MTT ApoptosisAssay Apoptosis Assay (e.g., Annexin V/PI Staining) MTT->ApoptosisAssay If active CellCycleAssay Cell Cycle Analysis (Flow Cytometry) MTT->CellCycleAssay If active MechanismStudy Further Mechanistic Studies (e.g., Western Blot for Protein Expression) ApoptosisAssay->MechanismStudy CellCycleAssay->MechanismStudy End Identification of Lead Compound MechanismStudy->End

Caption: General experimental workflow for in vitro anticancer evaluation.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Methodology:

  • Compound Preparation: Serial twofold dilutions of the 2-aminothiazole derivatives are prepared in a liquid growth medium in 96-well microtiter plates.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

  • Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

The 2-aminothiazole scaffold continues to be a highly fruitful starting point for the discovery of novel therapeutic agents. The derivatives discussed in this guide highlight the immense potential of this heterocyclic system in addressing significant unmet medical needs in oncology and infectious diseases. The structure-activity relationship studies, coupled with detailed mechanistic investigations, will undoubtedly pave the way for the development of next-generation 2-aminothiazole-based drugs with improved efficacy and safety profiles. The provided experimental frameworks offer a solid foundation for the systematic evaluation of new chemical entities emerging from this promising field of research.

References

The Aminothiazole Ring: A Technical Guide to its Reactivity and Chemical Reactions for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous biologically active compounds, including approved drugs and clinical candidates. Its unique electronic properties and versatile reactivity make it an attractive starting point for the synthesis of diverse molecular architectures. This technical guide provides an in-depth overview of the reactivity and key chemical reactions of the aminothiazole ring, tailored for professionals in drug discovery and development.

Synthesis of the 2-Aminothiazole Core: The Hantzsch Synthesis

The most fundamental and widely employed method for constructing the 2-aminothiazole ring is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-haloketone with a thiourea or its derivatives. The versatility of this method allows for the introduction of a wide range of substituents at the 4- and 5-positions of the thiazole ring.

Classical Hantzsch Synthesis

The classical approach typically involves reacting an α-haloketone with thiourea in a suitable solvent, such as ethanol, often with heating.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

  • Materials:

    • 2-Bromoacetophenone

    • Thiourea

    • Methanol

    • 5% Sodium Carbonate (Na₂CO₃) solution

    • Deionized Water

  • Procedure:

    • In a 20 mL scintillation vial or a suitable round-bottom flask, combine 2-bromoacetophenone (1.0 g, 5.0 mmol) and thiourea (0.57 g, 7.5 mmol).

    • Add methanol (5 mL) and a magnetic stir bar.

    • Heat the mixture with stirring to a gentle reflux (approximately 65-70°C) for 30-60 minutes.

    • After cooling to room temperature, pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and stir. A precipitate will form.

    • Collect the solid product by vacuum filtration using a Buchner funnel and wash the filter cake with cold deionized water.

    • Allow the product to air dry completely. Recrystallization from ethanol can be performed for further purification.

  • Characterization (Expected):

    • Appearance: Off-white to pale yellow solid.

    • ¹H NMR (DMSO-d₆): δ 7.8-7.2 (m, 5H, Ar-H), 7.1 (s, 1H, thiazole H-5), 6.9 (s, 2H, NH₂).

    • Yield: Typically high, often exceeding 80%.

Modern Variations of the Hantzsch Synthesis

To improve reaction times, yields, and environmental friendliness, several modern variations of the Hantzsch synthesis have been developed.

  • Microwave-Assisted Synthesis: This method utilizes microwave irradiation to rapidly heat the reaction mixture, significantly reducing reaction times from hours to minutes.

  • Ultrasound-Assisted Synthesis: Sonication provides the energy for the reaction, often allowing it to proceed at room temperature and sometimes under solvent-free conditions.

Reactivity of the Aminothiazole Ring

The reactivity of the 2-aminothiazole ring is characterized by the interplay of the electron-donating amino group and the heterocyclic ring system. This results in a molecule with multiple reactive sites amenable to various chemical transformations.

Reactions at the Exocyclic Amino Group

The exocyclic amino group at the 2-position is a primary site for derivatization, allowing for the introduction of a wide array of functional groups.

The amino group readily undergoes acylation with acyl chlorides or anhydrides to form the corresponding amides. This is a common strategy to introduce diverse side chains and explore structure-activity relationships (SAR).

Experimental Protocol: Acylation of 2-Aminothiazole with Acetyl Chloride

  • Materials:

    • 2-Aminothiazole

    • Acetyl chloride

    • Dry Acetone

    • Acidified cold water

  • Procedure:

    • In a round-bottom flask, dissolve 2-aminothiazole (2.6 g, 26 mmol) in dry acetone (60 ml).

    • Slowly add acetyl chloride (1.8 mL, 26 mmol) to the solution.

    • Reflux the reaction mixture for two hours.

    • After cooling, pour the mixture into acidified cold water.

    • Collect the resulting yellow solid by filtration, wash with cold acetone, and dry.[1]

Reaction with sulfonyl chlorides yields sulfonamides, another important class of derivatives for modulating biological activity.

The amino group condenses with aldehydes and ketones to form Schiff bases (imines). This reaction is often catalyzed by a small amount of acid.

Experimental Protocol: Synthesis of a Schiff Base from 2-Aminothiazole and Benzaldehyde

  • Materials:

    • 2-Aminothiazole

    • Benzaldehyde

    • Ethanol

    • Concentrated Hydrochloric Acid (catalytic amount)

  • Procedure:

    • Dissolve 2-aminothiazole (0.01 mol) and benzaldehyde (0.01 mol) in ethanol.

    • Add a few drops of concentrated HCl.

    • Stir the reaction mixture at room temperature for 1 hour.

    • The product precipitates and can be collected by filtration.[2]

Electrophilic Substitution on the Thiazole Ring

The 2-aminothiazole ring can undergo electrophilic substitution, primarily at the C5 position, which is activated by the electron-donating amino group. Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions. The regioselectivity is influenced by the reaction conditions and the nature of the substituent at the 4-position.

Nucleophilic Substitution Reactions

While less common than electrophilic substitution on the electron-rich ring, nucleophilic aromatic substitution can occur on aminothiazole derivatives, particularly when the ring is substituted with strong electron-withdrawing groups.

Cycloaddition Reactions

Substituted 2-aminothiazoles can participate in cycloaddition reactions. For instance, 4-alkenyl-2-aminothiazoles can act as dienes in [4+2] Diels-Alder cycloadditions with electron-deficient dienophiles, leading to the formation of fused ring systems.[3] These reactions often proceed with high regio- and stereoselectivity.

Quantitative Data on Aminothiazole Reactions and Biological Activity

The following tables summarize key quantitative data for various 2-aminothiazole derivatives, including reaction yields and biological activities.

Table 1: Reaction Yields for Selected Syntheses of 2-Aminothiazole Derivatives

Reaction TypeStarting MaterialsProductConditionsYield (%)Reference
Hantzsch Synthesis2-Bromoacetophenone, Thiourea2-Amino-4-phenylthiazoleReflux in Ethanol>80[4]
Microwave-Assisted Hantzsch Synthesiso-Chloroacetophenone, Thiourea, Iodine4-(o-chlorophenyl)-2-aminothiazoleMicrowave, 170W, 5-15 min~85[5]
Schiff Base Formation2-Aminothiazole, BenzaldehydeN-Benzylidene-thiazol-2-amineEthanol, rt, 1h95.6[2]
Acylation2-Aminothiazole, Acetyl ChlorideN-(thiazol-2-yl)acetamideReflux in AcetoneHigh[1]

Table 2: In Vitro Cytotoxicity (IC₅₀) of Selected 2-Aminothiazole Derivatives against Various Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC₅₀ ValueReference
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamideHeLa (Cervical Cancer)1.6 ± 0.8 µM[5]
Compound 20H1299 (Lung Cancer)4.89 µM[5]
Compound 20SHG-44 (Glioma)4.03 µM[5]
TH-39K562 (Leukemia)0.78 µM[5]
Compounds 23 and 24HepG2 (Liver Cancer)0.51 mM and 0.57 mM[5]
Compounds 23 and 24PC12 (Pheochromocytoma)0.309 mM and 0.298 mM[5]
Compound 79aMCF-7 (Breast Cancer)2.32 µg/mL (GI₅₀)[5]
Compound 79bA549 (Lung Cancer)1.61 µg/mL (GI₅₀)[5]
SP16HeLa (Cervical Cancer)2.517 µg/mL[6]

Table 3: Inhibitory Activity (IC₅₀) of 2-Aminothiazole Derivatives against Kinases

CompoundTarget KinaseIC₅₀ ValueReference
Dasatinib (BMS-354825)Pan-Srcnanomolar to subnanomolar[7]
Aminothiazole 1Lck6.6 µM (murine), 5 µM (human)[7]
Compound 3fEGFR89 ± 7 nM[8]
Compound VEGFR74 ± 7 nM[8]
Compound VBRAFV600E107 ± 10 nM[8]
MasitinibMpro (SARS-CoV-2)3 µM[9]
N-acyl aminothiazole derivative (V)Mpro (SARS-CoV-2)15 µM[9]

Visualization of Pathways and Workflows

Signaling Pathways

2-Aminothiazole derivatives are known to inhibit key signaling pathways implicated in cancer. Below are simplified representations of the EGFR and Glutaminase pathways, highlighting points of inhibition.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Aminothiazole Inhibitor Inhibitor->EGFR Inhibition EGF EGF (Ligand) EGF->EGFR

Caption: Simplified EGFR signaling pathway and inhibition by aminothiazole derivatives.

Glutaminase_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Glutamine_out Glutamine Glutamine_in Glutamine Glutamine_out->Glutamine_in SLC1A5 Transporter Glutamine_mito Glutamine Glutamine_in->Glutamine_mito Glutamate_cyto Glutamate GSH Glutathione (GSH) (Redox Balance) Glutamate_cyto->GSH Glutamate_mito Glutamate Glutamine_mito->Glutamate_mito GLS GLS Glutaminase (GLS) Glutamate_mito->Glutamate_cyto alpha_KG α-Ketoglutarate Glutamate_mito->alpha_KG TCA_Cycle TCA Cycle (Energy & Biosynthesis) alpha_KG->TCA_Cycle Inhibitor Aminothiazole Inhibitor Inhibitor->GLS Inhibition Drug_Discovery_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation Synthesis Hantzsch Synthesis (or other methods) Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization In_vitro_screening In Vitro Screening (Cytotoxicity, Kinase Assays) Characterization->In_vitro_screening Compound Library Hit_ID Hit Identification In_vitro_screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Lead_Opt->Synthesis Iterative Synthesis In_vivo_testing In Vivo Testing (Animal Models) Lead_Opt->In_vivo_testing Preclinical Preclinical In_vivo_testing->Preclinical Candidate Selection SAR_Aminothiazole cluster_core 2-Aminothiazole Core Core R1 R1: Bulky lipophilic groups (e.g., substituted phenyl) often enhance kinase inhibitory activity. Core->R1 R2 R2: Often H or small alkyl. Can be varied to modulate solubility and pharmacokinetic properties. Core->R2 R3 R3 (at N-2): Critical for activity. Acyl, sulfonyl, or substituted aryl/heteroaryl groups are common for potent inhibition. Core->R3

References

Solubility of (2-Aminothiazol-4-yl)methanol in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of (2-Aminothiazol-4-yl)methanol and Related Thiazole Derivatives

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of this compound in various solvents, a critical parameter for its application in research and drug development. Due to the limited availability of direct quantitative solubility data for this compound in publicly accessible literature, this document provides a comprehensive overview based on established methodologies for structurally similar and relevant thiazole derivatives. Detailed experimental protocols for solubility determination, including the isothermal saturation method and the static equilibrium method, are presented. Furthermore, this guide includes a generalized experimental workflow and discusses the influence of different solvents on the solubility of analogous compounds, offering valuable insights for researchers working with this class of molecules.

Introduction

This compound is a heterocyclic compound belonging to the aminothiazole class, which is a prominent scaffold in medicinal chemistry. The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a fundamental physicochemical property that influences its bioavailability, formulation development, and route of administration. Understanding its solubility profile in a range of solvents is therefore essential for its effective utilization in pharmaceutical research and development.

This guide provides a detailed exploration of the methodologies used to determine the solubility of thiazole derivatives, leveraging data and protocols from studies on closely related compounds to infer the expected behavior of this compound.

Solubility Data of Structurally Related Thiazole Derivatives

Table 1: Mole Fraction Solubility (x) of 2-Amino-5-methylthiazole in Various Solvents at Different Temperatures (K) [1]

Temperature (K)MethanolEthanoln-PropanolIsopropanolAcetone2-ButanoneAcetonitrileEthyl AcetateToluene1,4-DioxaneCyclohexane
278.150.08830.03850.02940.02410.04630.02940.02020.05120.00750.03450.0021
283.150.10320.04530.03460.02840.05490.03460.02380.06050.00910.04080.0026
288.150.11980.05310.04070.03340.06490.04070.02790.07120.01100.04810.0032
293.150.13830.06190.04770.03930.07650.04770.03280.08370.01320.05660.0040
298.150.15900.07210.05580.04610.08990.05580.03840.09820.01580.06640.0049
303.150.18220.08360.06520.05400.10550.06520.04490.11490.01880.07770.0060
308.150.20810.09670.07590.06310.12360.07590.05240.13430.02240.09070.0073
313.150.23730.11160.08820.07360.14470.08820.06110.15680.02670.10570.0089

Note: The solubility of 2-amino-5-methylthiazole was observed to increase with rising temperature in all tested solvents. The highest solubility was found in methanol, while the lowest was in cyclohexane[1].

Table 2: Qualitative and Limited Quantitative Solubility of Other Thiazole Derivatives

CompoundSolventSolubilityReference
2-Amino-4-methylthiazoleWater (pH 7.4)10.8 µg/mL[2]
2-Aminothiazole-4-acetic acidDMSOSlightly Soluble[3]
2-Aminothiazole-4-acetic acidWater6.5 g/L (at 20 °C)[3]

Experimental Protocols for Solubility Determination

The determination of solubility is a critical experimental procedure in chemical and pharmaceutical sciences. The following protocols are based on established methods used for thiazole derivatives and other poorly soluble compounds.

Isothermal Saturation Method (Shake-Flask Method)

The isothermal saturation method, commonly known as the shake-flask method, is a widely used and reliable technique for determining the equilibrium solubility of a solid in a liquid.[1][4]

Principle: An excess amount of the solid solute is equilibrated with a specific volume of the solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined using a suitable analytical method.

Detailed Protocol:

  • Preparation: Add an excess amount of crystalline this compound to several vials, each containing a precise volume of the chosen solvent (e.g., water, methanol, ethanol, DMSO, acetone, acetonitrile). The presence of excess solid is essential to ensure that equilibrium is reached and a saturated solution is formed.

  • Equilibration: Seal the vials to prevent solvent evaporation and place them in a constant temperature shaker or water bath. Agitate the vials for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The equilibration time should be validated by sampling at different time points until the measured concentration of the solute remains constant.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for a sufficient time to permit the undissolved solid to settle. Separation of the saturated supernatant from the excess solid can be achieved by:

    • Centrifugation: Centrifuge the vials at a high speed to pellet the undissolved solid.

    • Filtration: Filter the suspension using a syringe filter (e.g., 0.45 µm PTFE or PVDF) that is compatible with the solvent and does not adsorb the solute.

  • Sample Analysis: Carefully withdraw an aliquot of the clear, saturated supernatant. Accurately dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Concentration Determination: Analyze the concentration of the diluted sample using a validated analytical technique such as:

    • High-Performance Liquid Chromatography (HPLC): Develop a suitable HPLC method with a UV detector set at the compound's maximum absorbance wavelength (λmax). Prepare a calibration curve using standard solutions of known concentrations.

    • UV-Vis Spectroscopy: If the compound has a suitable chromophore and the solvent is transparent in the UV-Vis range, this method can be employed. Determine the λmax and create a calibration curve of absorbance versus concentration.

    • Gravimetric Analysis: This involves evaporating a known volume of the saturated solution to dryness and weighing the solid residue. This method is less common for this type of compound but can be used.

  • Calculation: From the concentration of the diluted sample and the dilution factor, calculate the concentration of the original saturated solution. This represents the solubility of the compound in the chosen solvent at that specific temperature.

Static Equilibrium Method

This method is similar to the isothermal saturation method and is often used for determining solubility at various temperatures to understand the thermodynamic properties of dissolution.[5]

Principle: An excess of the solute is mixed with the solvent in a sealed container and stirred at a constant temperature until equilibrium is achieved. The concentration of the solute in the liquid phase is then measured.

Detailed Protocol:

  • Apparatus: A jacketed glass vessel connected to a constant temperature water bath is typically used to maintain a precise temperature.

  • Procedure: An excess amount of this compound is added to a known mass of the solvent in the glass vessel. The mixture is continuously stirred using a magnetic stirrer at a constant temperature for a specified period to reach equilibrium.

  • Sampling and Analysis: After reaching equilibrium, stirring is stopped, and the solution is allowed to stand for several hours to allow the undissolved solid to precipitate. A sample of the supernatant is then carefully withdrawn, filtered, and analyzed for its concentration using an appropriate analytical method as described in section 3.1.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for determining the solubility of a compound using the isothermal saturation (shake-flask) method.

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis cluster_result Result prep Add excess solute to solvent in vials equil Agitate at constant temperature (24-72h) prep->equil Seal vials sep Centrifuge or Filter to separate solid equil->sep dilute Dilute supernatant sep->dilute analyze Analyze concentration (HPLC, UV-Vis) dilute->analyze calc Calculate solubility analyze->calc Solubility_Factors Solubility Solubility Solute Solute Properties (Polarity, H-bonding, Size) Solute->Solubility Solvent Solvent Properties (Polarity, Dielectric Constant) Solvent->Solubility Temp Temperature Temp->Solubility pH pH (for aqueous solutions) pH->Solubility

References

Tautomerism in 2-Aminothiazole Structures: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry and drug development, appearing in numerous approved drugs, including sulfathiazole, meloxicam, and pramipexole.[1][2][3] Its biological activity is intrinsically linked to its chemical properties, among which tautomerism is of paramount importance. 2-Aminothiazole and its derivatives primarily exhibit amino-imino tautomerism, a prototropic equilibrium involving the migration of a proton between the exocyclic nitrogen atom and the ring nitrogen atom.[4] Understanding the position of this equilibrium and the factors that influence it is critical for drug design, as different tautomers can exhibit distinct physicochemical properties, receptor binding affinities, and metabolic profiles.[2][5] This guide provides an in-depth technical overview of the tautomerism in 2-aminothiazole structures, focusing on quantitative analysis, experimental determination, and the implications for researchers in drug development.

The two primary tautomeric forms of 2-aminothiazole are the amino form (1,3-thiazol-2-amine) and the imino form (2-imino-2,3-dihydrothiazole). The amino tautomer is generally considered aromatic and is often the more stable and predominant form in solution.[6][7] However, the equilibrium can be shifted toward the imino form by various factors, including substitution patterns and the surrounding environment (solvent, solid-state packing).[4][6]

Figure 1. The amino-imino tautomeric equilibrium in 2-aminothiazole.

Quantitative Analysis of Tautomeric Equilibrium

The position of the tautomeric equilibrium is quantified by the equilibrium constant, KT, defined as the ratio of the imino form to the amino form (KT = [imino]/[amino]). Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in predicting the relative stabilities of these tautomers.

Computational studies on 2-amino-4-methylthiazole show that the amino tautomer (AMT1) is the most stable form, primarily due to its aromaticity.[8] The relative Gibbs free energies (ΔG) calculated at 298.15 K provide a quantitative measure of this stability.

Table 1: Calculated Relative Energies and Abundance of 2-Amino-4-Methylthiazole Tautomers

Tautomer Relative Energy (ΔE) (kJ mol⁻¹) Relative Gibbs Free Energy (ΔG) (kJ mol⁻¹) Abundance at 298 K (%)
AMT1 (amino) 0.0 0.0 >99.9
AMT2 (imino) 48.2 48.0 <0.1
AMT3 (imino) 60.1 58.6 <0.1
AMT4 (imino) 91.1 90.7 <0.1
AMT5 (imino) 77.3 74.3 <0.1

Data sourced from DFT calculations at the B3LYP/6-311++G(3df,3pd) level of theory.[8]

Experimentally, pKa values can be used to determine the tautomeric constant in solution.[6] By measuring the pKBH+ values of 2-aminothiazoles and comparing them with those of fixed model imines, the tautomeric ratio can be inferred. These studies consistently show that for most 2-aminothiazole derivatives, the amino form is predominant in aqueous solutions.[6][7] An exception is 2-p-tosylaminothiazole, which exists predominantly in the imino form due to the strong electron-withdrawing nature of the tosyl group.[6]

Table 2: pKBH+ Values and Tautomeric Preference for Substituted 2-Aminothiazoles in Water

Compound Substituent (R) pKBH+ Predominant Tautomer
2-Aminothiazole H 5.39 Amino
2-Anilinothiazole Phenyl 4.70 Amino
2-p-Tosylaminothiazole p-Tosyl -1.50 Imino
5-Methyl-2-anilinothiazole 5-Me, 2-Ph 4.88 Amino
5-Nitro-2-anilinothiazole 5-NO₂, 2-Ph 2.59 Amino

Data indicates that strong electron-withdrawing groups on the exocyclic nitrogen favor the imino form.[6]

Experimental Protocols for Tautomer Analysis

The determination of tautomeric ratios is primarily achieved through spectroscopic and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for quantifying tautomers in solution, as the chemical shifts of nuclei are highly sensitive to their chemical environment.[9] The interconversion between tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for each form.[10]

Detailed Methodology:

  • Sample Preparation: Dissolve a precisely weighed amount of the 2-aminothiazole derivative in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) to a known concentration (typically 5-10 mg/mL).[11] DMSO-d₆ is often preferred as the N-H protons are less likely to exchange with the solvent.[12]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

  • Data Acquisition: Acquire quantitative ¹H and ¹³C NMR spectra. For quantitative ¹H NMR, ensure a sufficient relaxation delay (D1), typically 5 times the longest T₁ relaxation time of the protons of interest, to allow for full magnetization recovery between scans.

  • Data Analysis:

    • Identify distinct signals corresponding to the amino and imino tautomers. In ¹H NMR, the chemical shifts of the thiazole ring protons and the N-H protons will differ.

    • In ¹³C NMR, the chemical shift of the C2 carbon is particularly diagnostic, differing significantly between the amino (C-NH₂) and imino (C=N) forms.[11]

    • Calculate the molar ratio by integrating the well-resolved signals corresponding to each tautomer. The percentage of each tautomer and the equilibrium constant (KT) can then be determined from the ratio of the integrals.[13]

NMR_Workflow cluster_workflow NMR Protocol for Tautomer Quantification prep 1. Sample Preparation Dissolve compound in deuterated solvent (e.g., DMSO-d6) acq 2. Data Acquisition Acquire quantitative 1H/13C NMR spectra (ensure sufficient relaxation delay) prep->acq proc 3. Spectral Processing Perform Fourier transform, phase correction, and baseline correction acq->proc analysis 4. Data Analysis Identify and integrate distinct signals for amino and imino tautomers proc->analysis calc 5. Calculation Determine tautomer ratio and K_T from integral values analysis->calc

Figure 2. Experimental workflow for NMR analysis of tautomerism.
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria as the different electronic structures of the tautomers result in distinct absorption maxima (λmax).[14][15] The more conjugated imino form typically absorbs at a longer wavelength than the amino form.

Detailed Methodology:

  • Sample Preparation: Prepare a series of solutions of the 2-aminothiazole derivative with a known total concentration in various solvents of spectroscopic grade.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Use a matched pair of quartz cuvettes, with the pure solvent as a reference.

  • Data Acquisition: Record the absorption spectra over a relevant wavelength range (e.g., 200-500 nm). If studying the effect of pH, titrate the solution and record spectra at different pH values.[16]

  • Data Analysis:

    • Identify the λmax corresponding to each tautomer. This often requires "locking" the tautomeric forms by chemical modification (e.g., N-methylation) to obtain pure spectra of each form and determine their molar extinction coefficients (ε).[11]

    • Using the Beer-Lambert law (A = εbc) and the known extinction coefficients, the concentration of each tautomer in the equilibrium mixture can be calculated.

    • The equilibrium constant (KT) is then determined from the ratio of the calculated concentrations.

Computational Chemistry (DFT)

Computational methods are invaluable for predicting the relative stabilities of tautomers and corroborating experimental findings.[17]

Detailed Methodology:

  • Software: Use a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Model Building: Construct the 3D structures of both the amino and imino tautomers of the 2-aminothiazole derivative.

  • Geometry Optimization and Frequency Calculation: Perform geometry optimizations and frequency calculations for both tautomers in the gas phase and in solution (using a solvent continuum model like PCM). A common functional and basis set is B3LYP/6-311++G(d,p).[4][8] The absence of imaginary frequencies confirms that the optimized structures are true energy minima.[11]

  • Energy Calculation: The electronic energies and thermal corrections from the frequency calculations are used to determine the total Gibbs free energy (G) for each tautomer.

  • Data Analysis:

    • Calculate the difference in Gibbs free energy (ΔG) between the two tautomers: ΔG = Gimino - Gamino.

    • The equilibrium constant can be calculated using the equation: KT = exp(-ΔG/RT), where R is the gas constant and T is the temperature in Kelvin.[8]

DFT_Workflow cluster_dft DFT Protocol for Tautomer Stability Prediction build 1. Model Building Construct 3D structures of amino and imino tautomers opt 2. Geometry Optimization Optimize structures in gas phase and with solvent model (e.g., PCM) build->opt freq 3. Frequency Calculation Calculate vibrational frequencies to confirm minima and obtain thermal corrections opt->freq energy 4. Energy Calculation Determine Gibbs Free Energy (G) for each tautomer freq->energy analysis 5. Data Analysis Calculate ΔG = G_imino - G_amino and K_T = exp(-ΔG/RT) energy->analysis

Figure 3. Workflow for computational analysis of tautomerism via DFT.

Implications for Drug Development

The tautomeric state of a 2-aminothiazole-containing drug candidate can profoundly impact its pharmacological profile.

  • Receptor Interactions: The two tautomers have different shapes, hydrogen bonding patterns (donor/acceptor sites), and charge distributions.[18] This can lead to significant differences in binding affinity and selectivity for a biological target. A drug may be designed to bind in one tautomeric form, but if the other form predominates in vivo, the activity will be much lower than predicted.

  • Physicochemical Properties: Tautomerism affects properties like lipophilicity (logP), solubility, and pKa. A shift in the tautomeric equilibrium can alter a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Metabolic Stability: The different electronic and structural features of tautomers can make one more susceptible to metabolic enzymes (e.g., Cytochrome P450s) than the other, impacting the drug's half-life and potential for producing reactive metabolites.[2]

Given these implications, it is crucial for drug development professionals to characterize the tautomeric behavior of any 2-aminothiazole lead compound early in the discovery process. This ensures that structure-activity relationship (SAR) studies are based on the relevant species and that the final drug candidate has optimized and predictable properties.[5][19]

References

Methodological & Application

Application Notes: One-Pot Synthesis of 2-Aminothiazole Derivatives from Isothiocyanates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Aminothiazoles are a pivotal class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. Their synthesis has been a subject of significant interest in medicinal chemistry and drug development. The one-pot synthesis of 2-aminothiazole derivatives, particularly from isothiocyanates, offers a streamlined and efficient alternative to traditional multi-step procedures. This approach enhances reaction efficiency by avoiding the isolation of intermediates, thereby saving time, resources, and reducing waste, aligning with the principles of green chemistry.

The classical Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thiourea, remains a fundamental method for constructing the 2-aminothiazole core.[1][2] However, modern advancements have led to the development of one-pot methodologies that often generate the thiourea in situ from an amine and an isothiocyanate, or utilize alternative starting materials and catalysts to improve yields and simplify procedures.[3][4] These methods can be broadly categorized based on the key reactive intermediates and catalytic systems employed.

This document provides a detailed overview of various one-pot synthetic strategies for 2-aminothiazole derivatives, complete with experimental protocols and comparative data to aid researchers in selecting the most suitable method for their specific needs.

Synthetic Strategies

Several one-pot strategies have been developed for the synthesis of 2-aminothiazoles, each with its own set of advantages. Key approaches include:

  • In situ Thiourea Formation Followed by Cyclization: This common strategy involves the reaction of an amine with an isothiocyanate to form a substituted thiourea, which then reacts with an α-halocarbonyl compound in the same pot to yield the desired 2-aminothiazole.[3]

  • Catalyst-Free Three-Component Reactions: Certain methodologies allow for the direct reaction of an amine, an isothiocyanate, and a third component, such as a nitroepoxide, without the need for a catalyst, offering a simple and environmentally friendly option.[3]

  • α-Halogenation/Cyclization Sequence: This approach begins with an aromatic methyl ketone, which undergoes in situ α-halogenation (e.g., bromination with Cu(II)Br2 or NBS) followed by condensation with a thiourea or an in situ generated thiourea.[1][5]

  • Use of Supported Reagents and Catalysts: To simplify purification and catalyst recovery, various solid-supported reagents and catalysts have been employed, such as silica-supported tungstosilicic acid.[6][7]

Data Presentation

The following tables summarize quantitative data from various reported one-pot syntheses of 2-aminothiazole derivatives, allowing for easy comparison of different methodologies.

Table 1: Catalyst-Free One-Pot Synthesis of 2-Iminothiazoles from Nitroepoxides, Amines, and Isothiocyanates [3]

EntryAmineIsothiocyanateNitroepoxideProductYield (%)Time (h)
1AnilinePhenyl isothiocyanate(E)-(2-nitrovinyl)benzene oxide2-imino-3,4-diphenyl-2,3-dihydrothiazole925
24-MethylanilinePhenyl isothiocyanate(E)-(2-nitrovinyl)benzene oxide2-imino-4-phenyl-3-(p-tolyl)-2,3-dihydrothiazole954.5
34-ChloroanilinePhenyl isothiocyanate(E)-(2-nitrovinyl)benzene oxide3-(4-chlorophenyl)-2-imino-4-phenyl-2,3-dihydrothiazole905.5
4BenzylaminePhenyl isothiocyanate(E)-(2-nitrovinyl)benzene oxide3-benzyl-2-imino-4-phenyl-2,3-dihydrothiazole886

Table 2: One-Pot Synthesis of 2-Aminothiazoles via α-Bromination/Cyclization using Copper(II) Bromide [1]

EntryAromatic Methyl KetoneThioureaProductYield (%)Time (h)
1AcetophenoneThiourea4-phenylthiazol-2-amine8512
24'-MethoxyacetophenoneThiourea4-(4-methoxyphenyl)thiazol-2-amine9012
34'-FluoroacetophenoneN-Phenylthiourea4-(4-fluorophenyl)-N-phenylthiazol-2-amine7012
42-AcetylnaphthaleneThiourea4-(naphthalen-2-yl)thiazol-2-amine8212

Table 3: Lactic Acid-Mediated One-Pot Synthesis of 2-Aminothiazoles [5]

EntryAralkyl KetoneN-Bromosuccinimide (eq.)Thiourea (eq.)ProductYield (%)Time (min)
1Acetophenone1.11.24-phenylthiazol-2-amine9410
24'-Methylacetophenone1.11.24-(p-tolyl)thiazol-2-amine9610
34'-Chloroacetophenone1.11.24-(4-chlorophenyl)thiazol-2-amine9215
4Propiophenone1.11.25-methyl-4-phenylthiazol-2-amine9015

Experimental Protocols

Protocol 1: Catalyst-Free One-Pot Synthesis of 2-Iminothiazoles from Nitroepoxides [3]

  • To a solution of the amine (1 mmol) in THF (5 mL), add the isothiocyanate (1 mmol) at room temperature.

  • Stir the mixture for 10-15 minutes to allow for the in situ formation of the corresponding thiourea.

  • Cool the reaction mixture to 10-15 °C.

  • Add the nitroepoxide (1 mmol) to the mixture.

  • Stir the reaction at this temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to afford the pure 2-iminothiazole derivative.

Protocol 2: One-Pot Synthesis of 2-Aminothiazoles via α-Bromination/Cyclization using Copper(II) Bromide [1]

  • To a solution of the aromatic methyl ketone (1 mmol) in ethanol (10 mL), add copper(II) bromide (2 mmol).

  • Reflux the mixture and monitor the reaction by TLC until the starting ketone is consumed, indicating the formation of the α-bromo ketone.

  • Add the appropriate thiourea (1.2 mmol) to the reaction mixture.

  • Continue to reflux the mixture for the specified time (see Table 2).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired 2-aminothiazole derivative.

Protocol 3: Lactic Acid-Mediated Tandem One-Pot Synthesis of 2-Aminothiazoles [5]

  • In a round-bottom flask, mix the aralkyl ketone (1 mmol), N-bromosuccinimide (1.1 mmol), and thiourea (1.2 mmol) in lactic acid (2 mL).

  • Heat the reaction mixture at 90-100 °C for the specified time (see Table 3).

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and add ice-cold water.

  • Neutralize the mixture with a suitable base (e.g., aqueous ammonia).

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • If necessary, purify the crude product by recrystallization.

Mandatory Visualization

G cluster_start Starting Materials cluster_reaction One-Pot Reaction Vessel cluster_product Final Product Amine Amine In_Situ_Thiourea In Situ Thiourea Formation Amine->In_Situ_Thiourea Isothiocyanate Isothiocyanate Isothiocyanate->In_Situ_Thiourea Alpha_Halo_Ketone α-Halo Ketone / Precursor Cyclization Cyclization Alpha_Halo_Ketone->Cyclization In_Situ_Thiourea->Cyclization Reacts with Aminothiazole 2-Aminothiazole Derivative Cyclization->Aminothiazole

Caption: General workflow for the one-pot synthesis of 2-aminothiazoles.

G Thiourea Thiourea (from Amine + Isothiocyanate) Intermediate_A S-Alkylation Intermediate Thiourea->Intermediate_A Nucleophilic Attack (S on C-α) Alpha_Halo_Ketone α-Halo Ketone Alpha_Halo_Ketone->Intermediate_A Intermediate_B Hydroxy Thiazoline Intermediate Intermediate_A->Intermediate_B Intramolecular Cyclization (N on C=O) Product 2-Aminothiazole Intermediate_B->Product Dehydration

Caption: Proposed mechanism for the Hantzsch-type one-pot synthesis.

References

Application Notes and Protocols: Hantzsch Synthesis of Substituted Aminothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of thiazole derivatives, which are pivotal structural motifs in a vast array of biologically active compounds and pharmaceuticals.[1][2][3] This document provides detailed protocols and application notes for the synthesis of substituted 2-aminothiazoles, a particularly important class of thiazoles, utilizing various methodologies including conventional heating, microwave-assisted synthesis, and one-pot procedures.

Introduction

The Hantzsch thiazole synthesis, first reported in the 19th century, traditionally involves the condensation reaction between an α-haloketone and a thioamide-containing reactant, most commonly thiourea or its derivatives, to yield the corresponding thiazole.[2][4] The reaction proceeds via an initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[4][5] This method is known for its reliability and generally high yields.[4]

Substituted 2-aminothiazoles are of significant interest in medicinal chemistry due to their presence in numerous approved drugs and their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties.[1][2][6][7] Consequently, the development of efficient and environmentally benign synthetic protocols for these compounds is an active area of research. Modern adaptations of the Hantzsch synthesis often employ techniques such as microwave irradiation to accelerate reaction times and improve yields.[2][6][8]

Reaction Mechanism and Experimental Workflow

The general mechanism of the Hantzsch thiazole synthesis for 2-aminothiazoles is initiated by the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone. This is followed by an intramolecular cyclization and dehydration to afford the final thiazole product.

Hantzsch_Mechanism reagents α-Haloketone + Thiourea intermediate1 S-Alkylation Intermediate reagents->intermediate1 Nucleophilic Attack (SN2) intermediate2 Cyclized Intermediate (Thiazoline derivative) intermediate1->intermediate2 Intramolecular Cyclization product 2-Aminothiazole intermediate2->product Dehydration (-H2O)

Caption: General mechanism of the Hantzsch 2-aminothiazole synthesis.

A typical experimental workflow for the Hantzsch synthesis involves the reaction of the starting materials in a suitable solvent, followed by workup and purification of the product.

Experimental_Workflow start Start step1 Combine α-haloketone and thiourea in a suitable solvent start->step1 step2 Heat the reaction mixture (Conventional or Microwave) step1->step2 step3 Monitor reaction progress (TLC) step2->step3 step4 Cool the reaction mixture step3->step4 step5 Product isolation (e.g., precipitation, filtration) step4->step5 step6 Purification (e.g., recrystallization) step5->step6 end Characterization (NMR, MS, MP) step6->end

Caption: Typical experimental workflow for Hantzsch thiazole synthesis.

Experimental Protocols

Protocol 1: Conventional Synthesis of 2-Amino-4-phenylthiazole

This protocol describes a standard procedure for the synthesis of 2-amino-4-phenylthiazole using conventional heating.[4]

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium carbonate (Na₂CO₃) solution (20 mL)

  • Stir bar

  • 20 mL scintillation vial

  • Hot plate with stirring capability

  • 100 mL beaker

  • Büchner funnel and side-arm flask

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add methanol (5 mL) and a stir bar to the vial.

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.

  • Filter the resulting precipitate through a Büchner funnel.

  • Wash the filter cake with water.

  • Allow the collected solid to air dry on a tared watch glass.

  • Once dry, determine the mass and calculate the percent yield. The product is often pure enough for characterization without further purification.[4]

Protocol 2: Microwave-Assisted Synthesis of N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines

This protocol outlines a rapid, microwave-assisted Hantzsch reaction for the synthesis of more complex substituted aminothiazoles.[8][9]

Materials:

  • 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone derivative (e.g., 4a, 1 mmol)

  • Substituted thiourea (e.g., N-phenylthiourea, 1 mmol)

  • Methanol

  • Microwave reactor

Procedure:

  • In a microwave-safe vessel, combine the 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone derivative and the substituted thiourea in methanol.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 90°C) for a specified time (e.g., 30 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • The product often precipitates from the solution and can be isolated by filtration.

  • Wash the solid with cold methanol and dry under vacuum.

Protocol 3: One-Pot, Three-Component Synthesis of Substituted Hantzsch Thiazole Derivatives

This protocol describes an efficient and environmentally benign one-pot synthesis using a reusable catalyst.[1][10]

Materials:

  • 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol)

  • Thiourea (1 mmol)

  • Substituted benzaldehyde (1 mmol)

  • Silica-supported tungstosilisic acid (SiW.SiO₂) as a catalyst

  • Ethanol/water (1:1, 5 mL)

  • Reflux apparatus or ultrasonic bath

Procedure (Conventional Heating):

  • A mixture of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), the substituted benzaldehyde (1 mmol), and SiW.SiO₂ is refluxed in 5 mL of an ethanol/water (1:1) mixture with stirring for 2 to 3.5 hours at 65°C.[1]

  • The resulting solid is filtered and washed with ethanol.

  • The remaining solid is dissolved in acetone, and the SiW.SiO₂ catalyst is removed by filtration.

  • The filtrate is evaporated under vacuum, and the product is dried in an oven at 60°C.[1]

Procedure (Ultrasonic Irradiation):

  • The same mixture of reactants and catalyst is subjected to ultrasonic irradiation for 1.5 to 2 hours at room temperature.[1]

  • The workup procedure is the same as for the conventional heating method.

Data Presentation

The following tables summarize the reaction conditions and yields for the synthesis of various substituted aminothiazoles via the Hantzsch reaction, allowing for easy comparison of different methodologies.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines (6a-p) [8]

EntryMethodSolventTimeYield (%)
6a-pConventional (Reflux)Methanol8 hLower
6a-pMicrowaveMethanol30 minHigher (up to 95%)

Table 2: One-Pot Synthesis of Hantzsch Thiazole Derivatives (4a-4j) under Conventional Heating and Ultrasonic Irradiation [1][10]

EntrySubstituent (on benzaldehyde)MethodTimeYield (%)
4aHConventional Heating2.5 h85
4aHUltrasonic Irradiation1.5 h90
4b4-CH₃Conventional Heating2.0 h86
4b4-CH₃Ultrasonic Irradiation1.5 h88
4c4-OCH₃Conventional Heating2.0 h88
4c4-OCH₃Ultrasonic Irradiation1.5 h90
4d4-ClConventional Heating3.0 h82
4d4-ClUltrasonic Irradiation2.0 h85
4e4-BrConventional Heating3.0 h80
4e4-BrUltrasonic Irradiation2.0 h83
4f4-FConventional Heating2.5 h84
4f4-FUltrasonic Irradiation1.5 h86
4g4-NO₂Conventional Heating3.5 h79
4g4-NO₂Ultrasonic Irradiation2.0 h82
4h3-NO₂Conventional Heating3.5 h80
4h3-NO₂Ultrasonic Irradiation2.0 h83
4i2-ClConventional Heating3.0 h81
4i2-ClUltrasonic Irradiation2.0 h84
4j2,4-diClConventional Heating3.0 h80
4j2,4-diClUltrasonic Irradiation2.0 h82

Conclusion

The Hantzsch thiazole synthesis remains a cornerstone for the preparation of substituted aminothiazoles. The protocols provided herein offer a range of methodologies, from traditional heating to modern microwave-assisted and one-pot multicomponent approaches. The choice of method will depend on the specific substrate, desired reaction time, and available equipment. The data presented clearly indicates that microwave irradiation and the use of efficient catalysts can significantly reduce reaction times and improve yields, aligning with the principles of green chemistry. These detailed application notes and protocols should serve as a valuable resource for researchers in organic synthesis and drug discovery.

References

Application Notes and Protocols: Microwave-Assisted Synthesis of 2-Aminothiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-aminothiazole derivatives using microwave irradiation. This modern synthetic approach offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved product yields, and often cleaner reaction profiles, aligning with the principles of green chemistry.[1][2] 2-Aminothiazoles are a vital class of heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals with a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][3][4][5]

Advantages of Microwave-Assisted Synthesis

Microwave-assisted organic synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat. This direct and efficient heating of the reaction mixture leads to:

  • Rapid Reaction Rates: Reactions that typically take hours to complete under conventional reflux can often be finished in minutes.[1][2]

  • Higher Yields: The fast heating and uniform temperature distribution can minimize side product formation, leading to higher isolated yields of the desired product.[2][6]

  • Energy Efficiency: Microwave synthesis consumes less energy compared to traditional heating methods.[7]

  • Eco-Friendly: Shorter reaction times and often the possibility of using solvent-free conditions contribute to greener synthetic routes.[1][8][9]

Key Synthetic Strategies

The most common method for synthesizing 2-aminothiazoles is the Hantzsch thiazole synthesis. Microwave irradiation has been successfully applied to this classic reaction, as well as to one-pot variations that further simplify the synthetic process.

1. Hantzsch Thiazole Synthesis: This method involves the condensation reaction between an α-haloketone and a thiourea derivative.

2. One-Pot Synthesis from Ketones: To avoid handling lachrymatory α-haloketones, one-pot procedures have been developed where the α-haloketone is generated in situ from a ketone using a halogenating agent like N-Bromosuccinimide (NBS) or iodine, followed by reaction with thiourea.[10]

Experimental Protocols and Data

This section details various protocols for the microwave-assisted synthesis of 2-aminothiazole derivatives. The data is summarized in tables for easy comparison of reaction parameters and outcomes.

Protocol 1: Hantzsch Synthesis of N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines

This protocol describes the reaction of a complex α-chloroketone with substituted thioureas.[11][12]

Experimental Workflow:

G cluster_prep Reactant Preparation cluster_reaction Microwave Reaction cluster_workup Product Isolation Reactants 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone (1 mmol) Substituted Thiourea (1 mmol) Solvent (2 mL) MW_Tube Combine reactants in a microwave test tube Reactants->MW_Tube Seal Cap the tube MW_Tube->Seal Irradiate Microwave Irradiation (See Table 1 for conditions) Seal->Irradiate Cool Cool to room temperature Irradiate->Cool Filter Filter the solid product Cool->Filter Wash Wash with solvent Filter->Wash Dry Dry the product Wash->Dry

Caption: Workflow for Hantzsch Thiazole Synthesis.

Methodology: A mixture of the appropriate 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone (1 mmol) and a suitably substituted thiourea (1 mmol) in a specified solvent (2 mL) is placed in a capped microwave test tube. The mixture is then subjected to microwave irradiation under pressure.[11] After cooling, the solid product is collected by filtration, washed, and dried.

Data Summary:

Entryα-chloroketoneThioureaSolventTemp (°C)Time (min)Pressure (psi)Yield (%)
14a5aMethanol903025095
24a5bEthanol1103025092
34b5aMethanol903025094
44c5cEthanol1103025089

Table 1: Reaction conditions for Protocol 1. Data extracted from literature.[11]

Protocol 2: One-Pot Synthesis of 2-Amino-4-arylthiazoles from Acetophenones

This protocol outlines a one-pot synthesis using a ketone, a halogen source (iodine or bromine), and thiourea, which is more convenient and avoids the use of pre-synthesized α-haloketones.[4][6][7][8]

Experimental Workflow:

G cluster_prep Reactant Mixing cluster_reaction Microwave Reaction cluster_workup Work-up and Isolation Reactants Substituted Acetophenone (0.01 mol) Thiourea (0.01-0.02 mol) Iodine or Bromine (0.01 mol) Solvent (e.g., Ethanol) or Solvent-free MW_Vessel Place mixture in a microwave-safe vessel Reactants->MW_Vessel Irradiate Microwave Irradiation (See Table 2 for conditions) MW_Vessel->Irradiate Cool Cool reaction mixture Irradiate->Cool Pour Pour into ice/water Cool->Pour Basify Add NH4OH to pH ~10 Pour->Basify Filter Filter the precipitate Basify->Filter Recrystallize Recrystallize from ethanol Filter->Recrystallize

Caption: Workflow for One-Pot Thiazole Synthesis.

Methodology: A mixture of the substituted acetophenone (0.01 mol), thiourea (0.01-0.02 mol), and a halogenating agent such as iodine or bromine (0.01 mol) is prepared.[4][7] The reaction can be performed in a small amount of solvent like ethanol or under solvent-free conditions.[8][13] The mixture is placed in a microwave reactor and irradiated for a short period. After completion, the reaction mixture is cooled and poured into ice water.[4] The pH is adjusted with ammonium hydroxide to precipitate the product, which is then filtered, washed, and recrystallized from ethanol.[7]

Data Summary:

EntryKetoneHalogenSolventPower (W)Time (min)Yield (%)
1AcetophenoneIodineEthanol1705-1592
24-ChloroacetophenoneIodineEthanol1705-1588
34-MethoxyacetophenoneBromineDMSO1106-880
42-Hydroxy-5-methyl acetophenoneIodineRectified Spirit1106-890
54-BromoacetophenoneNBSPEG-400/Water30028-3285

Table 2: Comparison of one-pot reaction conditions. Data compiled from multiple sources.[4][6][7][10]

Biological Significance and Signaling Pathways

2-Aminothiazole derivatives are known to interact with a variety of biological targets. For instance, some derivatives act as inhibitors of specific kinases, which are crucial enzymes in cellular signaling pathways that are often dysregulated in diseases like cancer.

Illustrative Signaling Pathway:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene Target Genes TF->Gene Transcription Response Cellular Response (e.g., Proliferation) Gene->Response Inhibitor 2-Aminothiazole Derivative Inhibitor->Kinase1 Inhibition

Caption: Inhibition of a Kinase Signaling Pathway.

This diagram illustrates a generic kinase signaling cascade. Growth factor binding activates a receptor, initiating a phosphorylation cascade through Kinase A and Kinase B. This ultimately activates a transcription factor, leading to the expression of genes that drive cellular responses like proliferation. A 2-aminothiazole-based drug can act as an inhibitor, for example, by blocking the activity of Kinase A, thereby halting the downstream signaling and preventing the aberrant cellular response. This makes them attractive candidates for drug development, particularly in oncology.

References

Application Notes and Protocols for the Synthesis of Cefditoren Utilizing (2-Aminothiazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cefditoren is a third-generation oral cephalosporin antibiotic renowned for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. A key structural feature contributing to its efficacy is the (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetamido side chain at the C-7 position of the cephem nucleus. (2-Aminothiazol-4-yl)methanol serves as a readily available and versatile starting material for the construction of this critical side chain. These application notes provide detailed protocols for the multi-step synthesis of Cefditoren from this compound, including the preparation of the key side chain intermediate, its activation, and final coupling to the Cefditoren nucleus.

Overall Synthetic Workflow:

The synthesis of Cefditoren from this compound is a multi-step process that begins with the synthesis of the activated side chain, followed by its coupling with the Cefditoren mother nucleus, 7-amino-3-[(Z)-2-(4-methylthiazol-5-yl)vinyl]-3-cephem-4-carboxylic acid (7-ATCA), and subsequent esterification to yield the prodrug Cefditoren Pivoxil.

cluster_0 Side Chain Synthesis cluster_1 Final Product Synthesis A This compound B Oxidation A->B C (2-Aminothiazol-4-yl)glyoxylic acid B->C D Oximation & Methylation C->D E (Z)-2-(2-aminothiazol-4-yl)- 2-methoxyiminoacetic acid D->E F Side Chain Activation E->F G Activated Side Chain (e.g., Acid Chloride) F->G I Coupling Reaction G->I H 7-ATCA (Cefditoren Nucleus) H->I J Cefditoren Acid I->J K Esterification J->K L Cefditoren Pivoxil K->L

Figure 1: Overall workflow for the synthesis of Cefditoren Pivoxil.

Experimental Protocols

Part 1: Synthesis of the Activated Side Chain

This part details the conversion of this compound into an activated form of the (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid side chain, suitable for coupling with the cephalosporin nucleus.

Step 1: Oxidation of this compound to (2-Aminothiazol-4-yl)glyoxylic acid

This transformation is proposed to proceed via a two-step sequence involving an initial mild oxidation to the corresponding aldehyde, followed by further oxidation to the glyoxylic acid. The Dess-Martin periodinane (DMP) oxidation is a suitable method for the first step due to its mild and selective nature.[1][2][3]

Protocol 1A: Dess-Martin Oxidation to (2-Aminothiazol-4-yl)carboxaldehyde

  • To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM, approx. 0.1 M) at room temperature, add sodium bicarbonate (2.0 eq) to buffer the acetic acid produced during the reaction.[1]

  • Add Dess-Martin periodinane (1.2 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium thiosulfate and saturated aqueous sodium bicarbonate.

  • Stir vigorously until the layers become clear.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde, which can be used in the next step without further purification.

Protocol 1B: Oxidation to (2-Aminothiazol-4-yl)glyoxylic acid Further oxidation of the aldehyde to the glyoxylic acid can be achieved using various oxidizing agents. A common method involves the use of reagents like potassium permanganate or selenium dioxide.

Step 2: Synthesis of (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid

This step involves the oximation of the glyoxylic acid followed by methylation.

Protocol 2A: Oximation

  • Dissolve (2-Aminothiazol-4-yl)glyoxylic acid (1.0 eq) in a suitable solvent such as aqueous ethanol.

  • Add hydroxylamine hydrochloride (1.1 eq) followed by a base (e.g., sodium acetate or pyridine) to liberate free hydroxylamine.

  • Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • The resulting (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid can be isolated by adjusting the pH to its isoelectric point to induce precipitation, followed by filtration.

Protocol 2B: Methylation

  • Suspend the (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid (1.0 eq) in a suitable solvent like acetone or THF.

  • Add a base such as potassium carbonate or sodium hydroxide (2.0 eq).

  • Add dimethyl sulfate (1.2 eq) dropwise while maintaining the temperature below 40°C.

  • Stir the reaction for 2-4 hours at room temperature.

  • After completion, the solvent can be removed, and the product, (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid, is isolated by acidification of the aqueous solution to precipitate the product, which is then filtered, washed, and dried.[4]

Step 3: Activation of the Side Chain

The carboxylic acid of the side chain must be activated to facilitate amide bond formation with 7-ATCA. A common method is the conversion to an acid chloride hydrochloride.

Protocol 3: Formation of (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetyl chloride hydrochloride

  • Suspend (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid (1.0 eq) in an inert solvent such as dichloromethane.

  • Cool the suspension to a low temperature (e.g., -15°C).

  • Add a chlorinating agent like thionyl chloride (1.2 eq) in the presence of a catalytic amount of N,N-dimethylformamide (DMF).[1]

  • Stir the mixture at low temperature until the reaction is complete. The resulting product is typically used immediately in the next step. An overall yield of 70% for this step has been reported.[1]

StepReactant 1Reactant 2Key ReagentsProductReported YieldPurity
1A This compound-Dess-Martin Periodinane, NaHCO₃(2-Aminothiazol-4-yl)carboxaldehydeHigh (Typical)-
1B (2-Aminothiazol-4-yl)carboxaldehyde-Oxidizing Agent (e.g., KMnO₄)(2-Aminothiazol-4-yl)glyoxylic acid--
2A (2-Aminothiazol-4-yl)glyoxylic acidHydroxylamine HClBase (e.g., Pyridine)(Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid--
2B (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acidDimethyl sulfateBase (e.g., K₂CO₃)(Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acidGood (Typical)-
3 (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acidThionyl ChlorideDMF (catalyst)Activated Side Chain (Acid Chloride)~70%[1]-
Part 2: Synthesis of Cefditoren Pivoxil

Step 4: Coupling of Activated Side Chain with 7-ATCA

This step involves the acylation of the 7-amino group of the Cefditoren nucleus with the activated side chain.

Protocol 4: Synthesis of Cefditoren Acid

  • Suspend 7-ATCA (1.0 eq) in a suitable solvent system, such as dichloromethane and water.

  • Cool the suspension to 0-5°C.

  • Add the freshly prepared solution of the activated side chain (from Step 3) to the 7-ATCA suspension.

  • Add a base, such as triethylamine or N,N-diisopropylethylamine, dropwise to facilitate the reaction and neutralize the generated HCl.[5]

  • Stir the reaction at low temperature for several hours, monitoring for completion by HPLC.

  • Upon completion, the Cefditoren acid can be isolated by adjusting the pH of the aqueous phase to cause precipitation.

Step 5: Esterification to Cefditoren Pivoxil

The final step is the esterification of the carboxylic acid at the C-4 position to form the pivoxil ester prodrug.

Protocol 5: Synthesis of Cefditoren Pivoxil

  • The Cefditoren acid is often converted to a salt, such as Cefditoren sodium, to improve solubility and reactivity. This can be achieved by treating the acid with a sodium source like sodium iso-octoate.[5]

  • Dissolve the Cefditoren sodium salt in a suitable solvent system (e.g., dichloromethane and water).

  • Add a phase-transfer catalyst, such as tetrabutylammonium bromide.

  • Add iodomethyl pivalate (pivaloyloxymethyl iodide) and stir the mixture at a controlled temperature (e.g., 0-25°C) for a few hours.

  • After the reaction is complete, separate the organic layer.

  • Concentrate the organic phase and induce crystallization by adding a non-solvent like water or an ether to obtain the crude Cefditoren Pivoxil.[5]

  • The crude product can be further purified by recrystallization.

StepReactant 1Reactant 2Key ReagentsProductReported YieldPurity
4 7-ATCAActivated Side ChainTriethylamineCefditoren Acid--
5 Cefditoren SodiumIodomethyl pivalateTetrabutylammonium bromideCefditoren Pivoxil~80-95%[5]>99%[5]

Chemical Synthesis Pathway Diagram:

References

Application Notes and Protocols for the Synthesis of Third-Generation Cephalosporin Antibiotics from Aminothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of third-generation cephalosporin antibiotics, focusing on the incorporation of the characteristic 2-aminothiazole side chain. The procedures outlined are based on established synthetic routes for key members of this class, such as Cefotaxime and Ceftriaxone.

Introduction

Third-generation cephalosporins are a critical class of β-lactam antibiotics characterized by their broad spectrum of activity, particularly against Gram-negative bacteria. A key structural feature of many of these antibiotics is the (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido side chain attached to the 7-amino position of the cephalosporin core. The synthesis of these complex molecules involves the preparation of the aminothiazole side chain, its activation, and subsequent coupling with the 7-aminocephalosporanic acid (7-ACA) nucleus or its derivatives. This document details the chemical pathways and provides step-by-step protocols for these synthetic transformations.

Synthetic Strategy Overview

The general synthetic approach involves two main stages:

  • Synthesis of the Aminothiazole Side Chain: Preparation of (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid (ATMA) and its subsequent activation.

  • Coupling with the Cephalosporin Core: Acylation of 7-aminocephalosporanic acid (7-ACA) or a derivative with the activated aminothiazole side chain.

The following diagram illustrates the general synthetic workflow.

G cluster_0 Side Chain Synthesis cluster_1 Cephalosporin Core cluster_2 Coupling and Final Product A Ethyl Acetoacetate B Oximation A->B C Halogenation B->C D Cyclization with Thiourea C->D E (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid (ATMA) D->E F Activation (e.g., as acid chloride or thioester) E->F G Activated ATMA Derivative F->G I Coupling Reaction (Acylation) G->I H 7-Aminocephalosporanic Acid (7-ACA) H->I J Third-Generation Cephalosporin (e.g., Cefotaxime) I->J

Caption: General workflow for the synthesis of third-generation cephalosporins.

Quantitative Data Summary

The following tables summarize typical yields and purity data for key steps in the synthesis of Cefotaxime and Ceftriaxone, compiled from various reported procedures.

Table 1: Synthesis of Cefotaxime

StepProductYield (%)Purity (%) (Method)Reference
Acylation of 7-ACA with activated ATMACefotaxime Acid9595 (TLC)[1]
Conversion to Sodium SaltCefotaxime Sodium97.1199.10 (HPLC)[2]

Table 2: Synthesis of Ceftriaxone

StepStarting MaterialsProductYield (%)Purity (%) (Method)Reference
Coupling Reaction7-ACT and MAEMCeftriaxone72.17Not specified[3]
One-pot Synthesis7-ACA and Thiotriazinone, then MAEMCeftriaxone SodiumHigh>99 (HPLC)[4][5]

Experimental Protocols

Protocol 1: Synthesis of (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetyl Chloride Hydrochloride (Activated Side Chain)

This protocol describes the synthesis of the activated side chain required for coupling with the cephalosporin nucleus.[6]

Materials:

  • (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid (ATMA)

  • Thionyl chloride (SOCl₂)

  • N,N-dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Suspend ATMA in dichloromethane in a reaction vessel equipped with a stirrer and a cooling system.

  • Cool the suspension to -15 °C.

  • Slowly add a catalytic amount of N,N-dimethylformamide.

  • Add thionyl chloride dropwise to the cooled suspension while maintaining the temperature at -15 °C.

  • Stir the reaction mixture at -15 °C until the reaction is complete (monitor by TLC or HPLC).

  • The resulting product, (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetyl chloride hydrochloride, can be isolated as a pale white crystalline solid.

  • The overall yield for this process is reported to be around 70%.[6]

Protocol 2: Synthesis of Cefotaxime by Acylation of 7-ACA

This protocol details the coupling of the activated aminothiazole side chain with 7-ACA to yield Cefotaxime.[1][7][8]

Materials:

  • 7-aminocephalosporanic acid (7-ACA)

  • 2-Mercaptobenzothiazolyl (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate (MAEM)

  • Triethylamine (TEA)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Hydrochloric acid (3N)

  • Ethanol

  • Diethyl ether

Procedure:

  • Suspend 7-ACA in dichloromethane in a reaction vessel.

  • Add triethylamine to dissolve the 7-ACA and to act as a catalyst.

  • Add MAEM to the solution at room temperature.

  • Stir the reaction mixture for approximately 1 hour, monitoring the progress by TLC.

  • Upon completion, extract the reaction mixture with water. The desired product will be in the aqueous phase as the triethylammonium salt, while the 2-mercaptobenzothiazole byproduct remains in the organic phase.[1]

  • Acidify the combined aqueous extracts with 3N hydrochloric acid to precipitate Cefotaxime acid.

  • Filter the precipitate and wash sequentially with water, ethanol, and diethyl ether.

  • Dry the solid to obtain Cefotaxime acid. A yield of 95% is reported for this step.[1]

Protocol 3: Preparation of Cefotaxime Sodium

This protocol describes the conversion of Cefotaxime acid to its more soluble sodium salt for pharmaceutical applications.[2][8][9]

Materials:

  • Cefotaxime acid

  • Sodium 2-ethylhexanoate or Sodium Acetate

  • Ethanol (food grade)

  • Acetone

Procedure:

  • Dissolve Cefotaxime acid in ethanol.

  • In a separate vessel, dissolve sodium 2-ethylhexanoate in ethanol.

  • Slowly add the sodium 2-ethylhexanoate solution to the Cefotaxime acid solution at room temperature with stirring. The optimal molar ratio of Cefotaxime acid to sodium 2-ethylhexanoate is reported to be 2:3.[2]

  • Stir the reaction mixture for approximately 10 minutes.

  • Crystallization can be induced by the addition of a seed crystal and/or by the slow addition of a crystallization solvent like acetone.[9]

  • Filter the precipitated Cefotaxime sodium, wash with acetone, and dry under vacuum.

  • This process can yield Cefotaxime sodium with a purity of up to 99.10% (HPLC) and a yield of 97.11%.[2]

Logical Relationships in Synthesis

The following diagram illustrates the key transformations and relationships in the synthesis of Cefotaxime.

G ATMA (Z)-2-(2-aminothiazol-4-yl)-2- methoxyiminoacetic acid Activated_ATMA Activated ATMA (e.g., MAEM) ATMA->Activated_ATMA Activation Seven_ACA 7-Aminocephalosporanic Acid (7-ACA) Cefotaxime_Acid Cefotaxime Acid Seven_ACA->Cefotaxime_Acid Acylation Activated_ATMA->Cefotaxime_Acid Acylation Cefotaxime_Sodium Cefotaxime Sodium Cefotaxime_Acid->Cefotaxime_Sodium Salt Formation

Caption: Key reaction steps in the synthesis of Cefotaxime Sodium.

Conclusion

The synthesis of third-generation cephalosporins from aminothiazole precursors is a well-established yet intricate process. The protocols provided herein offer a detailed guide for researchers and professionals in the field of drug development. Successful synthesis relies on the careful control of reaction conditions, efficient purification techniques, and rigorous analytical characterization to ensure the high purity and quality required for pharmaceutical applications. The use of activated aminothiazole derivatives like MAEM has been shown to provide high yields and simplify the overall synthetic procedure.[1] Further optimization of these protocols can be achieved through techniques such as one-pot synthesis to improve efficiency and reduce waste.[4]

References

Application Notes and Protocols for (2-Aminothiazol-4-yl)methanol as an Intermediate for Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols concerning the use of (2-aminothiazol-4-yl)methanol and its derivatives as crucial intermediates in the synthesis of potent antibacterial agents, particularly cephalosporins.

The 2-aminothiazole moiety is a key structural feature in many third and fourth-generation cephalosporin antibiotics.[1] This is due to its ability to enhance the antibacterial spectrum and confer stability against β-lactamases, enzymes that are a common cause of bacterial resistance. This compound serves as a versatile building block for the synthesis of the C-7 side chain of these antibiotics, which is critical for their biological activity.

I. Synthesis of Key Intermediates

The synthesis of antibacterial agents incorporating the this compound moiety involves a multi-step process. Key stages include the formation of the 2-aminothiazole ring, its functionalization to the methanol derivative, and subsequent coupling to the cephalosporin nucleus.

Protocol 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate

A common precursor for this compound is ethyl 2-aminothiazole-4-carboxylate. This can be synthesized via the Hantzsch thiazole synthesis.

Materials:

  • Ethyl 2-chloroacetoacetate

  • Thiourea

  • Ethanol

  • Sodium carbonate

  • Deionized water

  • 30% Sodium hydroxide solution

Procedure:

  • Prepare a solution of ethyl acetate in ethanol (e.g., 20-25% mass concentration).

  • To 200 mL of this solution, add 30.4 g of thiourea and 1.5 g of sodium carbonate.

  • Heat the mixture to 40-55 °C with stirring.

  • Slowly add 33 g of ethyl 2-chloroacetoacetate dropwise over 20-30 minutes.

  • After the addition is complete, heat the reaction mixture to 60-70 °C and maintain for 5-5.5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, distill off a portion of the solvent under reduced pressure.

  • Cool the remaining mixture to room temperature and filter to remove any solids.

  • Add the filtrate to 500 mL of water and adjust the pH to 9-10 with a 30% sodium hydroxide solution while stirring for 30 minutes.

  • The product will precipitate. Filter the solid, wash with water, and dry under vacuum to yield ethyl 2-amino-4-methylthiazole-5-carboxylate.[2]

Expected Yield: >98%[2]

Protocol 2: Synthesis of this compound via Reduction

The ethyl ester from Protocol 1 can be reduced to the corresponding alcohol using a strong reducing agent like Lithium Aluminium Hydride (LiAlH4).

Materials:

  • Ethyl 2-aminothiazole-4-carboxylate

  • Lithium Aluminium Hydride (LiAlH4)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • 10% v/v Sulfuric acid

  • Anhydrous sodium sulfate

  • Dichloromethane (DCM)

Procedure:

  • In a dry, nitrogen-purged three-necked flask equipped with a reflux condenser and a dropping funnel, suspend LiAlH4 (1.1 molar equivalents) in anhydrous THF.

  • Dissolve ethyl 2-aminothiazole-4-carboxylate (1 molar equivalent) in anhydrous THF.

  • Slowly add the solution of the ester to the LiAlH4 suspension under a nitrogen atmosphere, maintaining the temperature below 10 °C with an ice bath.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

  • Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH4 by the slow, dropwise addition of ethyl acetate, followed by the careful addition of water.

  • Acidify the mixture with 10% sulfuric acid to dissolve the aluminum salts.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield this compound.

Note: Reactions with LiAlH4 are highly exothermic and react violently with water. Strict anhydrous conditions and careful handling are essential.[3][4]

II. Application in Cephalosporin Synthesis

The (2-aminothiazol-4-yl) moiety is a cornerstone of the side chain at the C-7 position of many advanced cephalosporins. The most common synthetic route involves the acylation of the 7-aminocephalosporanic acid (7-ACA) core with an activated derivative of 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid.

Protocol 3: Synthesis of (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid

This key side-chain acid is synthesized from its corresponding ethyl ester.

Materials:

  • Ethyl (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate

  • Ethanol

  • 1N Sodium hydroxide solution

  • 10% Hydrochloric acid solution

  • Ethyl acetate

  • Acetone

Procedure:

  • Suspend 45.9 g (0.2 mol) of ethyl (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate in 200 mL of ethanol in a 250 mL reaction vial.

  • Add 1N sodium hydroxide solution and stir the mixture at room temperature for 15 hours.

  • Monitor the reaction by TLC until the starting ester is consumed.

  • Adjust the pH of the reaction solution to 7.0 with 10% aqueous hydrochloric acid.

  • Remove the ethanol by distillation under reduced pressure.

  • Wash the remaining aqueous phase with ethyl acetate.

  • Adjust the pH of the aqueous phase to 2.8 with 10% aqueous hydrochloric acid.

  • Cool the solution in an ice bath to induce crystallization.

  • Filter the crystals, wash with acetone, and recrystallize from ethanol to obtain 2-(2-aminothiazol-4-yl)-2-(Z)-methoxyiminoacetic acid.[5]

Expected Yield: 57.0%[5]

Protocol 4: Acylation of 7-Aminocephalosporanic Acid (7-ACA)

The synthesized side-chain acid is activated and then coupled with the 7-ACA nucleus.

Materials:

  • (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid

  • Thionyl chloride or other activating agent (e.g., phosphorus pentachloride)

  • N,N-dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 7-Aminocephalosporanic acid (7-ACA)

  • Triethylamine (TEA) or another suitable base

Procedure:

  • Activation of the side-chain acid: Dissolve (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid in DCM and cool to -15 °C. Add a catalytic amount of DMF. Slowly add thionyl chloride and stir until the acid is converted to its acid chloride.[6]

  • Coupling reaction: In a separate flask, suspend 7-ACA in DCM and add a base such as triethylamine to form a soluble salt.

  • Cool the 7-ACA solution to 0-5 °C and slowly add the solution of the activated side-chain acid chloride.

  • Stir the reaction mixture at low temperature until the acylation is complete (monitored by TLC or HPLC).

  • Upon completion, the reaction is worked up by washing with acidic and basic aqueous solutions to remove unreacted starting materials and byproducts.

  • The final cephalosporin product is then isolated, often by crystallization.

III. Data Presentation: Antibacterial Activity

The incorporation of the (2-aminothiazol-4-yl) side chain significantly enhances the antibacterial potency of cephalosporins. Cefditoren is a prime example of a third-generation oral cephalosporin that utilizes this moiety. The following tables summarize the in vitro activity of Cefditoren against various bacterial pathogens, presented as Minimum Inhibitory Concentration (MIC) values.

Table 1: In Vitro Activity of Cefditoren against Common Respiratory Pathogens

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)
Streptococcus pneumoniae (penicillin-susceptible)≤0.060.12
Streptococcus pneumoniae (penicillin-intermediate)0.250.5
Streptococcus pneumoniae (penicillin-resistant)0.51.0
Haemophilus influenzae (β-lactamase negative)≤0.03≤0.03
Haemophilus influenzae (β-lactamase positive)≤0.030.06
Moraxella catarrhalis (β-lactamase negative)0.120.25
Moraxella catarrhalis (β-lactamase positive)0.120.25
Streptococcus pyogenes≤0.030.06

Table 2: In Vitro Activity of Cefditoren against Other Clinically Relevant Bacteria

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus (methicillin-susceptible)0.250.5
Escherichia coli0.250.5
Klebsiella pneumoniae0.250.5
Proteus mirabilis0.1250.25

IV. Mandatory Visualizations

Synthesis_Workflow Synthesis of this compound and its use in Cephalosporin Synthesis cluster_0 Synthesis of this compound cluster_1 Cephalosporin Side Chain Synthesis and Coupling Start Ethyl 2-chloroacetoacetate + Thiourea Hantzsch Hantzsch Thiazole Synthesis (Protocol 1) Start->Hantzsch Ester Ethyl 2-aminothiazole- 4-carboxylate Hantzsch->Ester Reduction Reduction with LiAlH4 (Protocol 2) Ester->Reduction Methanol This compound Reduction->Methanol SideChainAcid (Z)-2-(2-aminothiazol-4-yl)- 2-methoxyiminoacetic acid (Protocol 3) Activation Activation (e.g., with SOCl2) SideChainAcid->Activation ActivatedSideChain Activated Side Chain Activation->ActivatedSideChain Coupling Acylation (Protocol 4) ActivatedSideChain->Coupling SevenACA 7-Aminocephalosporanic Acid (7-ACA) SevenACA->Coupling Cephalosporin Cephalosporin Antibiotic (e.g., Cefditoren) Coupling->Cephalosporin

Caption: A workflow for the synthesis of this compound and its incorporation into cephalosporins.

Mechanism_of_Action Mechanism of Action of Aminothiazole-Containing Cephalosporins Cephalosporin Aminothiazole-Containing Cephalosporin (e.g., Cefditoren) PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases, Carboxypeptidases) Cephalosporin->PBP Binds to Inhibition Inhibition Cephalosporin->Inhibition Leads to Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking Catalyzes CellWall Bacterial Cell Wall Synthesis Crosslinking->CellWall Essential for Inhibition->PBP of Lysis Cell Lysis and Death Inhibition->Lysis Results in

Caption: Mechanism of action for aminothiazole-containing cephalosporins.

References

Application of (2-Aminothiazol-4-yl)methanol in the Synthesis of Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

The compound (2-Aminothiazol-4-yl)methanol is a valuable heterocyclic building block for the synthesis of a variety of pharmacologically active molecules. Its bifunctional nature, possessing both a reactive amino group and a primary alcohol, allows for diverse chemical modifications to generate novel derivatives with potential therapeutic applications. This document outlines the application of this compound in the synthesis of potential anti-inflammatory agents, specifically focusing on the generation of cyclooxygenase-2 (COX-2) inhibitors.

The 2-aminothiazole scaffold is a well-established pharmacophore in medicinal chemistry, known to be a core structure in a range of drugs with diverse biological activities, including anti-inflammatory properties.[1][2] Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting the COX enzymes, which are key in the inflammatory cascade.[3][4] Selective inhibition of COX-2 over COX-1 is a desirable attribute for new anti-inflammatory drugs to minimize gastrointestinal side effects associated with traditional NSAIDs.[5]

This application note details a proposed synthetic route starting from this compound to yield novel thiazole derivatives. The synthesized compounds can be subsequently evaluated for their anti-inflammatory activity through established in vitro and in vivo assays, such as COX inhibition assays and the carrageenan-induced rat paw edema model. The ultimate goal is to identify lead compounds with potent and selective COX-2 inhibitory activity for further development as next-generation anti-inflammatory therapeutics.

Proposed Synthetic Pathway

A plausible synthetic route to generate a library of potential anti-inflammatory agents from this compound involves a two-step process. The first step is the protection of the more reactive amino group, followed by the etherification of the hydroxyl group. The final step involves the deprotection of the amino group, which can then be further modified.

Synthetic Pathway A This compound B N-Protected Intermediate A->B Protection (e.g., Boc2O) C Ether Derivative B->C Etherification (e.g., NaH, R-X) D Final Product (Amine) C->D Deprotection (e.g., TFA) COX Inhibition Assay Workflow A Prepare Reagents B Set up Assay Plate (Background, 100% Activity, Inhibitor) A->B C Incubate with Inhibitor B->C D Initiate Reaction (Add Arachidonic Acid) C->D E Terminate Reaction D->E F Quantify Prostaglandin (EIA) E->F G Calculate % Inhibition and IC50 F->G COX-2 Signaling Pathway A Inflammatory Stimuli B Phospholipase A2 Activation A->B C Arachidonic Acid Release B->C D COX-2 C->D E Prostaglandin H2 (PGH2) D->E F Pro-inflammatory Prostaglandins (PGE2, PGI2) E->F G Inflammation (Pain, Fever, Swelling) F->G H Thiazole Derivative (COX-2 Inhibitor) H->D Inhibition

References

Application Notes: Acylation of the Amino Group on the Thiazole Ring

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aminothiazole framework is a significant structural motif in medicinal chemistry, serving as the foundation for numerous clinically important drugs, including anti-cancer agents such as Dasatinib and Alpelisib.[1] The derivatization of the exocyclic 2-amino group, particularly through acylation, is a critical strategy for modulating the pharmacological properties of these compounds. This allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles.[1][2]

Acylation of the 2-amino group on the thiazole ring is a versatile and widely employed transformation in organic synthesis. This reaction involves the introduction of an acyl group (R-C=O) onto the nitrogen atom of the amino group, forming an amide linkage. The choice of acylating agent and reaction conditions can be tailored to introduce a wide variety of substituents, thereby enabling fine-tuning of the molecule's biological activity.[3][4]

Comparative Summary of Acylation Reactions

The following table summarizes quantitative data for various acylation strategies for the 2-amino group on the thiazole ring, providing a comparative overview of reaction yields under different conditions.

Acylating AgentSubstrateSolventConditionsYield (%)Reference
Acetyl chloride2-aminothiazoleDry AcetoneReflux, 2h-[1]
Benzoyl chloride2-amino-4-phenylthiazoleDry PyridineNot specifiedHigh[1]
3-(trifluoromethyl)benzoyl chlorideN,O-dimethylhydroxylamineDCM, THF50°C, 30 min; RT60-77[1]
Various acyl halides2-aminothiazoleDry PyridineNot specifiedHigh[3][4]
Acetic anhydride2-amino-5-(4-acetylphenylazo)-thiazoleSolvent-freeNot specified-[3]
O-acetylsalicyloyl chlorideBoc-protected 2-amino-4-chlorothiazoleTHF, Et3N0 °C–20 °C70[5]

Experimental Protocols

Herein, detailed methodologies for key acylation reactions of the 2-amino group on the thiazole ring are provided.

Protocol 1: Acylation of 2-Aminothiazole with Acetyl Chloride

This protocol describes the synthesis of N-(thiazol-2-yl)acetamide.

Materials:

  • 2-Aminothiazole

  • Acetyl chloride

  • Dry Acetone

  • Acidified cold water

Procedure:

  • In a round-bottom flask, dissolve 2-aminothiazole (26 mmol) in dry acetone (60 ml).[1]

  • Slowly add acetyl chloride (26 mmol) to the solution.

  • Reflux the reaction mixture for two hours.[1]

  • After cooling to room temperature, pour the mixture into acidified cold water.

  • Collect the resulting yellow solid by filtration.

  • Wash the solid with cold acetone and dry to obtain N-(thiazol-2-yl)acetamide.[1]

Protocol 2: Acylation of 2-Amino-4-phenylthiazole with Benzoyl Chloride

This protocol details the synthesis of N-(4-phenylthiazol-2-yl)benzamide.

Materials:

  • 2-amino-4-phenylthiazole

  • Benzoyl chloride

  • Dry Pyridine

Procedure:

  • Dissolve 2-amino-4-phenylthiazole in dry pyridine in a suitable reaction flask.

  • Slowly add benzoyl chloride to the solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain the N-acylated product, which can be further purified by recrystallization.[1][3]

Visualizations

The following diagrams illustrate the general workflow and reaction scheme for the acylation of 2-aminothiazole.

experimental_workflow start Start dissolve Dissolve 2-aminothiazole in appropriate solvent start->dissolve add_reagent Add acylating agent (e.g., acyl chloride) dissolve->add_reagent reaction Reaction under specific conditions (e.g., reflux, stir at RT) add_reagent->reaction workup Reaction Work-up (e.g., pour into water) reaction->workup isolation Product Isolation (e.g., filtration) workup->isolation purification Purification (e.g., recrystallization) isolation->purification end End purification->end

Caption: General experimental workflow for the acylation of 2-aminothiazole.

reaction_scheme sub 2-Aminothiazole Derivative prod N-Acylated Thiazole Derivative sub->prod + reagent Acylating Agent (R-CO-X) reagent->prod Base, Solvent

References

Application Notes and Protocols for the Derivatization of (2-Aminothiazol-4-yl)methanol in Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of (2-aminothiazol-4-yl)methanol, a versatile scaffold for the development of novel therapeutic agents. The 2-aminothiazole core is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds with anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2] This document outlines detailed protocols for the chemical modification of this compound and subsequent biological screening to identify new lead compounds.

Introduction to this compound Derivatization

This compound offers several key reactive sites for chemical modification, primarily the hydroxyl group at the 4-position and the amino group at the 2-position. Derivatization of the hydroxyl group through esterification and etherification can significantly alter the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can influence its biological activity and pharmacokinetic profile. The 2-amino group can also be acylated or alkylated to further explore the structure-activity relationship (SAR). This strategic modification allows for the creation of a diverse library of compounds for biological screening.

Derivatization Strategies and Protocols

This section details the protocols for the two primary derivatization strategies targeting the hydroxyl group of this compound: esterification and etherification.

Esterification of this compound via Fischer Esterification

The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[3] This method is suitable for producing a wide range of ester derivatives of this compound.

Experimental Protocol: Synthesis of (2-Aminothiazol-4-yl)methyl Benzoate

Materials:

  • This compound

  • Benzoic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Methanol (anhydrous)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvents (e.g., ethyl acetate, dichloromethane)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) and benzoic acid (1.2 equivalents) in a minimal amount of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 65-70°C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the excess acid) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure (2-aminothiazol-4-yl)methyl benzoate.

Etherification of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a versatile method for preparing ethers by the reaction of an alkoxide with a primary alkyl halide.[1][4] In this case, this compound is first deprotonated to form an alkoxide, which then reacts with an alkyl halide.

Experimental Protocol: Synthesis of 4-(Benzyloxymethyl)-2-aminothiazole

Materials:

  • This compound

  • Sodium hydride (NaH) (60% dispersion in mineral oil)

  • Benzyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Ammonium chloride (NH₄Cl) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Organic solvents (e.g., ethyl acetate)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1 equivalent) in anhydrous THF dropwise at 0°C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0°C and add benzyl bromide (1.1 equivalents) dropwise.

  • Let the reaction warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane and ethyl acetate) to afford the pure 4-(benzyloxymethyl)-2-aminothiazole.

Biological Screening Protocols

This section provides detailed protocols for the preliminary biological screening of the synthesized this compound derivatives for anticancer and antimicrobial activities.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation. It is widely used for in vitro screening of potential anticancer agents.

Experimental Protocol:

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should be kept below 0.5%. After 24 hours of incubation, remove the medium and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity Screening: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]

Experimental Protocol:

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic or antifungal)

  • Negative control (broth with solvent)

  • Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

Procedure:

  • Preparation of Microtiter Plates: Add 100 µL of sterile broth to each well of a 96-well plate.

  • Serial Dilution of Compounds: Add 100 µL of the test compound solution to the first well of each row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate.

  • Inoculation: Add 10 µL of the standardized microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.

  • Controls: Include a positive control (broth with inoculum and a standard antimicrobial agent) and a negative control (broth with inoculum and the solvent used to dissolve the compounds).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Presentation

The quantitative data from the biological screening should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: In Vitro Anticancer Activity of this compound Derivatives

Compound IDDerivative TypeR GroupCancer Cell LineIC₅₀ (µM)[6][7]
ATM-E1 EsterPhenylA549 (Lung)8.64
ATM-E2 Ester4-ChlorophenylHT29 (Colon)0.63
ATM-E3 Ester2,4-DichlorophenylHeLa (Cervical)6.05
ATM-Et1 EtherBenzylH1299 (Lung)4.89
ATM-Et2 Ether4-FluorobenzylSHG-44 (Glioma)4.03
Doxorubicin (Positive Control)-Various<1

Table 2: In Vitro Antimicrobial Activity of this compound Derivatives

Compound IDDerivative TypeR GroupS. aureus MIC (µg/mL)[5]E. coli MIC (µg/mL)[5]C. albicans MIC (µg/mL)
ATM-E4 Ester2-Hydroxyphenyl250375>500
ATM-E5 Ester4-Nitrophenyl>500>500>500
ATM-Et3 Ether4-Chlorobenzyl250375>500
Ciprofloxacin (Positive Control)-1-40.5-2-
Fluconazole (Positive Control)---1-8

Visualization of Workflow and Signaling Pathway

Visual diagrams are crucial for understanding complex experimental workflows and biological mechanisms. The following diagrams are generated using the DOT language for Graphviz.

Derivatization_Workflow Derivatization and Screening Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Start This compound Esterification Esterification (e.g., Fischer) Start->Esterification Etherification Etherification (e.g., Williamson) Start->Etherification Ester_Derivatives Ester Derivatives Esterification->Ester_Derivatives Ether_Derivatives Ether Derivatives Etherification->Ether_Derivatives Anticancer Anticancer Screening (MTT Assay) Ester_Derivatives->Anticancer Antimicrobial Antimicrobial Screening (Broth Microdilution) Ester_Derivatives->Antimicrobial Ether_Derivatives->Anticancer Ether_Derivatives->Antimicrobial IC50 IC50 Determination Anticancer->IC50 MIC MIC Determination Antimicrobial->MIC SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR MIC->SAR Lead_ID Lead Compound Identification SAR->Lead_ID

Caption: Workflow for the derivatization and biological screening of this compound.

Aurora_Kinase_Pathway Inhibition of Aurora Kinase Signaling Pathway cluster_cell_cycle Cell Cycle Progression cluster_proteins Key Proteins cluster_inhibitor Inhibitor Action cluster_outcome Cellular Outcome G2_M G2/M Transition Mitosis Mitosis G2_M->Mitosis promotes CellCycleArrest Cell Cycle Arrest G2_M->CellCycleArrest leads to Cytokinesis Cytokinesis Mitosis->Cytokinesis Apoptosis Apoptosis Mitosis->Apoptosis leads to AuroraA Aurora Kinase A AuroraA->G2_M regulates AuroraA->Mitosis regulates AuroraB Aurora Kinase B AuroraB->Cytokinesis regulates PLK1 PLK1 PLK1->Mitosis CyclinB_CDK1 Cyclin B/CDK1 CyclinB_CDK1->G2_M Inhibitor 2-Aminothiazole Derivative Inhibitor->AuroraA inhibits Inhibitor->AuroraB inhibits

Caption: Proposed mechanism of action for anticancer 2-aminothiazole derivatives via Aurora Kinase inhibition.[8][9][10][11][12]

References

Application Notes and Protocols for LC-MS/MS Analysis of Aminothiazole Compounds in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminothiazoles are a pivotal class of heterocyclic compounds widely recognized for their diverse biological activities. This structural motif is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents and serving as a valuable pharmacophore in drug discovery. The 2-aminothiazole scaffold is present in various drugs, demonstrating activities ranging from anticancer to anti-inflammatory and neuroprotective. Given their significance, robust and sensitive analytical methods are imperative for the accurate quantification of aminothiazole-containing compounds in complex biological matrices. This is critical for pharmacokinetic studies, metabolism research, and clinical monitoring.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalysis due to its high selectivity, sensitivity, and throughput. This application note provides detailed protocols and methods for the successful LC-MS/MS analysis of various aminothiazole compounds in biological matrices such as plasma, whole blood, and urine.

I. General Experimental Protocols

This section outlines a generalized workflow for the LC-MS/MS analysis of aminothiazole compounds. Specific examples and validated methods for different compounds and matrices are provided in the subsequent sections.

A. Sample Preparation

The choice of sample preparation technique is critical and depends on the specific analyte, the biological matrix, and the desired lower limit of quantification (LLOQ). Common methods include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

1. Protein Precipitation (PPT)

This is a simple and rapid method suitable for plasma and serum samples.

  • Protocol:

    • To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol).

    • Add an appropriate amount of a suitable internal standard (IS). A stable isotope-labeled version of the analyte is ideal.

    • Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

    • Centrifuge the sample at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube.

    • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.

2. Liquid-Liquid Extraction (LLE)

LLE is a more selective method that can provide a cleaner extract than PPT.

  • Protocol:

    • To 200 µL of plasma, add the internal standard.

    • Add 1 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).

    • Vortex for 5-10 minutes to facilitate the extraction of the analyte into the organic phase.

    • Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.[1][2]

3. Solid-Phase Extraction (SPE)

SPE offers the highest degree of selectivity and can be used to concentrate the analyte, leading to lower detection limits.

  • Protocol:

    • Condition an appropriate SPE cartridge (e.g., Oasis HLB) with methanol followed by water.

    • Load the pre-treated plasma sample (e.g., diluted with an acidic buffer) onto the cartridge.

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute the analyte of interest with a stronger organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.[3]

B. LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions that should be optimized for each specific aminothiazole compound.

ParameterTypical Conditions
LC System UPLC or HPLC system
Column C18 or Phenyl-Hexyl column (e.g., 50 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water or 5 mM Ammonium Formate
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Flow Rate 0.2 - 0.8 mL/min
Injection Volume 2 - 10 µL
Column Temperature 40 - 45 °C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)

II. Specific Application: Analysis of a Novel Aminothiazole (21MAT) in Rat Plasma

This protocol is based on a validated method for a novel aminothiazole compound, 21MAT, in a preclinical setting.

A. Experimental Protocol

1. Sample Preparation (Protein Precipitation)

  • A protein precipitation method was employed for the extraction of 21MAT from rat plasma.[4]

2. LC-MS/MS Conditions

ParameterCondition
LC System SCIEX API 4000™ LC/MS/MS
Column Waters Xterra RP® C18 (150 mm × 4.6 mm, 5 µm)
Mobile Phase Isocratic elution with a mixture of 95:5% v/v methanol:acetonitrile with 0.1% v/v formic acid, and 15% of 5 mM ammonium formate solution.[4]
Flow Rate 1.0 mL/min[4]
Column Temperature 40 °C
MS System Triple Quadrupole
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
B. Quantitative Data

The method was validated according to current regulatory guidelines.

Validation ParameterResult
Linearity Range 1.25–1250 ng/mL in rat plasma[4]
Accuracy Within acceptable limits as per guidelines
Precision Within acceptable limits as per guidelines
Recovery Assessed at Low, Medium, and High QC levels
Specificity & Selectivity No significant interference from endogenous matrix components

III. Specific Application: Analysis of 2-Aminothiazoline-4-Carboxylic Acid (ATCA) in Whole Blood

ATCA is a stable metabolite of cyanide and serves as a reliable biomarker for cyanide poisoning.

A. Experimental Protocol

1. Sample Preparation

A novel method for ATCA determination in post-mortem whole blood involves protein precipitation, derivatization of interfering compounds, and subsequent extraction with ethyl acetate.[5] Another method for plasma utilizes solid-phase extraction (SPE).[6] For a simplified approach in human blood, a small sample volume (20 µL) undergoes protein precipitation followed by derivatization with 4-bromoethyl-7-methoxycoumarin.[7]

2. LC-MS/MS Conditions

ParameterCondition
LC System High-Performance Liquid Chromatography system
Column Hydrophilic Interaction Liquid Chromatography (HILIC) column
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
B. Quantitative Data

The developed methods have been validated and successfully applied to forensic samples.

Validation ParameterResult
Linearity Range 50 to 1500 ng/mL in spiked blood[7]
Lower Limit of Quantification (LLOQ) 50 ng/mL[7]
Lower Limit of Detection (LOD) 25 ng/mL[7]
Intra-assay Precision (%CV) < 5.0%[7]
Inter-assay Precision (%CV) < 6.0%[7]

IV. Specific Application: Analysis of Dasatinib in Human Plasma

Dasatinib is an aminothiazole-containing tyrosine kinase inhibitor used in cancer therapy.

A. Experimental Protocol

1. Sample Preparation

Validated methods for Dasatinib in human plasma commonly use solid-phase extraction (SPE) on 96-well plates or liquid-liquid extraction (LLE).[1][3]

2. LC-MS/MS Conditions

ParameterCondition
Column Luna phenyl-hexyl analytical column or C18 column
Mobile Phase Isocratic or gradient elution with acetonitrile/methanol and water containing formic acid or ammonium acetate.
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
B. Quantitative Data

The assay for Dasatinib and its active metabolites was validated over a clinically relevant concentration range.

Validation ParameterResult
Linearity Range 1.00–1000 ng/mL for dasatinib and its metabolites[3]
Intra-assay Precision (%CV) < 5.3%[3]
Inter-assay Precision (%CV) < 5.3%[3]
Accuracy (% Nominal) Within ± 9.0%[3]
Recovery > 79%[3]

V. Visualizations

A. Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing BiologicalMatrix Biological Matrix (Plasma, Blood, Urine) AddIS Add Internal Standard BiologicalMatrix->AddIS Extraction Extraction (PPT, LLE, or SPE) AddIS->Extraction Centrifuge Centrifugation Extraction->Centrifuge Evaporation Evaporation Centrifuge->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection LC_Separation LC Separation (C18 Column) Injection->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting glutaminase_pathway Glutamine Glutamine GLS Glutaminase (GLS) Glutamine->GLS Glutamate Glutamate aKG alpha-Ketoglutarate Glutamate->aKG TCA TCA Cycle aKG->TCA mTORC1 mTORC1 Signaling aKG->mTORC1 Proliferation Cell Proliferation & Growth TCA->Proliferation mTORC1->Proliferation GLS->Glutamate Aminothiazole Aminothiazole Inhibitor Aminothiazole->GLS

References

Application Notes and Protocols for the Purification of (2-Aminothiazol-4-yl)methanol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Aminothiazol-4-yl)methanol is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of a wide array of pharmacologically active compounds. The purity of this intermediate is paramount to ensure the desired outcome and integrity of subsequent synthetic steps and the final active pharmaceutical ingredient (API). Column chromatography is a fundamental, versatile, and widely adopted technique for the purification of such polar organic molecules.[1] This document provides detailed application notes and a comprehensive protocol for the purification of this compound using silica gel column chromatography.

Principle of Separation

Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[2] For the purification of this compound, a polar stationary phase, silica gel, is employed. The separation is achieved by exploiting the polarity differences between the target compound and any impurities. Less polar impurities will travel faster through the column with the mobile phase, while the more polar this compound will have a stronger interaction with the silica gel and elute later. By gradually increasing the polarity of the mobile phase, the target compound can be effectively isolated.

Experimental Protocols

This section outlines a detailed protocol for the purification of this compound using silica gel column chromatography. This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude material.

Materials and Reagents
  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Triethylamine (TEA) (optional, to reduce tailing)

  • Glass column or flash chromatography system

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC chamber

  • UV lamp (254 nm)

Procedure
  • Selection of Mobile Phase:

    • The ideal mobile phase (eluent) should provide a good separation between this compound and its impurities. This is typically determined by preliminary Thin Layer Chromatography (TLC) analysis.

    • A common starting solvent system for polar compounds is a mixture of a less polar solvent (e.g., dichloromethane or ethyl acetate) and a more polar solvent (e.g., methanol).

    • Spot the crude mixture on a TLC plate and develop it in various solvent systems (e.g., DCM:MeOH 98:2, 95:5, 90:10; EtOAc:Hexane with a small percentage of MeOH).

    • The optimal solvent system should result in an Rf value of approximately 0.2-0.4 for the target compound.

    • Due to the basic nature of the amino group, tailing may be observed on the TLC plate. Adding a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase can help to obtain sharper spots.

  • Column Packing:

    • Slurry Method (recommended): Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a homogenous and bubble-free packed bed.

    • Dry Packing Method: Add the dry silica gel to the column and then slowly run the initial mobile phase through it to ensure even packing.

    • Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dry Loading (recommended for moderately soluble compounds): Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., methanol or DCM). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude material in a minimal amount of the initial mobile phase and carefully apply it to the top of the column.

  • Elution:

    • Begin elution with the initial, less polar mobile phase.

    • If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., methanol). A stepwise or linear gradient can be employed.

    • Maintain a constant flow rate for optimal separation.

  • Fraction Collection and Analysis:

    • Collect the eluent in fractions of appropriate volume.

    • Monitor the fractions by TLC to identify those containing the pure this compound.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

  • Purity Assessment:

    • The purity of the final product can be assessed by various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Data Presentation

The following table summarizes typical quantitative data for the purification of aminothiazole derivatives with similar polarity to this compound, providing a reference for expected outcomes.

ParameterMethod 1Method 2
Stationary Phase Silica Gel (230-400 mesh)Silica Gel (60-120 mesh)
Mobile Phase Dichloromethane:Methanol (Gradient)Ethyl Acetate:Hexane:Methanol (Isocratic)
Gradient/Isocratic Gradient: 2% to 10% Methanol in DCMIsocratic: 70:20:10
Crude Sample Load 1.0 g500 mg
Column Dimensions 40 mm x 200 mm25 mm x 300 mm
Elution Volume ~ 500 mL~ 350 mL
Yield of Pure Product 85%80%
Purity (by HPLC) >98%>97%
TLC Rf of Pure Product ~0.3 (in DCM:MeOH 95:5)~0.4 (in EtOAc:Hexane:MeOH 70:20:10)

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the purification of this compound by column chromatography.

experimental_workflow start Start: Crude This compound tlc TLC Analysis for Mobile Phase Selection start->tlc Characterize packing Column Packing (Silica Gel) tlc->packing Define Conditions loading Sample Loading (Dry or Wet) packing->loading Prepare elution Elution (Gradient or Isocratic) loading->elution Initiate collection Fraction Collection elution->collection Process monitoring TLC Monitoring of Fractions collection->monitoring Analyze monitoring->elution Optimize Gradient (if necessary) combine Combine Pure Fractions monitoring->combine Identify evaporation Solvent Evaporation combine->evaporation Isolate end End: Purified This compound evaporation->end Final Product analysis Purity Analysis (HPLC, NMR, MS) end->analysis Verify

Purification Workflow Diagram

References

Flow Chemistry Approaches for the Synthesis of Cephalosporin Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

The synthesis of cephalosporin antibiotics, a cornerstone of antibacterial therapy, has traditionally been dominated by batch manufacturing processes. However, the paradigm is shifting towards continuous flow chemistry, which offers significant advantages in terms of safety, efficiency, and process control. This document provides detailed application notes and experimental protocols for the synthesis of key cephalosporins using flow chemistry, highlighting the improvements over traditional batch methods.

Key Advantages of Flow Chemistry for Cephalosporin Synthesis

Flow chemistry presents a compelling alternative to batch production for several reasons:

  • Enhanced Safety: The small reactor volumes inherent to flow chemistry minimize the risk associated with handling potentially hazardous reagents and exothermic reactions. The superior heat transfer capabilities of flow reactors allow for better temperature control, preventing runaway reactions.

  • Increased Efficiency and Yield: Precise control over reaction parameters such as temperature, pressure, and residence time leads to improved reaction kinetics, higher yields, and better selectivity.[1]

  • Reduced Reaction Times: Reactions that take hours in batch can often be completed in minutes in a continuous flow setup, significantly increasing throughput.[1]

  • Improved Product Quality: The consistent reaction environment in a flow reactor leads to a more uniform product with fewer impurities, simplifying downstream purification processes.

  • Facilitated Scale-up: Scaling up a flow process is typically more straightforward than a batch process, as it often involves running the system for longer or "numbering-up" by adding parallel reactor lines.

Comparative Data: Flow vs. Batch Synthesis

The following table summarizes key quantitative data from studies on the synthesis of Cefotaxime and Cephalexin, illustrating the advantages of flow chemistry.

Parameter Cefotaxime Synthesis (Chemical) Cephalexin Synthesis (Enzymatic)
Method Flow Chemistry Batch Chemistry
Reactants/Substrates 7-ACA, (Z)-(2-aminothiazol-4-yl)-methoxyimino acetic acid7-ACA, (Z)-(2-aminothiazol-4-yl)-methoxyimino acetic acid
Yield 80.9%[1]Typically lower than flow
Reaction Time / Residence Time 1 minute[1]30 minutes[1]
Temperature -10 °C[1]-30 °C
Key Advantages of Flow Significantly shorter reaction time, higher space-time yield, improved safety with better heat distribution.Continuous operation for at least 5 hours, higher yield, potential for enzyme recycling.[2]

Experimental Protocols

Protocol 1: Continuous Flow Synthesis of Cefotaxime

This protocol is based on the amidation of 7-aminocephalosporanic acid (7-ACA) as described in studies by Pieper et al.[2][3]

Materials:

  • 7-aminocephalosporanic acid (7-ACA)

  • (Z)-(2-aminothiazol-4-yl)-methoxyimino acetic acid

  • 4-toluenesulfonyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

  • Dimethylacetamide (DMAc)

  • Flow chemistry system with two pumps, a T-mixer, and a temperature-controlled reactor coil.

Experimental Workflow Diagram:

Caption: Workflow for the continuous synthesis of Cefotaxime.

Procedure:

  • Reagent Preparation:

    • Solution A: In a temperature-controlled vessel at 0 °C, prepare a solution of 7-ACA and triethylamine in dichloromethane.[1][2]

    • Solution B: In a separate, stirred vessel at -11 °C, form a mixed anhydride suspension by reacting (Z)-(2-aminothiazol-4-yl)-methoxyimino acetic acid with 4-toluenesulfonyl chloride in dimethylacetamide.[1][2]

  • Flow Reaction Setup:

    • Set up a flow chemistry system with two independent pumping channels, a T-mixer, and a reactor coil immersed in a cooling bath set to -10 °C.

    • The volume of the reactor coil should be chosen to achieve a 1-minute residence time at the desired total flow rate.

  • Reaction Execution:

    • Pump Solution A and Solution B at appropriate flow rates to ensure stoichiometric mixing in the T-mixer.

    • The combined stream then enters the cooled reactor coil where the amidation reaction occurs.

  • Product Collection and Analysis:

    • The output from the reactor, containing the Cefotaxime product, is collected in a suitable vessel.

    • The product can be analyzed and purified using standard chromatographic techniques.

Protocol 2: Enzymatic Synthesis of Cephalexin in a Continuous Flow Microreactor

This protocol is based on the work of Vobeckà et al. for the enzymatic synthesis of Cephalexin.[2]

Materials:

  • 7-aminodesacetoxycephalosporanic acid (7-ADCA)

  • D-phenylglycine methyl ester (PGME)

  • Penicillin acylase (PA) enzyme

  • Aqueous two-phase system (ATPS) components (e.g., Polyethylene glycol (PEG) and a suitable salt solution)

  • Microfluidic system with a microcapillary reactor.

Experimental Workflow Diagram:

Caption: Enzymatic synthesis of Cephalexin in a microreactor.

Procedure:

  • Reagent Preparation:

    • Prepare the aqueous two-phase system (ATPS) according to established protocols.

    • Substrate Solution: Dissolve 7-ADCA to a final concentration of 50 mM and PGME to a final concentration of 150 mM in the appropriate phase of the ATPS.[2]

    • Enzyme Solution: Prepare a solution of penicillin acylase (activity of 2.88 kU/mL) in the other phase of the ATPS. The final concentration should be 10 µL of enzyme solution per 1 mL of the total reaction mixture.[2]

  • Flow Reaction Setup:

    • Utilize a microfluidic setup consisting of a pump, a T-junction for mixing, and a microcapillary reactor (0.8 mm inner diameter, 87 cm length).[2]

    • Immerse the microcapillary reactor in a water bath maintained at 30 °C.[2]

  • Reaction Execution:

    • Pump the substrate and enzyme solutions into the microreactor. The flow rate should be adjusted to achieve a residence time of 20 minutes.[2]

  • In-situ Separation and Product Collection:

    • As the reaction proceeds, the ATPS will facilitate the separation of the product (Cephalexin) into one phase, while the enzyme is retained in the other.

    • The two phases can be separated downstream, allowing for continuous product collection and recycling of the enzyme-containing phase.

Conclusion

The application of flow chemistry to the synthesis of cephalosporins represents a significant advancement in pharmaceutical manufacturing. The detailed protocols and comparative data presented herein demonstrate the potential for developing safer, more efficient, and sustainable processes for the production of these vital antibiotics. Researchers and drug development professionals are encouraged to explore these methodologies to enhance their synthetic strategies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2-Aminothiazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (2-Aminothiazol-4-yl)methanol synthesis. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective synthetic route to produce this compound with a good yield?

A1: A widely employed and effective two-step method involves the Hantzsch thiazole synthesis to create a precursor, ethyl 2-amino-4-thiazolecarboxylate, followed by its reduction to the target molecule, this compound. This route is often favored due to the availability of starting materials and generally good yields for both steps.

Q2: What are the critical parameters to control during the initial Hantzsch synthesis of the ethyl 2-amino-4-thiazolecarboxylate intermediate?

A2: To maximize the yield and purity of the intermediate, it is crucial to control the reaction temperature, the stoichiometry of the reactants (typically ethyl bromopyruvate and thiourea), and the choice of solvent. Ethanol is a commonly used solvent, and maintaining a reaction temperature around 70-80°C is often optimal.[1] Inadequate temperature control can lead to incomplete reactions or the formation of side products.

Q3: Which reducing agents are suitable for converting the ethyl ester intermediate to this compound?

A3: Strong reducing agents like Lithium aluminum hydride (LiAlH₄) are highly effective for this transformation and can reduce esters to primary alcohols.[2][3][4] Milder reducing agents such as sodium borohydride (NaBH₄) can also be used, often in combination with activating agents like lithium chloride (LiCl) or calcium chloride (CaCl₂), to enhance reactivity towards the ester.

Q4: Are there any significant side reactions to be aware of during the reduction step?

A4: With a powerful reducing agent like LiAlH₄, over-reduction is a possibility, although less common for this specific transformation. A more significant concern is the potential for reaction with the amino group on the thiazole ring, especially under harsh conditions. Careful control of temperature and the stoichiometry of the reducing agent is essential to favor the selective reduction of the ester.

Troubleshooting Guides

Issue 1: Low Yield in the Hantzsch Synthesis of Ethyl 2-amino-4-thiazolecarboxylate
Possible Cause Suggested Solution
Incomplete Reaction - Optimize Temperature and Time: Ensure the reaction is heated to the optimal temperature (typically reflux in ethanol, ~70-80°C) and for a sufficient duration (often 1-3 hours).[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Purity of Reactants: Use high-purity ethyl bromopyruvate and thiourea. Impurities in the starting materials can lead to side reactions and lower yields.
Side Product Formation - Control Stoichiometry: Use a slight excess of thiourea (e.g., 1.2 equivalents) to ensure the complete consumption of the ethyl bromopyruvate, which can be prone to self-condensation or other side reactions.[1]
- Maintain Appropriate pH: The reaction is typically carried out under neutral or slightly acidic conditions. If the pH is too high, it can promote unwanted side reactions.
Difficult Product Isolation - Effective Precipitation: After the reaction, pouring the cooled mixture into ice water should precipitate the product. If precipitation is incomplete, try adding a small amount of a non-polar solvent to encourage crystallization.
- Proper Washing: Wash the filtered product with cold water to remove any unreacted thiourea and inorganic salts.
Issue 2: Low Yield in the Reduction of Ethyl 2-amino-4-thiazolecarboxylate
Possible Cause Suggested Solution
Incomplete Reduction - Choice of Reducing Agent: If using NaBH₄ alone, the reaction may be too slow or incomplete. Consider using the more powerful LiAlH₄ or activating NaBH₄ with LiCl or CaCl₂.
- Sufficient Equivalents of Reducing Agent: Ensure at least 2 equivalents of hydride are used per equivalent of ester, as the reaction consumes two hydride ions. An excess of the reducing agent is often necessary to drive the reaction to completion.
- Anhydrous Conditions: LiAlH₄ reacts violently with water.[3] Ensure all glassware is thoroughly dried and use anhydrous solvents (e.g., dry THF or diethyl ether) to prevent quenching of the reducing agent.
Formation of Impurities - Temperature Control: The reduction with LiAlH₄ is highly exothermic. The reaction should be carried out at a low temperature (e.g., 0°C) with slow addition of the reducing agent to prevent overheating and potential side reactions.
- Careful Work-up: The work-up procedure after a LiAlH₄ reduction is critical. A common method is the sequential addition of water, followed by a sodium hydroxide solution, and then more water (Fieser work-up) to carefully quench the excess hydride and precipitate the aluminum salts for easy filtration.
Product Degradation - Acidic Conditions: The 2-aminothiazole ring can be sensitive to strong acids. During work-up, avoid strongly acidic conditions if possible, or perform the neutralization at low temperatures.

Quantitative Data Summary

The following table summarizes the reported yields for the two key steps in the synthesis of this compound.

Reaction Step Reactants Reagents/Solvent Temperature Time Yield (%) Reference
Hantzsch Synthesis Ethyl bromopyruvate, ThioureaEthanol70°C1 hour~99%[1]
Hantzsch Synthesis Ethyl bromopyruvate, ThioureaEthanolReflux3 hoursHighCN108218809B
Reduction (General Ester) EsterLiAlH₄ / Dry Ether or THF0°C to RTVariesGenerally High[2][3][4]
Reduction (General Ester) EsterNaBH₄, CaCl₂ / THF/AlcoholRT to 60°CVariesGood

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-amino-4-thiazolecarboxylate (Hantzsch Synthesis)[1]
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add thiourea (1.2 mmol).

  • Solvent and Reactant Addition: Add ethanol (2 mL) to the flask, followed by ethyl bromopyruvate (1 mmol).

  • Reaction: Stir the mixture at 70°C for 1 hour. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Precipitation: Pour the reaction mixture into ice water. A white precipitate of ethyl 2-amino-4-thiazolecarboxylate will form.

  • Isolation and Purification: Collect the precipitate by filtration, wash it with cold water, and dry it under vacuum. The product is often of high purity without the need for further purification.

Protocol 2: Reduction of Ethyl 2-amino-4-thiazolecarboxylate to this compound (General Procedure using LiAlH₄)

Caution: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. Handle it with extreme care under an inert atmosphere and with appropriate personal protective equipment.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, a nitrogen inlet, and a magnetic stirrer, suspend Lithium aluminum hydride (LiAlH₄) (2.5 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Reactant Addition: Dissolve ethyl 2-amino-4-thiazolecarboxylate (1 eq.) in anhydrous THF. Slowly add this solution to the LiAlH₄ suspension via the dropping funnel while maintaining the temperature at 0°C with an ice bath.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up (Fieser Method):

    • Cool the reaction mixture back to 0°C.

    • Slowly and carefully add water (x mL, where x is the grams of LiAlH₄ used).

    • Add 15% aqueous sodium hydroxide solution (x mL).

    • Add water again (3x mL).

  • Isolation: Stir the resulting mixture at room temperature for 30 minutes. The aluminum salts will precipitate as a granular solid. Filter the mixture through a pad of Celite®, and wash the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Reduction Ethyl_bromopyruvate Ethyl bromopyruvate Hantzsch_Reaction Hantzsch Reaction (Ethanol, 70°C) Ethyl_bromopyruvate->Hantzsch_Reaction Thiourea Thiourea Thiourea->Hantzsch_Reaction Intermediate Ethyl 2-amino-4-thiazolecarboxylate Hantzsch_Reaction->Intermediate Reduction Reduction (Anhydrous THF, 0°C to RT) Intermediate->Reduction Reducing_Agent Reducing Agent (e.g., LiAlH4 or NaBH4/LiCl) Reducing_Agent->Reduction Final_Product This compound Reduction->Final_Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow cluster_hantzsch Hantzsch Synthesis Troubleshooting cluster_reduction Reduction Step Troubleshooting Start Low Yield of This compound Check_Step Identify the problematic step: Hantzsch Synthesis or Reduction? Start->Check_Step Hantzsch_Issues Troubleshoot Hantzsch Synthesis Check_Step->Hantzsch_Issues Hantzsch Reduction_Issues Troubleshoot Reduction Step Check_Step->Reduction_Issues Reduction H_Temp Optimize Temperature & Time Hantzsch_Issues->H_Temp R_Agent Select Appropriate Reducing Agent Reduction_Issues->R_Agent H_Stoich Check Reactant Stoichiometry H_Temp->H_Stoich H_Purity Verify Reactant Purity H_Stoich->H_Purity R_Conditions Ensure Anhydrous Conditions R_Agent->R_Conditions R_Temp Control Reaction Temperature R_Conditions->R_Temp R_Workup Perform Careful Work-up R_Temp->R_Workup

Caption: Troubleshooting workflow for low yield.

Yield_Factors cluster_factors Key Factors Yield High Yield of This compound Purity Reactant Purity Purity->Yield Stoichiometry Correct Stoichiometry Stoichiometry->Yield Temperature Optimal Temperature Control Temperature->Yield Reducing_Agent Effective Reducing Agent Reducing_Agent->Yield Conditions Anhydrous Reaction Conditions Conditions->Yield

Caption: Key factors influencing the overall yield.

References

Navigating the Hantzsch Thiazole Synthesis: A Technical Guide to Minimizing Side Product Formation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of thiazole derivatives, the Hantzsch thiazole synthesis is a cornerstone reaction. However, the formation of undesired side products can often complicate downstream processes and reduce overall yield. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges and help optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the Hantzsch thiazole synthesis?

A1: The most frequently encountered side product is the isomeric 3-substituted 2-imino-2,3-dihydrothiazole. This is particularly prevalent under strongly acidic reaction conditions. Other potential byproducts can arise from the self-condensation of the α-haloketone starting material, especially under basic conditions, or from the decomposition of the thioamide.

Q2: How does pH influence the formation of side products?

A2: The pH of the reaction medium is a critical factor. Acidic conditions can promote the formation of the 2-imino-2,3-dihydrothiazole isomer.[1] Conversely, basic conditions can lead to the self-condensation of α-haloketones through an aldol-type reaction, reducing the availability of this reactant for the desired thiazole synthesis. Thioamides can also be unstable under strongly acidic conditions, leading to their decomposition.[2]

Q3: Can the order of reagent addition affect the outcome?

A3: Yes, especially in multi-component variations of the Hantzsch synthesis. Optimizing the order of addition can mitigate competing reactions. For instance, pre-forming an intermediate by reacting the α-haloketone and thioamide before the introduction of a third component can sometimes prevent undesired reactions between the other starting materials.[2]

Q4: What is the impact of temperature on side product formation?

A4: While many Hantzsch syntheses require heating to proceed at an optimal rate, excessive heat can promote the formation of side products. It is crucial to find the optimal temperature that facilitates the desired reaction without accelerating competing pathways. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is recommended when adjusting the temperature.[2]

Q5: How can I effectively remove unreacted starting materials and side products during workup?

A5: Unreacted thioamide is often soluble in the aqueous phase after neutralization and can be removed by filtration and thorough washing of the precipitated product.[2] The α-haloketone, being less polar, can often be removed by recrystallization or column chromatography. The isomeric 2-imino-2,3-dihydrothiazole can be challenging to separate due to similar physical properties to the desired product; therefore, preventing its formation is the preferred strategy.

Troubleshooting Guides

Below are common issues encountered during the Hantzsch thiazole synthesis and recommended troubleshooting steps.

Issue Potential Cause Troubleshooting Steps
Low Yield of Desired Thiazole Formation of 2-imino-2,3-dihydrothiazole isomer - Avoid strongly acidic conditions. If an acid catalyst is necessary, consider using a milder one or reducing its concentration.- Monitor the reaction pH and maintain it in the neutral to slightly basic range.
Self-condensation of α-haloketone - Avoid strongly basic conditions.- Consider a two-step process where the α-haloketone is added slowly to the thioamide solution.
Decomposition of thioamide - Ensure the thioamide is of high purity and stored correctly.- Avoid prolonged reaction times at high temperatures, especially under acidic conditions.[2]
Presence of Multiple Spots on TLC Close to the Product Spot Formation of isomeric side products - Confirm the identity of the side product using spectroscopic methods (e.g., NMR, MS).- If the 2-imino-2,3-dihydrothiazole is confirmed, adjust the reaction pH to be more neutral.
Incomplete reaction - Increase the reaction time or temperature cautiously, monitoring for the appearance of new side products.- Ensure stoichiometric amounts of reactants are used; an excess of one reactant may be beneficial in some cases.
Product is Difficult to Purify Co-precipitation of side products - Optimize the reaction conditions to minimize side product formation.- Employ alternative purification techniques such as preparative TLC or HPLC if standard recrystallization is ineffective.

Quantitative Data on Reaction Parameter Optimization

The following table summarizes the impact of different reaction conditions on the yield of a model Hantzsch thiazole synthesis.

Table 1: Effect of Solvent and Catalyst on the Yield of a Three-Component Hantzsch Thiazole Synthesis [3]

EntrySolventCatalyst (mol%)Temperature (°C)Time (h)Yield (%)
1WaterNoneReflux530
2EthanolNoneReflux445
3MethanolNoneReflux440
41-ButanolNoneReflux355
52-PropanolNoneReflux350
6Ethanol/Water (1:1)SiW.SiO₂ (5)Reflux365
7Ethanol/Water (1:1)SiW.SiO₂ (10)Reflux2.578
8Ethanol/Water (1:1)SiW.SiO₂ (15)Reflux287
9Ethanol/Water (1:1)SiW.SiO₂ (15)Room Temp290 (Ultrasonic Irradiation)

Reaction conditions: 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), and benzaldehyde (1 mmol). SiW.SiO₂ = Silica supported tungstosilisic acid.

Key Experimental Protocols

Protocol 1: Standard Synthesis of 2-Amino-4-phenylthiazole[4]
  • Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add methanol (5 mL) and a magnetic stir bar.

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

  • Workup: After 30 minutes, remove the reaction from the heat and allow it to cool to room temperature.

  • Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with water.

  • Drying and Characterization: Spread the collected solid on a tared watch glass and allow it to air dry. Once dry, determine the mass of the product and calculate the percent yield. Characterize the product using appropriate analytical techniques (e.g., melting point, NMR, IR).

Protocol 2: Microwave-Assisted Synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines[5]
  • Reaction Setup: In a microwave-safe vessel, combine 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone (1 equivalent) and N-phenylthiourea (1.2 equivalents).

  • Add methanol as the solvent.

  • Seal the vessel and heat in a microwave reactor at 90°C for 30 minutes.

  • Workup: After cooling, the solvent is typically removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography or recrystallization to yield the desired product.

Visualizing Reaction Pathways and Troubleshooting Logic

To further aid in understanding and troubleshooting the Hantzsch thiazole synthesis, the following diagrams illustrate the key reaction pathways and a logical workflow for addressing common issues.

Hantzsch_Pathway cluster_reactants Reactants cluster_products Products alpha_haloketone α-Haloketone aldol_product Aldol Condensation Product alpha_haloketone->aldol_product Self-condensation (Basic Conditions) intermediate Thioester Intermediate alpha_haloketone->intermediate Nucleophilic attack by S thioamide Thioamide thioamide->intermediate thiazole Desired Thiazole side_product 2-Imino-2,3-dihydrothiazole intermediate->thiazole Intramolecular cyclization & Dehydration (Neutral/Slightly Basic) intermediate->side_product Intramolecular cyclization & Dehydration (Acidic Conditions) Troubleshooting_Workflow start Low Yield or Impure Product check_tlc Analyze reaction mixture by TLC/LC-MS start->check_tlc unreacted_sm Significant unreacted starting material? check_tlc->unreacted_sm multiple_products Multiple product spots? unreacted_sm->multiple_products No optimize_conditions Optimize reaction time/temperature unreacted_sm->optimize_conditions Yes identify_side_products Identify side products (NMR, MS) multiple_products->identify_side_products Yes purification Optimize purification method multiple_products->purification No (single impurity) optimize_conditions->check_tlc check_purity Check starting material purity check_purity->check_tlc adjust_ph Adjust pH (avoid strong acid/base) identify_side_products->adjust_ph adjust_ph->check_tlc end Improved Yield and Purity purification->end

References

Troubleshooting low yield in 2-aminothiazole synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in 2-aminothiazole synthesis reactions.

Troubleshooting Guide: Low Product Yield

Low yields in 2-aminothiazole synthesis, particularly in the widely used Hantzsch reaction, can be attributed to several factors including suboptimal reaction conditions, purity of starting materials, and the formation of side products.[1] A systematic approach to troubleshooting is crucial for identifying and resolving the root cause of low yield.

Issue 1: Low Conversion of Starting Materials

  • Question: I'm observing a significant amount of unreacted starting materials (α-haloketone and thiourea) in my reaction mixture. What steps can I take to improve conversion?

  • Answer: Incomplete conversion is a common challenge that can often be addressed by optimizing the reaction conditions. Consider the following adjustments:

    • Temperature: The Hantzsch synthesis often requires heating to overcome the reaction's activation energy.[1] If the reaction is being performed at room temperature, a gradual increase in temperature should be explored to find the optimal condition for your specific substrates.

    • Reaction Time: It's possible the reaction has not been allowed to proceed to completion. Monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to determine the necessary reaction time.

    • Stoichiometry: While the theoretical stoichiometry is 1:1 for the α-haloketone and thiourea, using a slight excess of thiourea (e.g., 1.5 equivalents) can sometimes drive the reaction to completion. However, be aware that excess thiourea will need to be removed during purification.

    • Catalyst: The use of a catalyst can significantly improve reaction rates and yields. A variety of catalysts have been reported, including silica-supported tungstosilicic acid, montmorillonite-K10, and triethylamine (NEt3).[2][3]

Issue 2: Formation of Side Products and Impurities

  • Question: My reaction seems to be complete, but the yield of the desired 2-aminothiazole is still low, and I'm observing significant impurities. What are the likely side reactions, and how can I minimize them?

  • Answer: Side reactions can compete with the desired product formation, leading to a lower yield.

    • Isomeric Byproducts: Under acidic conditions, the formation of 2-imino-2,3-dihydrothiazoles as isomeric byproducts can occur.[1] Careful control of pH is essential to minimize this side reaction.

    • Purity of Starting Materials: The purity of the α-haloketone is critical. Impurities in this starting material can lead to the formation of unwanted side products. Ensure the α-haloketone is of high purity before use. Similarly, unstable starting materials like monochloroacetaldehyde can contain impurities that affect the reaction outcome.[4]

    • Solvent Effects: The choice of solvent can influence the reaction pathway and the formation of side products. Protic solvents like ethanol are commonly used. Some modern methods have demonstrated success with greener solvents like polyethylene glycol (PEG)-400 or even aqueous mixtures.[3][5]

Issue 3: Product Isolation and Purification Difficulties

  • Question: I believe my reaction has produced a good yield of the 2-aminothiazole, but I'm losing a significant amount of product during workup and purification. How can I improve my isolation procedure?

  • Answer: 2-aminothiazoles can have varying solubility, which can present challenges during isolation.

    • Aqueous Solubility: 2-aminothiazole itself is soluble in water, which can make extraction and purification from aqueous media difficult, leading to lower isolated yields.[4]

    • Purification Method: While recrystallization is a common purification technique, it may not be suitable for all 2-aminothiazole derivatives. Column chromatography on silica gel is an alternative for purifying products that are difficult to recrystallize.[5] The choice of eluent for chromatography is critical and should be optimized to ensure good separation.

    • Precipitation: For products that are poorly soluble in water, precipitation upon neutralization of the reaction mixture can be an effective method of isolation.[6]

Frequently Asked Questions (FAQs)

Q1: How can I improve the overall yield of my 2-aminothiazole synthesis? A1: Yield improvement can often be achieved by optimizing reaction parameters such as temperature, solvent, and reaction time. The use of catalysts or alternative energy sources like microwave irradiation has also been shown to significantly enhance yields and reduce reaction times.[1][7]

Q2: Are there greener or more efficient alternatives to the classical Hantzsch synthesis? A2: Yes, modern synthetic chemistry has focused on developing more sustainable and efficient methods. These include:

  • Microwave-Assisted Synthesis: This technique offers rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes and often leads to higher yields.[7]

  • Ultrasound-Assisted Synthesis: Ultrasound can also be used to accelerate the reaction and improve yields.

  • One-Pot, Multi-Component Reactions: These methods, often employing novel catalysts, allow for the synthesis of 2-aminothiazoles from simple starting materials in a single step, improving efficiency and reducing waste.[8][9]

Q3: What is a typical work-up procedure for a Hantzsch thiazole synthesis? A3: A common procedure involves cooling the reaction mixture, followed by pouring it into a basic solution (e.g., 5% sodium carbonate) to neutralize the acid formed during the reaction and to precipitate the product.[6] The solid product is then collected by filtration, washed with water, and dried.[6]

Data on Reaction Condition Optimization

The following table summarizes the impact of different catalysts and solvents on the yield of 2-aminothiazole synthesis, as reported in the literature.

CatalystSolventTemperature (°C)TimeYield (%)Reference
NoneEthanolReflux2h75[10]
NEt3EthanolReflux1h92[10]
Montmorillonite-K10DMSO802hHigh[2]
Silica Supported Tungstosilisic AcidEthanol/Water (1:1)Reflux1.5h87[3]
Ca/4-MePy-IL@ZY-Fe3O4Ethanol8025 min (intermediate), then add thioureaup to 90[9]

Experimental Protocols

Protocol 1: Classical Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol is adapted from standard laboratory procedures for the Hantzsch thiazole synthesis.[6]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromoacetophenone (1.0 eq) and thiourea (1.2-1.5 eq).

  • Solvent Addition: Add a suitable solvent, such as methanol or ethanol (approximately 5-10 mL per gram of α-haloketone).

  • Heating: Heat the mixture to reflux with stirring. The reaction progress should be monitored by TLC. A typical reaction time is 30 minutes to 2 hours.

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing an aqueous solution of 5% sodium carbonate (Na2CO3) to neutralize the hydrobromic acid formed and precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration through a Büchner funnel.

  • Purification: Wash the collected solid with cold water and allow it to air dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) if necessary.

Protocol 2: One-Pot Synthesis using a Nanocatalyst

This protocol is a generalized procedure based on modern catalytic methods.[9]

  • Reaction Setup: To a solution of an acetophenone derivative (1.5 mmol) in ethanol (3.0 mL), add trichloroisocyanuric acid (TCCA, 0.5 mmol) and the Ca/4-MePy-IL@ZY-Fe3O4 nanocatalyst (0.01 g).

  • Intermediate Formation: Stir the mixture at 80 °C for approximately 25 minutes. Monitor the formation of the intermediate α-haloketone by TLC.

  • Thiazole Formation: Once the intermediate is formed, add thiourea (1.0 mmol) to the reaction mixture. Continue stirring at 80 °C until the reaction is complete (as monitored by TLC).

  • Catalyst Removal: After completion, the magnetic nanocatalyst can be separated using an external magnet.

  • Work-up: Add a 10% sodium bicarbonate solution to the mixture to achieve a neutral pH.

  • Isolation and Purification: The product can then be isolated by extraction with an appropriate organic solvent, followed by drying of the organic layer and removal of the solvent under reduced pressure. Further purification can be achieved by column chromatography or recrystallization.

Diagrams

Troubleshooting_Low_Yield Start Low Yield in 2-Aminothiazole Synthesis Check_Conversion Check for Unreacted Starting Materials (TLC) Start->Check_Conversion Optimize_Conditions Optimize Reaction Conditions Check_Conversion->Optimize_Conditions Yes Check_Side_Products Analyze for Side Products (NMR, LC-MS) Check_Conversion->Check_Side_Products No Increase_Temp Increase Temperature Optimize_Conditions->Increase_Temp Increase_Time Increase Reaction Time Optimize_Conditions->Increase_Time Adjust_Stoichiometry Adjust Stoichiometry (slight excess of thiourea) Optimize_Conditions->Adjust_Stoichiometry Add_Catalyst Consider a Catalyst Optimize_Conditions->Add_Catalyst Increase_Temp->Check_Side_Products Increase_Time->Check_Side_Products Adjust_Stoichiometry->Check_Side_Products Add_Catalyst->Check_Side_Products Minimize_Side_Rxns Minimize Side Reactions Check_Side_Products->Minimize_Side_Rxns Yes Review_Isolation Review Isolation/ Purification Procedure Check_Side_Products->Review_Isolation No Control_pH Control pH Minimize_Side_Rxns->Control_pH Purify_Reactants Purify Starting Materials Minimize_Side_Rxns->Purify_Reactants Change_Solvent Change Solvent Minimize_Side_Rxns->Change_Solvent Control_pH->Review_Isolation Purify_Reactants->Review_Isolation Change_Solvent->Review_Isolation Improve_Isolation Improve Isolation Technique Review_Isolation->Improve_Isolation Yes Success Improved Yield Review_Isolation->Success No, procedure is optimal Optimize_Extraction Optimize Extraction Improve_Isolation->Optimize_Extraction Optimize_Purification Optimize Purification (Recrystallization/Chromatography) Improve_Isolation->Optimize_Purification Optimize_Extraction->Success Optimize_Purification->Success

Caption: Troubleshooting workflow for low yield in 2-aminothiazole synthesis.

Hantzsch_Synthesis_Pathway alpha_haloketone α-Haloketone intermediate Thiouronium Salt Intermediate alpha_haloketone->intermediate thiourea Thiourea thiourea->intermediate cyclization Intramolecular Cyclization intermediate->cyclization dehydration Dehydration cyclization->dehydration product 2-Aminothiazole dehydration->product

Caption: Simplified reaction pathway for the Hantzsch 2-aminothiazole synthesis.

References

Technical Support Center: Optimization of Reaction Conditions for Aminothiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of aminothiazoles.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-aminothiazoles?

The most widely used method is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thiourea or thioamide.[1][2] It is a reliable method known for its accessibility of starting materials.

Q2: What is the general mechanism of the Hantzsch thiazole synthesis?

The reaction begins with a nucleophilic attack of the sulfur atom from the thiourea on the α-carbon of the haloketone. This is followed by an intramolecular cyclization where the nitrogen of the thiourea attacks the carbonyl carbon. The final step is a dehydration reaction that forms the aromatic thiazole ring.

Q3: My Hantzsch synthesis is resulting in a low yield. What are the common causes?

Low yields in aminothiazole synthesis can stem from several factors, including poor quality of starting materials, suboptimal reaction temperature, inappropriate solvent choice, or side reactions.[3] Ensuring the purity of the α-haloketone and thiourea is critical. The reaction often requires heating, but excessive heat can lead to the formation of side products.[3]

Q4: How does the choice of solvent affect the reaction?

The solvent plays a crucial role in the reaction's success. The ideal solvent should facilitate the dissolution of the reactants and provide a suitable medium for the reaction to proceed. Common solvents include ethanol, methanol, and water, or mixtures thereof.[4] Some protocols have found that a polyethylene glycol (PEG)-water solvent system can improve efficiency.

Q5: Can catalysts be used to improve the synthesis?

Yes, various catalysts can be employed to enhance the reaction. While the classic Hantzsch synthesis can be performed without a catalyst, acidic or basic catalysts can be beneficial.[4] Recent advancements have explored the use of reusable solid-supported catalysts like silica-supported tungstosilicic acid and montmorillonite-K10 to promote greener and more efficient synthesis.[5][6]

Q6: I am observing unexpected isomers in my product. How can I control regioselectivity?

Regioselectivity can be a challenge, especially when using N-monosubstituted thioureas. The reaction medium is a key factor in controlling the formation of isomers. Neutral solvents typically favor the formation of 2-(N-substituted amino)thiazoles, while acidic conditions can lead to a mixture of isomers.[7] Careful control of the pH is therefore essential.

Q7: What are some common issues during product purification?

Difficulties in product isolation can arise if the product is highly soluble in the reaction solvent or if a complex mixture of products is formed.[4] If the product does not precipitate upon cooling, adding a non-solvent or adjusting the pH can induce precipitation.[3][4] Column chromatography is a common method for purifying aminothiazole derivatives.[8]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of aminothiazoles.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield - Impure or degraded starting materials (α-haloketone, thiourea).[3] - Suboptimal reaction temperature (too low or too high).[3] - Incorrect solvent.[3] - Incorrect stoichiometry of reactants.- Ensure the purity and freshness of starting materials. - Optimize the reaction temperature by gradually increasing it and monitoring the reaction progress with Thin Layer Chromatography (TLC).[3] - Screen different solvents or solvent mixtures.[4] - Verify the molar ratios of the reactants.
Formation of Multiple Products/Side Reactions - Reaction temperature is too high. - Unstable reactants under the reaction conditions (e.g., thioamides in acidic conditions).[3] - Competing side reactions in multicomponent syntheses.- Lower the reaction temperature. - Consider running the reaction under neutral or slightly basic conditions if starting materials are acid-sensitive.[3] - Optimize the order of reagent addition in multicomponent reactions.
Product Fails to Precipitate During Workup - High solubility of the product in the workup solvent. - Insufficient cooling.- Add a non-solvent to the mixture to induce precipitation. - Cool the reaction mixture in an ice bath. - Adjust the pH of the solution.[3]
Difficulty in Product Purification - Presence of closely related impurities. - The catalyst is difficult to remove.- Utilize column chromatography with an optimized solvent system for separation.[8] - If using a solid-supported catalyst, ensure complete filtration. Some solid catalysts can be washed and reused.[5]

Experimental Protocols

Protocol 1: Conventional Hantzsch Thiazole Synthesis

This protocol describes a standard procedure for the synthesis of a 2-aminothiazole derivative.

Materials:

  • α-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% aqueous sodium carbonate solution

  • Magnetic stir bar and stir plate with heating

Procedure:

  • In a 20 mL vial, combine 2-bromoacetophenone and thiourea.

  • Add methanol and a magnetic stir bar.

  • Heat the mixture to 100°C with stirring for 30 minutes.

  • After 30 minutes, remove the reaction from the heat and allow it to cool to room temperature.

  • Pour the reaction mixture into a beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with water.

  • Air dry the collected solid on a watch glass and determine the mass to calculate the percent yield.[3]

Protocol 2: Microwave-Assisted Hantzsch Thiazole Synthesis

This protocol utilizes microwave irradiation to accelerate the reaction.

Materials:

  • 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone (1 mmol)

  • N-phenylthiourea (1 mmol)

  • Methanol (2 mL)

  • Microwave reactor

Procedure:

  • In a specialized microwave test tube, mix the α-haloketone and the thiourea derivative.

  • Add methanol to the test tube.

  • Cap the tube and heat the mixture in a microwave reactor at 90°C for 30 minutes under a pressure of 250 psi.

  • After the reaction is complete, cool the mixture.

  • Collect the solid product by filtration.

  • Wash the product with cold methanol to remove any unreacted starting materials.[4]

Visualizations

Hantzsch Thiazole Synthesis Mechanism

Hantzsch_Synthesis Hantzsch Thiazole Synthesis Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product Formation alpha_haloketone α-Haloketone intermediate1 Nucleophilic Attack (SN2) alpha_haloketone->intermediate1 Sulfur attack thiourea Thiourea thiourea->intermediate1 intermediate2 Cyclization Intermediate intermediate1->intermediate2 Intramolecular Cyclization aminothiazole 2-Aminothiazole intermediate2->aminothiazole Dehydration

Caption: Mechanism of the Hantzsch thiazole synthesis.

General Experimental Workflow for Aminothiazole Synthesis

experimental_workflow General Experimental Workflow start Start reactants Combine α-Haloketone and Thiourea start->reactants solvent Add Solvent reactants->solvent reaction Heat and Stir (Conventional or Microwave) solvent->reaction monitor Monitor Progress (TLC) reaction->monitor monitor->reaction Incomplete workup Workup (Cooling, Precipitation) monitor->workup Complete isolation Isolate Crude Product (Filtration) workup->isolation purification Purify Product (Recrystallization/Chromatography) isolation->purification characterization Characterize Pure Product purification->characterization

Caption: A typical workflow for aminothiazole synthesis.

Troubleshooting Decision Tree for Low Product Yield

troubleshooting_yield Troubleshooting Low Yield start Low Product Yield check_reactants Check Purity of Starting Materials start->check_reactants purify_reactants Purify/Replace Reactants check_reactants->purify_reactants Impure check_temp Optimize Reaction Temperature check_reactants->check_temp Pure purify_reactants->check_temp adjust_temp Gradually Increase/Decrease Temperature check_temp->adjust_temp Suboptimal check_solvent Screen Different Solvents check_temp->check_solvent Optimal adjust_temp->check_solvent change_solvent Try Alternative Solvents (e.g., EtOH, MeOH, PEG-H2O) check_solvent->change_solvent Ineffective check_catalyst Consider Using a Catalyst check_solvent->check_catalyst Effective change_solvent->check_catalyst add_catalyst Add Acidic/Basic or Solid-Supported Catalyst check_catalyst->add_catalyst No success Improved Yield check_catalyst->success Yes add_catalyst->success

Caption: Decision tree for troubleshooting low yield.

Signaling Pathway Inhibition by Aminothiazole Derivatives in Cancer

Aminothiazole derivatives have been identified as potent inhibitors of various protein kinases, playing a crucial role in anticancer drug development.[3] They can interfere with key signaling pathways that regulate cell proliferation, survival, and apoptosis.

signaling_pathway Aminothiazole Inhibition of Cancer Signaling Pathways cluster_pathways Targeted Signaling Pathways cluster_outcomes Cellular Outcomes aminothiazole 2-Aminothiazole Derivative pi3k PI3K/AKT/mTOR Pathway aminothiazole->pi3k Inhibits aurora Aurora Kinase aminothiazole->aurora Inhibits cdk CDK2 aminothiazole->cdk Inhibits proliferation Decreased Cell Proliferation aminothiazole->proliferation apoptosis Induction of Apoptosis aminothiazole->apoptosis cell_cycle_arrest Cell Cycle Arrest aminothiazole->cell_cycle_arrest pi3k->proliferation pi3k->apoptosis aurora->proliferation cdk->cell_cycle_arrest

Caption: Inhibition of key cancer signaling pathways.

References

Technical Support Center: Catalyst Selection for 2-Aminothiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-aminothiazoles. Our focus is on catalyst selection to enhance efficiency, yield, and sustainability.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of 2-aminothiazole and its derivatives, with a focus on catalyst-related problems.

Question: My 2-aminothiazole synthesis is resulting in low to no product yield. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no product yield in 2-aminothiazole synthesis can stem from several factors, ranging from reactant quality to suboptimal reaction conditions. A primary consideration is the effectiveness of the chosen catalytic system.

Possible Causes and Solutions:

  • Poor Catalyst Activity: The selected catalyst may not be active enough under your reaction conditions.

    • Solution: Consider switching to a more efficient catalyst. For instance, modern catalysts like Ca/4-MePy-IL@ZY-Fe₃O₄ have shown high efficacy. Control experiments have demonstrated that in some cases, no reaction occurs without the presence of a suitable catalyst.[1]

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters.

    • Solution: Optimize the reaction conditions. For example, the synthesis using Ca/4-MePy-IL@ZY-Fe₃O₄ was optimized at 80°C in ethanol.[1] The choice of solvent can significantly impact reaction rates and yields; polar protic solvents like ethanol and methanol are commonly used.[2]

  • Poor Quality of Starting Materials: Impurities in reactants, especially the α-haloketone which can degrade over time, can inhibit the reaction.[2]

    • Solution: Ensure the purity of your starting materials. Use freshly prepared or properly stored reagents.

  • Incorrect Stoichiometry: The molar ratio of reactants is crucial.

    • Solution: Verify the stoichiometry of your reactants. For the reaction of acetophenone and thiourea using TCCA, a molar ratio of 1.5 mmol of acetophenone to 1.5 mmol of thiourea was found to be optimal.[1]

Question: I am observing significant side product formation in my reaction. How can I improve the selectivity towards the desired 2-aminothiazole?

Answer:

Side product formation is a common challenge, often arising from the reactivity of the starting materials and intermediates. Catalyst choice and reaction conditions play a pivotal role in controlling selectivity.

Possible Causes and Solutions:

  • Side Reactions of Unstable Reactants: Thioamides can be unstable under acidic conditions, leading to unwanted byproducts.[2]

    • Solution: If using acidic catalysts, consider switching to a neutral or slightly basic catalytic system. The Ca/4-MePy-IL@ZY-Fe₃O₄ nanocatalyst, for instance, contains basic ionic liquid moieties that can promote the reaction while avoiding harsh acidic conditions.[1]

  • Competing Reactions: In multicomponent reactions, undesired reactions between the reactants can occur.[2]

    • Solution: Optimize the order of reagent addition. For example, in the one-pot synthesis using Ca/4-MePy-IL@ZY-Fe₃O₄, the acetophenone derivative and TCCA are reacted first to form the intermediate, followed by the addition of thiourea.[1]

  • Regioselectivity Issues: With substituted thioureas, the formation of isomeric products is possible.

    • Solution: The reaction medium is a key determinant of regioselectivity. Neutral solvents typically favor the formation of 2-(N-substituted amino)thiazoles, while acidic conditions can lead to a mixture of isomers.[3]

Question: My catalyst is difficult to separate from the reaction mixture, leading to product contamination. What are my options?

Answer:

Catalyst separation is a critical step for obtaining a pure product and for the economic viability of the process, especially with expensive catalysts. The use of heterogeneous and magnetically separable catalysts offers a straightforward solution.

Recommended Catalyst Systems for Easy Separation:

  • Magnetically Separable Catalysts: Catalysts like Ca/4-MePy-IL@ZY-Fe₃O₄ can be easily recovered using an external magnet.[1] This allows for simple and efficient separation without the need for filtration or chromatography.

  • Heterogeneous Catalysts: Solid-supported catalysts such as silica-supported tungstosilisic acid or copper silicate can be removed by simple filtration.[4][5] These catalysts are often reusable, adding to the sustainability of the process.[4]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding catalyst selection and optimization for 2-aminothiazole synthesis.

Question: What are the advantages of using modern catalysts over the traditional Hantzsch synthesis conditions?

Answer:

While the traditional Hantzsch synthesis is a foundational method, it often involves harsh reaction conditions and the use of hazardous reagents. Modern catalysts offer several advantages:

  • Milder Reaction Conditions: Many newer catalysts operate at lower temperatures and under neutral pH, reducing energy consumption and the formation of degradation products.

  • Improved Yields and Shorter Reaction Times: Catalysts like Ca/4-MePy-IL@ZY-Fe₃O₄ can provide high yields in as little as 25 minutes. Microwave-assisted synthesis, often used in conjunction with modern catalysts, can dramatically reduce reaction times from hours to minutes.[6][7]

  • Enhanced Sustainability: The development of "green" catalysts, such as those derived from aqueous neem leaf extract or those that are reusable, minimizes environmental impact. The use of safer halogen sources like trichloroisocyanuric acid (TCCA) instead of toxic iodine also contributes to a greener process.[1]

  • Simplified Work-up and Purification: Heterogeneous and magnetically separable catalysts simplify product isolation and purification, often eliminating the need for column chromatography.[1]

Question: How do I choose the best catalyst for my specific 2-aminothiazole synthesis?

Answer:

The optimal catalyst depends on several factors, including the specific substrates, desired reaction scale, and available equipment.

Catalyst Selection Workflow:

start Define Synthesis Goals (e.g., high yield, green process, scalability) substrate Consider Substrate Scope (electron-donating/withdrawing groups) start->substrate conditions Evaluate Reaction Conditions (conventional heating, microwave, ultrasound) substrate->conditions catalyst_type Select Catalyst Type (homogeneous, heterogeneous, magnetic) conditions->catalyst_type optimization Optimize Reaction Parameters (temperature, solvent, catalyst loading) catalyst_type->optimization end Optimized Synthesis Protocol optimization->end

Caption: A decision workflow for catalyst selection in 2-aminothiazole synthesis.

Question: What are the benefits of using microwave or ultrasound assistance in 2-aminothiazole synthesis?

Answer:

Microwave and ultrasound irradiation are energy-efficient techniques that can significantly enhance the synthesis of 2-aminothiazoles.

  • Microwave-Assisted Synthesis: This method provides rapid and uniform heating, leading to dramatically reduced reaction times (from hours to minutes) and often higher yields.[7][8] It is considered a green chemistry approach due to its efficiency and reduced energy consumption.[9]

  • Ultrasound-Assisted Synthesis: Sonochemistry can also accelerate reactions and improve yields.[10] It is particularly effective for heterogeneous reactions and can be performed under milder conditions than conventional heating.[4]

Data Presentation: Comparative Performance of Catalysts

The following table summarizes the performance of various catalysts for the synthesis of 2-aminothiazole derivatives, providing a basis for comparison.

CatalystKey Reactants & ConditionsReaction TimeYield (%)Key Advantages
Ca/4-MePy-IL@ZY-Fe₃O₄ Acetophenone derivatives, Thiourea, TCCA, EtOH, 80°C25 minHighMagnetically separable, reusable, replaces toxic iodine with TCCA.[1]
Silica Supported Tungstosilisic Acid 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted benzaldehydes, Conventional heating or ultrasonic irradiationNot Specified79-90Reusable, efficient under conventional heating and ultrasound.[4]
Aqueous Neem Leaf Extract Phenacyl bromide derivatives, Thiourea, Water, Room Temperature45 minHighGreen catalyst, mild conditions, high purity product without column chromatography.
NaHSO₄–SiO₂ Substituted acetophenone, Thiourea, Microwave irradiation (320 W)10-15 minNot SpecifiedSolvent-free, rapid synthesis.[6]
Copper Silicate Substituted phenacyl bromide, Thiourea, Ethanol, 78°CNot SpecifiedExcellentHeterogeneous, reusable, rapid process, easy workup.[5]
Montmorillonite-K10 Methylcarbonyl, Thiourea, Iodine, DMSO, 80°C2 hoursGood to ExcellentEfficient one-pot synthesis.[11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Protocol 1: Synthesis of 2-Aminothiazoles using Ca/4-MePy-IL@ZY-Fe₃O₄ Nanocatalyst [1]

  • Reaction Setup: In a suitable reaction vessel, combine the acetophenone derivative (1.5 mmol), trichloroisocyanuric acid (TCCA) (0.5 mmol), and Ca/4-MePy-IL@ZY-Fe₃O₄ (0.01 g) in ethanol (3.0 mL).

  • Reaction: Stir the mixture at 80°C for 25 minutes. Monitor the formation of the intermediate carbonyl alkyl halide by Thin Layer Chromatography (TLC).

  • Addition of Thiourea: Once the intermediate is formed, add thiourea (1.0 mmol) to the reaction mixture.

  • Completion and Catalyst Separation: Continue the reaction until completion (monitored by TLC). After the reaction is complete, cool the mixture and separate the nanocatalyst using an external magnet.

  • Work-up: Neutralize the resulting solution by adding a 10% sodium bicarbonate solution.

  • Isolation: Collect the precipitated product by filtration, wash with water, and dry.

Protocol 2: Synthesis of 2-Aminothiazoles using Aqueous Neem Leaf Extract

  • Reaction Setup: In a reaction vessel, dissolve the phenacyl bromide derivative (1 mmol) in water (5 mL).

  • Addition of Reactants: Add thiourea (1.2 mmol) to the solution, followed by the addition of aqueous neem leaf extract (1 mL).

  • Reaction: Stir the mixture at room temperature for 45 minutes. Monitor the reaction progress by TLC.

  • Isolation: Collect the solid product that forms by filtration.

  • Purification: Wash the collected solid with water and dry. The product is typically obtained in high purity without the need for column chromatography.

Protocol 3: Microwave-Assisted Synthesis using NaHSO₄–SiO₂ [6]

  • Reactant Preparation: In a pestle and mortar, take substituted acetophenone (0.01 mol), thiourea (0.01 mol), and NaHSO₄–SiO₂ heterogeneous catalyst and grind the mixture well for 2-3 minutes.

  • Microwave Irradiation: Transfer the mixture to a 100 mL beaker and irradiate it in a microwave oven at a power of 320 W for 10-15 minutes.

  • Monitoring: Check the completion of the reaction using TLC.

  • Extraction: After the reaction is complete, extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Catalyst Removal and Product Isolation: Remove the catalyst by filtration (it can be reused). The product is isolated from the filtrate.

Mandatory Visualization

Experimental Workflow for Catalyst Screening

start Select Reactants and Catalyst setup Set up Reaction (Solvent, Temperature) start->setup reaction Run Reaction (Monitor by TLC) setup->reaction workup Work-up and Isolation reaction->workup analysis Analyze Product (Yield, Purity) workup->analysis compare Compare with other Catalysts analysis->compare compare->start Test new catalyst end Select Optimal Catalyst compare->end Finalize selection

Caption: A generalized workflow for benchmarking catalyst performance.

References

Technical Support Center: Scale-Up of (2-Aminothiazol-4-yl)methanol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of (2-Aminothiazol-4-yl)methanol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing the 2-aminothiazole core, including this compound, is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thiourea derivative. For this compound, a common starting material is 1,3-dichloro-2-propanone or a related α-haloketone which, after formation of the thiazole ring, can be converted to the final product.

Q2: What are the primary challenges encountered during the scale-up of this synthesis?

A2: Key challenges during the scale-up of this compound production include:

  • Exothermic Reaction Control: The Hantzsch synthesis is often exothermic, and managing heat removal becomes critical at a larger scale to prevent runaway reactions and the formation of impurities.

  • Mixing and Mass Transfer: Ensuring efficient mixing of reactants is crucial for maintaining reaction homogeneity and achieving consistent product quality. Poor mixing can lead to localized "hot spots" and increased side-product formation.

  • Product Isolation and Purification: Isolating and purifying the final product can be challenging due to its solubility and the presence of impurities. Crystallization processes that work at the lab scale may require significant optimization for larger batches.

  • Impurity Profile: The impurity profile can change with scale. Side reactions that are negligible in the lab may become significant at the pilot or production scale.

Q3: How can I improve the yield and purity of my this compound synthesis?

A3: To enhance yield and purity, consider the following:

  • Reaction Parameter Optimization: Systematically optimize reaction temperature, solvent, catalyst, and reactant stoichiometry.

  • Controlled Addition of Reagents: For exothermic reactions, the controlled addition of one of the reactants can help manage the reaction temperature and minimize side reactions.

  • Purification Method: Develop a robust purification strategy. This may involve optimizing the crystallization solvent system, pH adjustment, or employing column chromatography if necessary.

  • In-Process Controls: Implement in-process controls (e.g., HPLC, TLC) to monitor reaction progress and impurity formation, allowing for adjustments to be made in real-time.

Q4: Are there any "greener" synthesis alternatives for producing 2-aminothiazole derivatives?

A4: Yes, several more environmentally friendly approaches have been explored for the synthesis of 2-aminothiazoles. These include the use of water as a solvent, microwave-assisted synthesis to reduce reaction times and energy consumption, and the use of solid-supported or reusable catalysts to simplify catalyst removal and recycling.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield Inappropriate solvent.Screen different solvents such as ethanol, methanol, or water.
Suboptimal reaction temperature.Optimize the reaction temperature. Refluxing or controlled heating may be necessary.
Ineffective or no catalyst.Introduce a suitable acid or base catalyst.
Poor quality of starting materials.Ensure the purity of the α-haloketone and thiourea.
Incorrect stoichiometry.Verify the molar ratios of your reactants.
Formation of Impurities or Side Products Reaction temperature is too high or reaction time is too long.Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time and temperature.
Incorrect pH of the reaction mixture.Adjust the pH of the reaction mixture. Some variations of the Hantzsch synthesis benefit from acidic conditions.
Presence of reactive functional groups on starting materials.Protect sensitive functional groups on your reactants before the condensation reaction.
Difficult Product Isolation/Purification The product is highly soluble in the reaction solvent.Try precipitating the product by adding a non-solvent or by cooling the reaction mixture.
Formation of a complex mixture of products.Employ column chromatography for purification or optimize the reaction to minimize byproducts.
The catalyst is difficult to remove from the product.Use a solid-supported or reusable catalyst that can be easily filtered off.
Poor Reproducibility at Larger Scale Inconsistent heat transfer.Ensure efficient heat dissipation through the use of a jacketed reactor with appropriate temperature control. For highly exothermic reactions, consider a semi-batch process with controlled addition of a reactant.
Inefficient mixing.Use an appropriate agitator and stirring speed to ensure homogeneity. The type of impeller can significantly impact mixing efficiency.
Changes in crystallization kinetics.Develop a controlled crystallization process. This may involve seeding, controlled cooling rates, and the use of anti-solvents.

Quantitative Data

Table 1: Comparison of Reaction Conditions for the Synthesis of 2-Aminothiazole Derivatives

Starting Materials Solvent Temperature (°C) Time (h) Yield (%) Reference
4-chloroacetoacetyl chloride, thioureaWater/Methylene Chloride5-301.578.5[1]
Chloroacetone, thioureaWaterReflux270-75[2]
α-haloketone, thioureaEthanolReflux0.561-72[3]
Monochloroacetaldehyde, thioureaMethanol60292.6[4]

Note: Yields are for related 2-aminothiazole derivatives and may vary for the synthesis of this compound.

Experimental Protocols

Protocol 1: General Laboratory Synthesis of a 2-Aminothiazole Derivative (adapted from similar syntheses)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend thiourea (1.0 eq.) in a suitable solvent (e.g., ethanol or water).

  • Reagent Addition: Slowly add the α-haloketone (e.g., 1,3-dichloro-2-propanone, 1.0 eq.) to the suspension at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid precipitates, collect it by filtration. If not, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with a suitable organic solvent.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography.

Visualizations

experimental_workflow start Start reactants 1. Mix α-haloketone and thiourea in solvent start->reactants reaction 2. Heat to reflux (Monitor by TLC/HPLC) reactants->reaction workup 3. Cool and neutralize reaction->workup extraction 4. Extract with organic solvent workup->extraction purification 5. Purify by recrystallization or chromatography extraction->purification product Final Product: This compound purification->product troubleshooting_logic start Low Yield or Impurities Observed check_temp Is reaction temperature optimized? start->check_temp check_solvent Is the solvent appropriate? check_temp->check_solvent Yes optimize_temp Optimize temperature check_temp->optimize_temp No check_stoichiometry Is reactant stoichiometry correct? check_solvent->check_stoichiometry Yes optimize_solvent Screen alternative solvents check_solvent->optimize_solvent No optimize_stoichiometry Verify molar ratios check_stoichiometry->optimize_stoichiometry No success Improved Yield/Purity check_stoichiometry->success Yes optimize_temp->check_solvent optimize_solvent->check_stoichiometry optimize_stoichiometry->success

References

Purification strategies for removing impurities from crude (2-Aminothiazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude (2-Aminothiazol-4-yl)methanol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the purification process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Possible Cause Suggested Solution
Low Recovery After Recrystallization The chosen solvent is too good, and the product remains dissolved even at low temperatures.- Select a solvent in which the product is sparingly soluble at room temperature but highly soluble when hot. - Consider using a solvent/anti-solvent system. Dissolve the crude product in a minimum amount of a good solvent and slowly add a miscible anti-solvent until turbidity is observed, then heat to redissolve and cool slowly.
The product oiled out instead of crystallizing.- Ensure the solution is not supersaturated. Add a small amount of additional hot solvent. - Slow down the cooling process. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of pure product.
Poor Separation During Column Chromatography Incorrect mobile phase polarity.- If the product elutes too quickly (high Rf), decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio). - If the product does not move from the baseline (low Rf), increase the polarity of the mobile phase (e.g., increase the ethyl acetate or add a small amount of methanol).
Co-elution of impurities with the product.- Optimize the mobile phase using Thin Layer Chromatography (TLC) before running the column.[1] Test various solvent systems to achieve good separation between the product and impurities. - Use a shallower solvent gradient during elution.
Presence of Starting Materials in the Final Product Incomplete reaction or inefficient purification.- Unreacted Thiourea: Being polar, it should be easily removed by a water wash of the crude reaction mixture before further purification. If still present, it will likely remain on the baseline in normal-phase chromatography. - Unreacted 1,3-Dichloroacetone: This is a less polar impurity and should elute earlier than the product in normal-phase column chromatography.
Persistent Impurity with Similar Polarity to the Product Formation of byproducts such as bis(2-amino-4-thiazolyl) ketone.- This byproduct is common in Hantzsch synthesis when using 1,3-dihaloketones.[2] It has a different polarity and should be separable by carefully optimized column chromatography. - Recrystallization from a carefully selected solvent system may also effectively remove this impurity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via the Hantzsch reaction?

A1: The most common impurities include unreacted starting materials such as thiourea and the α-haloketone precursor (e.g., 1,3-dichloroacetone), as well as side products from the reaction. A notable byproduct when using 1,3-dihaloacetones is the formation of a bis-thiazolyl ketone.[2]

Q2: Which purification method is generally more effective for this compound: recrystallization or column chromatography?

A2: Both methods can be effective, and the choice depends on the impurity profile and the desired final purity. Recrystallization is often simpler and more scalable if a suitable solvent is found, while column chromatography offers finer separation for complex mixtures or impurities with similar polarity to the product.[1]

Q3: How can I monitor the progress of the purification?

A3: Thin Layer Chromatography (TLC) is an essential tool for monitoring the purification process.[1] It helps in selecting the appropriate solvent system for column chromatography and in identifying which fractions contain the pure product.

Q4: What are suitable TLC conditions for this compound?

A4: A common mobile phase for aminothiazole derivatives is a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent such as ethyl acetate or methanol. The exact ratio will need to be optimized based on the specific impurities present.

Q5: My purified product appears as a colored solid, but the literature describes it as white. What could be the issue?

A5: The presence of colored impurities, often arising from side reactions or degradation, can discolor the final product. If the product is pure by NMR and HPLC analysis, the color may be due to trace impurities that can sometimes be removed by treatment with activated carbon during recrystallization.

Data Presentation

The following table summarizes hypothetical quantitative data for different purification strategies for this compound, assuming an initial crude purity of 85%.

Purification Method Solvent System Yield (%) Final Purity (%) Solvent Consumption (mL/g crude)
Recrystallization Ethanol/Water7598.520
Isopropanol7098.025
Column Chromatography Silica Gel, Hexane:Ethyl Acetate (Gradient)65>99.0150
Silica Gel, Dichloromethane:Methanol (Gradient)68>99.0120

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general procedure for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, water, isopropanol)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature. Common solvent systems for aminothiazole derivatives include ethanol/water and isopropanol.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely with stirring.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration (Optional): If activated carbon or insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.[1]

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol)

  • Chromatography column

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • Mobile Phase Selection: Using TLC, determine a solvent system that provides good separation of the desired product from impurities. A good starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into the column and allow it to pack under gravity, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary) and adsorb it onto a small amount of silica gel by evaporating the solvent. Carefully add the dried sample to the top of the column.

  • Elution: Begin eluting with the selected mobile phase, starting with a lower polarity. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product.

  • Fraction Collection: Collect the eluting solvent in fractions.

  • Monitoring: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Below are diagrams illustrating the purification workflows described.

experimental_workflow_recrystallization crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve cool Slow Cooling & Crystallization dissolve->cool filter Vacuum Filtration cool->filter wash Wash with Cold Solvent filter->wash dry Drying wash->dry pure Pure Product dry->pure

Caption: Workflow for the purification of this compound by recrystallization.

experimental_workflow_chromatography crude Crude Product load Load onto Silica Column crude->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect tlc Monitor by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Solvent Evaporation combine->evaporate pure Pure Product evaporate->pure

Caption: Workflow for the purification of this compound by column chromatography.

logical_relationship_impurities cluster_impurities Potential Impurities synthesis Hantzsch Synthesis of This compound crude Crude Product synthesis->crude thiourea Unreacted Thiourea crude->thiourea contains dca Unreacted 1,3-Dichloroacetone crude->dca contains bis_thiazole Bis-thiazolyl Ketone Byproduct crude->bis_thiazole contains

Caption: Logical relationship of the synthesis to common impurities in the crude product.

References

Stability issues and degradation of (2-Aminothiazol-4-yl)methanol upon storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of (2-Aminothiazol-4-yl)methanol. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound to minimize degradation?

A1: To ensure the stability of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area. The container should be tightly sealed to prevent exposure to moisture and air. Avoid direct sunlight and sources of ignition. Long-term storage at low temperatures (e.g., 2-8°C) is advisable.

Q2: I observe a change in the color and physical appearance of my this compound sample upon storage. What could be the cause?

A2: A change in color or physical appearance, such as yellowing or clumping, can be an indication of degradation. This may be caused by exposure to light, heat, moisture, or reactive substances in the storage environment. It is recommended to perform an analytical check (e.g., HPLC, NMR) to assess the purity of the sample before use.

Q3: Are there any known incompatible materials or solvents that I should avoid when working with this compound?

A3: Yes, this compound should not be stored with or exposed to strong oxidizing agents, strong acids, or strong bases, as these can catalyze its degradation. While specific solvent compatibility studies for this compound are not widely published, a case study on a similar 2-aminothiazole derivative showed significant degradation when stored in DMSO at room temperature.[1] Therefore, for long-term storage of solutions, it is advisable to use aprotic solvents and store them at low temperatures.

Q4: What are the potential degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively documented, based on the chemistry of the 2-aminothiazole moiety, potential degradation pathways include:

  • Oxidation: The amino group and the thiazole ring are susceptible to oxidation, which can lead to the formation of N-oxides or ring-opened products.

  • Dimerization: Similar to other 2-aminothiazole derivatives, dimerization can occur, especially under certain storage conditions or in specific solvents like DMSO.[1]

  • Hydrolysis: The ester-like nature of the methanol group could be susceptible to hydrolysis under acidic or basic conditions, though this is generally less likely than oxidation or dimerization of the core ring structure.

  • Photodegradation: Exposure to UV or visible light can provide the energy for various degradation reactions.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected experimental results or low yield Degradation of this compound starting material.1. Verify the purity of the stored compound using analytical techniques like HPLC, LC-MS, or NMR before use. 2. If degradation is confirmed, purify the material (e.g., by recrystallization or chromatography) or use a fresh batch. 3. Review storage conditions to ensure they align with the recommended guidelines.
Appearance of unknown peaks in chromatogram Formation of degradation products during the experiment or from the starting material.1. Attempt to identify the degradation products using mass spectrometry (MS) and NMR. 2. Consider potential degradation pathways (oxidation, dimerization) to hypothesize the structures of the impurities. 3. Perform forced degradation studies (see Experimental Protocols section) to intentionally generate and identify potential degradation products.
Inconsistent results between different batches Variation in the stability and purity of different batches of this compound.1. Establish a standardized quality control protocol for incoming batches, including purity assessment. 2. Ensure consistent storage conditions for all batches.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before analysis.

  • Basic Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours.

  • Thermal Degradation:

    • Store the solid compound and the stock solution at 60°C for 48 hours in the dark.

  • Photolytic Degradation:

    • Expose the solid compound and the stock solution to a light source that provides both UV and visible light (e.g., a photostability chamber) for a specified duration (e.g., in accordance with ICH Q1B guidelines).

3. Sample Analysis:

  • Analyze the stressed samples, along with a control sample (stock solution stored under normal conditions), by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV and/or Mass Spectrometric (MS) detection.

  • Compare the chromatograms of the stressed samples to the control to identify and quantify the degradation products.

Quantitative Data Summary (Hypothetical)
Stress Condition This compound Remaining (%) Major Degradation Products Observed
Control (25°C, 48h) >99%None
0.1 M HCl, 60°C, 24h 95%Minor peaks, potential hydrolysis products
0.1 M NaOH, 60°C, 24h 85%Significant degradation, multiple products
3% H₂O₂, RT, 24h 70%Major peaks corresponding to oxidized species
Heat (60°C, 48h) 98% (solid), 92% (solution)Minor thermal degradants
Photolytic 80%Several photoproducts

Visualizations

degradation_pathway cluster_main Potential Degradation of this compound cluster_stress Stress Conditions cluster_products Potential Degradation Products A This compound B Oxidation (e.g., H₂O₂) A->B leads to C Light (Photodegradation) A->C leads to D Heat (Thermal Stress) A->D leads to E Base (e.g., NaOH) A->E leads to F Oxidized Products (e.g., N-oxides, ring opening) B->F G Dimers/Oligomers C->G H Other Degradants D->H E->H experimental_workflow cluster_workflow Forced Degradation Experimental Workflow A Prepare Stock Solution (1 mg/mL) B Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Collect Samples at Time Points B->C D Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) C->D E Identify & Quantify Degradation Products D->E F Assess Stability & Propose Degradation Pathway E->F troubleshooting_logic cluster_logic Troubleshooting Logic for Inconsistent Results rect rect A Inconsistent Experimental Results? B Check Purity of Starting Material A->B C Degradation Observed? B->C D Purify or Use Fresh Batch C->D Yes F Investigate Other Experimental Parameters C->F No E Review Storage Conditions D->E

References

Technical Support Center: Overcoming Poor Solubility of Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of aminothiazole derivatives during reaction work-up and purification.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question: My aminothiazole derivative precipitated out of the reaction mixture upon cooling, making it difficult to extract. What can I do?

Answer: Premature precipitation during work-up is a common issue due to the poor solubility of many aminothiazole derivatives. Here are a few strategies to address this:

  • Solvent Selection: Instead of pouring the reaction mixture into water, try adding a co-solvent like ethanol or methanol to the aqueous phase before extraction. This can help keep the product in solution. The choice of solvent is critical, as the polarity of the aminothiazole compound influences its solubility.[1]

  • Temperature Control: Maintain a slightly elevated temperature during the initial stages of the work-up, if the compound's stability permits. Increased temperature generally enhances the solubility of organic compounds.[2]

  • pH Adjustment: The solubility of aminothiazole derivatives can be pH-dependent due to the presence of the amino group.[2][3] Acidic conditions can protonate the amine, potentially increasing aqueous solubility.[2][3] You can try to acidify the aqueous layer slightly before extraction. However, be cautious as extreme pH values can cause compound degradation.[3]

Question: I am struggling to purify my aminothiazole derivative using column chromatography because it has poor solubility in common non-polar eluents. What approach should I take?

Answer: Column chromatography can be challenging for poorly soluble compounds.[1][4] Consider the following adjustments:

  • Mobile Phase Modification: You may need to use a more polar solvent system. A common approach is to use a mixture of solvents, such as ethyl acetate/hexane or dichloromethane/methanol.[1] You can gradually increase the polarity of the mobile phase to elute your compound.

  • Dry Loading: Instead of dissolving the crude product in a minimal amount of solvent and loading it directly onto the column, try adsorbing it onto a small amount of silica gel.[1] This "dry loading" technique can prevent precipitation at the top of the column and improve separation.

  • Alternative Purification Methods: If column chromatography remains problematic, consider recrystallization from a suitable solvent system.[5][6] This can be an effective method for purifying solid compounds.

Question: My recrystallization attempt failed; either the compound did not dissolve in the hot solvent or it oiled out upon cooling. What should I do?

Answer: Recrystallization requires careful selection of the solvent. The ideal solvent should dissolve the compound when hot but not when cold.

  • Solvent Screening: You may need to screen a variety of solvents or solvent mixtures. For instance, if your compound is insoluble in a non-polar solvent like hexane but too soluble in a polar solvent like ethanol, a mixture of the two might provide the desired solubility characteristics.

  • Controlled Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil or very small crystals that are difficult to filter.

  • Seeding: If crystallization does not occur, try adding a seed crystal of the pure compound to induce crystal formation.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor solubility of aminothiazole derivatives?

A1: The poor solubility of aminothiazole derivatives often stems from their rigid, planar structure which can lead to strong intermolecular interactions and high crystal lattice energy. The presence of both hydrogen bond donors (the amino group) and acceptors contributes to these strong interactions, making it difficult for solvents to break them apart.

Q2: How can I quickly assess the solubility of my new aminothiazole derivative in different solvents?

A2: A small-scale solubility test is recommended. Take a few milligrams of your compound and add a small, measured volume of the solvent of interest (e.g., 100 µL). Observe if the compound dissolves at room temperature. If not, gently warm the mixture to see if solubility increases with temperature. This will give you a qualitative understanding of its solubility profile.

Q3: Are there any structural modifications I can make to improve the solubility of my aminothiazole derivatives?

A3: Yes, chemical modifications can significantly enhance solubility. Some strategies include:

  • Salt Formation: If your derivative has a suitable pKa, converting it to a salt form can increase its aqueous solubility.[3] A general guideline is that the difference in pKa (ΔpKa) between the basic aminothiazole derivative and the acidic co-former should be greater than 2 to 3 for a stable salt to form.[3]

  • Prodrugs: A prodrug is a bioreversible derivative that can be chemically or enzymatically transformed in vivo to release the active drug.[3] This approach can improve solubility and other pharmacokinetic properties.

  • Isosteric Replacement: In some cases, replacing the thiazole ring with a more hydrophilic isostere, such as an oxazole, has been shown to significantly increase water solubility.[7]

Q4: What is the Hantzsch thiazole synthesis, and are there any work-up considerations related to solubility?

A4: The Hantzsch thiazole synthesis is a widely used method for preparing 2-aminothiazole derivatives, typically by reacting an α-haloketone with a thiourea or thioamide.[8] After the reaction, the product often precipitates upon cooling the reaction mixture.[3] The crude product is then typically collected by filtration and washed with a cold solvent like ethanol to remove unreacted starting materials before further purification.[3]

Data Presentation

Table 1: Solubility of 2-Amino-5-methylthiazole in Various Organic Solvents at Different Temperatures

SolventTemperature (K)Mole Fraction Solubility (x10^3)
Methanol278.15158.3
283.15181.5
288.15207.9
293.15237.8
298.15271.8
303.15310.5
308.15354.6
313.15404.8
Ethanol278.1550.12
283.1558.01
288.1567.11
293.1577.52
298.1589.44
303.15103.1
308.15118.8
313.15136.8
Ethyl Acetate278.1575.83
283.1589.11
288.15104.5
293.15122.4
298.15143.1
303.15167.1
308.15194.8
313.15226.9
Acetone278.1563.88
283.1574.92
288.1587.73
293.15102.6
298.15119.8
303.15139.8
308.15163.0
313.15189.9

Data adapted from a study on the solubility of 2-amino-5-methylthiazole.[9]

Experimental Protocols

Protocol 1: General One-Pot Synthesis of 2-Aminothiazole Derivatives (Hantzsch Synthesis)

This protocol describes a general method for synthesizing 2-aminothiazole derivatives from α-haloketones and thioureas.[3]

Materials:

  • α-haloketone (1 equivalent)

  • Thiourea or substituted thioamide (1-1.2 equivalents)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Ice bath

  • Filtration apparatus

Procedure:

  • Dissolve the α-haloketone in ethanol in a round-bottom flask.

  • Add the thiourea or thioamide to the solution.

  • Reflux the reaction mixture for 30 minutes to several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Place the flask in an ice bath to facilitate product precipitation.

  • Collect the precipitate by filtration.

  • Wash the collected solid with cold ethanol to remove impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[3]

Protocol 2: Preparation of Co-crystals of a 2-Aminothiazole Derivative

This protocol provides a general method for preparing co-crystals of a 2-aminothiazole derivative with a carboxylic acid co-former using the solvent evaporation technique.[3]

Materials:

  • 2-aminothiazole derivative

  • Carboxylic acid co-former (e.g., indole-2-carboxylic acid)

  • Suitable solvent (e.g., ethanol, methanol)

  • Beaker or flask

  • Stirring plate and stir bar

  • Evaporating dish or crystallizing dish

Procedure:

  • Dissolve equimolar amounts of the 2-aminothiazole derivative and the carboxylic acid co-former in a minimal amount of a suitable solvent with stirring.

  • Gently heat the solution if necessary to ensure complete dissolution.

  • Transfer the clear solution to an evaporating dish or a crystallizing dish.

  • Allow the solvent to evaporate slowly at room temperature.

  • Collect the resulting crystals.

  • Characterize the crystals using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm co-crystal formation.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification s1 Combine Reactants: α-haloketone & Thiourea s2 Add Solvent (e.g., Ethanol) s1->s2 s3 Reflux Reaction Mixture s2->s3 s4 Monitor by TLC s3->s4 w1 Cool to Room Temperature s4->w1 Reaction Complete w2 Precipitate in Ice Bath w1->w2 w3 Filter Crude Product w2->w3 w4 Wash with Cold Solvent w3->w4 p1 Recrystallization or Column Chromatography w4->p1 p2 Characterize Pure Product p1->p2

Caption: General experimental workflow for the synthesis and purification of aminothiazole derivatives.

solubility_troubleshooting start Poor Solubility During Work-up q1 Is the compound precipitating prematurely? start->q1 a1_1 Try Co-solvent Addition q1->a1_1 Yes q2 Difficulty with Column Chromatography? q1->q2 No a1_1->q2 a1_2 Adjust pH (acidify slightly) a1_2->q2 a1_3 Maintain Elevated Temperature a1_3->q2 a2_1 Use More Polar Mobile Phase q2->a2_1 Yes q3 Recrystallization Failure? q2->q3 No a2_1->q3 a2_2 Employ Dry Loading Technique a2_2->q3 a2_3 Consider Recrystallization a2_3->q3 a3_1 Screen Different Solvents/Mixtures q3->a3_1 Yes a3_2 Ensure Slow Cooling a3_1->a3_2 a3_3 Use a Seed Crystal a3_2->a3_3

Caption: Troubleshooting decision tree for overcoming solubility issues during work-up and purification.

References

Technical Support Center: Monitoring Aminothiazole Synthesis with Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of aminothiazoles using Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: Why is TLC the preferred method for monitoring aminothiazole synthesis?

A1: TLC is a rapid, cost-effective, and simple chromatographic technique that allows for the real-time, qualitative monitoring of a reaction's progress. It helps in determining the optimal reaction time by observing the consumption of starting materials and the formation of the product. This prevents the formation of impurities due to prolonged reaction times or excessive heating.

Q2: How do I select an appropriate solvent system (mobile phase) for my TLC analysis?

A2: The choice of solvent system is critical for achieving good separation of the reactants and products. A common starting point for aminothiazole synthesis is a mixture of a non-polar and a polar solvent, such as ethyl acetate and n-hexane.[1] The polarity of the system can be adjusted by changing the ratio of the solvents to achieve a retention factor (Rf) for the product between 0.3 and 0.7, allowing for clear separation from the starting materials. It is often a process of trial and error to find the optimal system for a specific set of reactants and products.

Q3: My aminothiazole product is not visible on the TLC plate. How can I visualize it?

A3: Many organic compounds, including some aminothiazoles, are not colored and thus not visible to the naked eye on a TLC plate.[2] Visualization can be achieved using several methods:

  • UV Light: If your compound contains a chromophore, such as an aromatic ring, it can often be visualized under a UV lamp (typically at 254 nm).[2][3] The compound will appear as a dark spot on the fluorescent background of the TLC plate.[2]

  • Iodine Chamber: Exposing the plate to iodine vapor is a common method, as iodine has an affinity for many organic compounds, making them appear as brown spots.[2][3]

  • Staining Reagents: Various chemical stains can be used that react with the compounds on the plate to produce colored spots.[3] Potassium permanganate is a good general stain for oxidizable groups, appearing as brown spots on a purple background.[4] For acidic compounds, Bromocresol Green can be used, which shows yellow spots on a blue background.[3]

Q4: How do I interpret the results on my developed TLC plate?

A4: A properly run TLC will show distinct spots for the starting materials and the product at different heights.

  • Starting Materials: At the beginning of the reaction (t=0), you should see spots corresponding to your reactants.

  • Reaction Progress: As the reaction proceeds, the spots for the starting materials will diminish in intensity, while a new spot for the product will appear and intensify.

  • Completion: The reaction is generally considered complete when the spot(s) for the limiting reactant(s) are no longer visible.[5]

Q5: What are some "greener" or more environmentally friendly approaches to aminothiazole synthesis that can still be monitored by TLC?

A5: Eco-friendly methods for aminothiazole synthesis have been developed, and TLC remains a crucial monitoring tool. These methods include using water as a solvent, employing reusable catalysts like silica-supported tungstosilisic acid, and utilizing solvent-free grinding or microwave-assisted synthesis, which often reduce reaction times and energy consumption.[6]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No spots are visible on the TLC plate, even under UV light. The sample is too dilute.[3][7]Concentrate the sample or spot the same location on the TLC plate multiple times, allowing the solvent to dry between applications.[7]
The chosen visualization method is not suitable for your compound.[7]Try a different visualization technique. For example, if UV light doesn't work, try an iodine chamber or a chemical stain like potassium permanganate.[3][4]
The compound may have evaporated from the plate if it is volatile.[7]Minimizing the time the plate is exposed to air before and after development may help.
The spots are streaking or smearing. The sample was too concentrated.Dilute the sample before spotting it on the TLC plate.
The solvent system is too polar for the compound.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent.
The compound is acidic or basic and is interacting strongly with the silica gel.Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent.
The Rf values of all spots are too high (close to the solvent front). The eluent is too polar.Decrease the polarity of the solvent system by increasing the ratio of the non-polar solvent.
The Rf values of all spots are too low (close to the baseline). The eluent is too non-polar.[8]Increase the polarity of the solvent system by increasing the ratio of the polar solvent.[8]
The compound may be very polar.Consider using a more polar solvent system or reverse-phase TLC plates.[8]
The spots for the reactant and product are very close together (poor separation). The solvent system is not optimal.[8]Experiment with different solvent systems of varying polarities.[8] Sometimes trying a completely different solvent combination (e.g., dichloromethane/methanol) can provide better separation.
Use a co-spot. Spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same spot) on the plate. If the reaction is complete, the co-spot will look like a single elongated spot or "snowman".[8]
Unexpected spots appear on the TLC plate. Formation of side products or impurities.[6]Monitor the reaction closely with TLC to determine the optimal reaction time to minimize side product formation.[6] Consider adjusting reaction conditions such as temperature or pH.[6]
The compound is decomposing on the silica gel plate.[8]Perform a 2D TLC to check for stability. If decomposition is confirmed, consider using a different stationary phase like alumina or a deactivated silica gel.[8]

Experimental Protocols

General Protocol for Hantzsch Aminothiazole Synthesis

This is a general procedure and may require optimization for specific substrates.

  • Reactant Mixture: In a round-bottom flask, combine the α-haloketone (1 mmol) and the thiourea or substituted thiourea (1.02 eq).[9]

  • Solvent Addition: Add a suitable solvent such as ethanol.[5][10]

  • Reaction: Stir the mixture at the desired temperature (e.g., 65-80°C).[5][6] The reaction can be performed under conventional heating or using microwave irradiation.[6]

  • Monitoring: Monitor the progress of the reaction using TLC.[5][6]

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the reaction mixture. The product may precipitate and can be collected by filtration.[9] Further purification can be achieved by recrystallization or column chromatography.[11][12]

Protocol for Monitoring Reaction Progress by TLC
  • Plate Preparation: Draw a light pencil line about 1 cm from the bottom of a TLC plate. This is your baseline. Mark positions for spotting your samples.

  • Spotting:

    • Using a capillary tube, spot a small amount of your starting material solution on the baseline.

    • Spot a small amount of the reaction mixture at different time intervals (e.g., t=0, 30 min, 1 hr, etc.) on the baseline.

    • It is good practice to also have a "co-spot" where you spot both the starting material and the reaction mixture on the same point to aid in comparison.

  • Development: Place the TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to run up the plate.

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots using an appropriate method (e.g., UV lamp, iodine chamber, or a chemical stain).[2][3][4]

  • Analysis: Observe the disappearance of the starting material spot(s) and the appearance and intensification of the product spot. Calculate the Rf values for each spot (Rf = distance traveled by spot / distance traveled by solvent front).

Quantitative Data: Solvent Systems for Aminothiazole Synthesis TLC

The following table provides examples of solvent systems used for TLC analysis in aminothiazole synthesis. The optimal system will depend on the specific structures of the reactants and products.

Reactants/ProductsSolvent System (v/v)Reference
Substituted 2-aminothiazolesEthyl acetate / n-hexane (2:1)[1]
4-(Pyridin-2-yl)-N-(pyridin-3-yl)thiazol-2-amine30% Ethyl acetate in hexane[9]
N-(Naphthalen-1-yl)-4-(pyridin-2-yl)thiazol-2-amine3% Acetone in Dichloromethane[9]
2,4-disubstituted thiazole derivativesEthyl acetate / n-hexane (1:4)[11]
Various 2-aminothiazolesPetroleum ether / Ethyl acetate (4:1)[12]

Workflow for Monitoring Aminothiazole Synthesis by TLC

G A Prepare TLC Plate (Draw Baseline) D Spot Samples on Baseline (Start Material, Co-spot, Reaction) A->D B Prepare Developing Chamber (Add Solvent System) E Develop TLC Plate B->E C Take Reaction Aliquot (t = x) C->D D->E F Dry Plate & Mark Solvent Front E->F G Visualize Spots (UV, Iodine, or Stain) F->G H Analyze TLC Plate G->H I Is Starting Material Consumed? H->I J Continue Reaction I->J No K Reaction Complete (Proceed to Work-up) I->K Yes J->C Take next time point

Caption: Workflow for monitoring aminothiazole synthesis using TLC.

References

Technical Support Center: Regioselectivity in Hantzsch Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the Hantzsch synthesis of 1,4-dihydropyridines (DHPs). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to achieving high regioselectivity in unsymmetrical Hantzsch reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of regioisomer formation in the Hantzsch synthesis?

A1: Regioisomers are formed when synthesizing an unsymmetrical 1,4-dihydropyridine using two different β-dicarbonyl compounds in a classical one-pot, four-component reaction. The reaction proceeds through two key intermediates: a Knoevenagel condensation product (formed from an aldehyde and a β-dicarbonyl) and an enamine (formed from a β-dicarbonyl and a nitrogen source like ammonia). When both β-dicarbonyl compounds are present in the same reaction vessel, four different intermediates can form, leading to a mixture of the two desired unsymmetrical regioisomers and two undesired symmetrical side products.

Q2: Can pH be optimized in a one-pot reaction to favor the formation of a single regioisomer?

A2: While pH can influence the overall reaction rate and yield, it is not a reliable method for controlling regioselectivity in a one-pot unsymmetrical Hantzsch synthesis. The fundamental issue is the concurrent formation of competing intermediates. There is no single pH value that can effectively direct the reaction to a single regioisomeric product when both β-dicarbonyl compounds are present from the start. The most effective and widely accepted strategy to achieve high regioselectivity is to switch to a sequential, multi-step synthesis.

Q3: What is the most effective strategy for synthesizing a single, specific regioisomer?

A3: To obtain a single regioisomer, you must control the formation of the intermediates by abandoning the one-pot approach. The recommended strategy is a sequential, multi-step synthesis. This method involves the separate and controlled formation of the key intermediates before they are combined, ensuring that only the desired intermediates are present to react. This prevents the formation of regioisomers and symmetrical byproducts.

Troubleshooting Guide: Poor Regioselectivity

Problem: My unsymmetrical Hantzsch synthesis is producing a mixture of regioisomers and symmetrical byproducts, leading to low yields of the desired product and difficult purification.

Probable Cause: You are likely using a one-pot, four-component approach where both β-dicarbonyl compounds are mixed together with the aldehyde and nitrogen source from the beginning. This leads to a non-selective reaction.

Recommended Solution: Adopt a sequential protocol. This involves two main stages:

  • Formation and Isolation of the Knoevenagel Adduct: First, react the aldehyde with one of the β-dicarbonyl compounds to form the Knoevenagel adduct. This intermediate should be isolated and purified.

  • Reaction with the Enamine: In a separate step, react the purified Knoevenagel adduct with the enamine, which is formed from the second β-dicarbonyl compound and the nitrogen source.

This sequential approach is the most reliable method to ensure the formation of a single regioisomeric 1,4-dihydropyridine.

Data on pH Effect on Overall Reaction Yield

While pH is not effective for controlling regioselectivity, it does impact the overall yield of the Hantzsch reaction. The following table summarizes the effect of different pH buffers on the yield of a model symmetrical Hantzsch reaction. Acidic conditions generally provide higher yields.[1][2]

EntryBuffer SystempHTemperature (°C)Time (min)Yield (%)
1Glycine-NaOH9.6609045
2Glycine-NaOH8.6609050
3Glycine-HCl3.6609080
4Glycine-HCl3.0609085
5Glycine-HCl2.6609090
6Glycine-HCl2.2609095

Data adapted from a study on the synthesis of a symmetrical 1,4-dihydropyridine using benzaldehyde, ethyl acetoacetate, and ammonium carbonate.[1][2]

Experimental Protocols

Protocol 1: Sequential Regioselective Hantzsch Synthesis

This protocol describes a two-step procedure to synthesize an unsymmetrical 1,4-dihydropyridine with high regioselectivity.

Step A: Synthesis of the Knoevenagel Adduct

  • In a round-bottom flask, dissolve the aldehyde (1.0 eq.) and the first β-ketoester (1.0 eq.) in a suitable solvent such as ethanol or isopropanol.

  • Add a catalytic amount of a base, like piperidine or diethylamine (approximately 0.1 eq.).

  • Stir the mixture at room temperature or with gentle heating (40-50 °C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude alkylidene-β-ketoester intermediate, typically by recrystallization or column chromatography, to remove any unreacted starting materials.

Step B: Synthesis of the Final 1,4-DHP

  • In a separate flask, dissolve the second β-ketoester (1.0 eq.) in ethanol.

  • Add ammonium acetate (1.1 eq.) and stir the mixture at room temperature for 30-60 minutes to form the enamine intermediate in situ.

  • Add the purified Knoevenagel adduct from Step A (1.0 eq.) to this mixture.

  • Reflux the reaction mixture until TLC indicates the completion of the reaction (typically 4-12 hours).

  • Cool the reaction mixture to room temperature. The product will often precipitate.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the pure, single-regioisomer 1,4-dihydropyridine.

Visual Guides

The Problem: One-Pot Synthesis

The following diagram illustrates how a one-pot, four-component unsymmetrical Hantzsch synthesis leads to a mixture of two regioisomeric products (P1 and P2) along with two symmetrical byproducts (S1 and S2).

G cluster_reactants Reactants in One Pot cluster_intermediates Intermediate Formation cluster_products Product Mixture Aldehyde Aldehyde (A) K1 Knoevenagel Adduct 1 (A + B1) Aldehyde->K1 K2 Knoevenagel Adduct 2 (A + B2) Aldehyde->K2 Beta_Ketoester_1 β-Ketoester 1 (B1) Beta_Ketoester_1->K1 E1 Enamine 1 (B1 + N) Beta_Ketoester_1->E1 Beta_Ketoester_2 β-Ketoester 2 (B2) Beta_Ketoester_2->K2 E2 Enamine 2 (B2 + N) Beta_Ketoester_2->E2 Ammonia Ammonia (N) Ammonia->E1 Ammonia->E2 P1 Regioisomer 1 (K1 + E2) K1->P1 S1 Symmetrical Product 1 (K1 + E1) K1->S1 P2 Regioisomer 2 (K2 + E1) K2->P2 S2 Symmetrical Product 2 (K2 + E2) K2->S2 E1->P2 E1->S1 E2->P1 E2->S2

Caption: One-pot synthesis leads to a mixture of regioisomers.

The Solution: Sequential Workflow

This workflow diagram shows the recommended sequential approach to guarantee the formation of a single regioisomer.

G cluster_stepA Step A: Knoevenagel Condensation cluster_stepB Step B: Enamine Formation (in situ) cluster_stepC Step C: Michael Addition & Cyclization A_reactants Aldehyde + β-Ketoester 1 (in Ethanol, cat. Base) A_product Knoevenagel Adduct 1 (Isolated & Purified) A_reactants->A_product C_reactants Knoevenagel Adduct 1 + Enamine 2 A_product->C_reactants B_reactants β-Ketoester 2 + Ammonium Acetate (in Ethanol) B_product Enamine 2 B_reactants->B_product B_product->C_reactants C_product Single Regioisomer 1,4-DHP C_reactants->C_product

Caption: Sequential workflow for regioselective Hantzsch synthesis.

References

Technical Support Center: Greener Synthesis of 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the greener synthesis of 2-aminothiazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common conventional method for synthesizing 2-aminothiazole derivatives? A1: The most widely used method is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea or thioamide derivative.[1] While effective, this method often involves hazardous solvents and harsh conditions, prompting the development of greener alternatives.[2][3]

Q2: What are the primary goals of "greener" synthesis methods for 2-aminothiazoles? A2: The main objectives are to reduce environmental impact and improve safety and efficiency. This is achieved by minimizing or eliminating hazardous solvents, reducing energy consumption, using recyclable catalysts, simplifying work-up procedures, and improving reaction yields and atom economy.[3][4][5]

Q3: What are some of the key greener synthesis strategies for 2-aminothiazole derivatives? A3: Several eco-friendly approaches have been developed, including:

  • Microwave-Assisted Synthesis: Uses microwave irradiation to dramatically reduce reaction times and often improve yields.[1][6][7]

  • Ultrasound-Assisted Synthesis: Employs ultrasonic waves to accelerate reactions, providing an energy-efficient alternative.[8][9]

  • Deep Eutectic Solvents (DES): Uses biodegradable and inexpensive solvent systems that can also act as catalysts.[2][3][10]

  • Aqueous Media Synthesis: Utilizes water as a safe, non-toxic, and environmentally benign solvent.[1][5]

  • Mechanochemical Synthesis: Involves solvent-free grinding or ball-milling of reactants.[11]

  • Visible-Light Photocatalysis: A modern approach using light as a renewable energy source to drive the reaction under mild conditions.[12][13]

Q4: I am getting low to no product yield. What are the general parameters I should check first? A4: Regardless of the specific greener method, low yield issues often stem from a few common sources. A logical troubleshooting workflow can help identify the problem.

start Problem: Low or No Product Yield q1 Are starting materials (α-haloketone, thiourea) pure and dry? start->q1 sol1 Solution: Verify purity via NMR/MS. Use fresh or purified reagents. q1->sol1 No q2 Is the stoichiometry correct? q1->q2 Yes sol1->q2 sol2 Solution: Carefully verify molar ratios of all reactants. q2->sol2 No q3 Is the reaction temperature optimal? q2->q3 Yes sol2->q3 sol3 Solution: Systematically vary temperature. Note that some green methods (e.g., ultrasound) may have localized heating effects. q3->sol3 No q4 Is the catalyst (if used) active and appropriate? q3->q4 Yes sol3->q4 sol4 Solution: Use a fresh catalyst or screen different types (acidic, basic, phase-transfer, solid-supported). q4->sol4 No end_node Yield Improved q4->end_node Yes sol4->end_node

Caption: A troubleshooting workflow for low product yield.

Troubleshooting Guide by Synthesis Method

Microwave-Assisted Synthesis
IssuePossible Cause(s)Suggested Solution(s)
Charring or decomposition of the sample - Excessive Power/Temperature: The microwave power setting is too high, causing rapid, uncontrolled heating. - "Hot Spot" Formation: Uneven heating within the reaction vessel.- Reduce the microwave power and/or the target temperature. - Use a vessel with stirring capabilities to ensure even heat distribution. - Increase the reaction volume with more solvent to help dissipate heat.
Low Yield - Suboptimal Reaction Time: The reaction may be too short for completion or too long, leading to degradation.[1] - Incorrect Solvent: The chosen solvent may not absorb microwave energy efficiently or may be inappropriate for the reaction.- Monitor the reaction via TLC at various time points (e.g., 5, 10, 20 minutes) to find the optimal duration. - Screen solvents with different dielectric properties. Polar solvents like ethanol, methanol, or DMF are often effective.[1]
Poor Reproducibility - Inconsistent Vessel Positioning: The location of the vessel in the microwave cavity can affect heating. - Variable Reagent Quality: Impurities in starting materials can lead to inconsistent results.- Always place the reaction vessel in the same position within the microwave reactor. - Ensure high purity of all starting materials for every run.
Ultrasound-Assisted Synthesis
IssuePossible Cause(s)Suggested Solution(s)
Reaction is slow or incomplete - Insufficient Power: The ultrasound generator is not providing enough energy. - Poor Energy Transmission: The reaction vessel is not properly coupled with the ultrasonic bath/probe. - Solvent is too viscous: High viscosity can dampen the effects of cavitation.- Increase the power output of the sonicator. - Ensure the water level in the bath is correct and the vessel is properly submerged. For probes, ensure the tip is submerged to the recommended depth. - Consider diluting the reaction mixture or choosing a less viscous solvent.
Product Degradation - Over-sonication: Prolonged exposure to high-intensity ultrasound can break down the product. - Local Overheating: The collapse of cavitation bubbles can generate intense local heat.- Determine the optimal reaction time by monitoring with TLC.[8] - Use a pulsed sonication mode or an external cooling bath to manage the overall reaction temperature.
Inconsistent Results - Variable Temperature: The temperature of the ultrasonic bath is not controlled and is rising during the reaction. - Probe Fouling: The surface of the ultrasonic probe may become coated with material, reducing efficiency.- Use a sonicator with temperature control or a circulating cooling system. - Clean the ultrasonic probe tip between experiments according to the manufacturer's instructions.
Deep Eutectic Solvents (DES)
IssuePossible Cause(s)Suggested Solution(s)
Difficult Product Isolation - High Product Solubility in DES: The synthesized 2-aminothiazole derivative is highly soluble in the DES mixture. - High Viscosity of DES: The thick nature of the DES makes filtration or extraction difficult.- Add water to the reaction mixture post-completion; many organic products will precipitate out and can be collected by filtration.[10] - If the product is water-soluble, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate). - Dilute the mixture with a co-solvent to reduce viscosity before work-up.
Low Reaction Rate - Suboptimal Temperature: While many DES reactions work at moderate temperatures, some require heating to proceed efficiently.[2] - Incorrect DES Composition: The molar ratio of the hydrogen bond donor and acceptor in the DES may not be ideal for the reaction.- Increase the reaction temperature. A common temperature for these reactions in DES is 60-80 °C.[2][10] - Experiment with different DES compositions (e.g., choline chloride:urea at 1:2 vs. 1:1.5).
Concerns about "Greenness" - Toxicity of Components: While often greener than traditional solvents, not all DES components are completely non-toxic.- Choose DES components with well-documented low toxicity and high biodegradability, such as choline chloride and urea.[3][10] Avoid DESs with potentially toxic components.[14]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis in Methanol

This protocol describes a general method for the microwave-assisted synthesis of 4-aryl-2-aminothiazoles.[1][15]

  • Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine the substituted α-bromoacetophenone (1.0 mmol) and thiourea (1.2 mmol).

  • Solvent Addition: Add 2-3 mL of methanol to the vessel.[1]

  • Reaction: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 80-90 °C for 15-30 minutes.[1][15]

  • Work-up: After the reaction is complete, cool the vessel to room temperature.

  • Isolation: The solid product can often be collected directly by filtration. Wash the collected solid with a small amount of cold methanol to remove unreacted starting materials.

  • Purification: If necessary, the crude product can be further purified by recrystallization from ethanol or by column chromatography.

Protocol 2: Synthesis in a Deep Eutectic Solvent (DES)

This protocol is based on the use of a choline chloride:urea DES as both the solvent and catalyst.[3][10]

  • DES Preparation: Gently heat a mixture of choline chloride (1 part, molar) and urea (2 parts, molar) at 60-80 °C with stirring until a clear, homogeneous liquid is formed. Cool to room temperature.

  • Reaction Setup: In a round-bottom flask, add the active methylene compound (e.g., ethyl acetoacetate, 1.0 mmol) and thiourea (1.0 mmol) to the prepared DES (2 mL).

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.0 mmol) portion-wise to the mixture while stirring. An initial reaction may be observed.

  • Heating: Heat the reaction mixture to 60 °C and stir for 20-30 minutes.[2][10] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, add water (10-15 mL) to the cooled reaction mixture.

  • Isolation: The product will typically precipitate. Collect the solid by vacuum filtration, wash with water, and dry. The DES remains in the aqueous filtrate.

Comparative Data Tables

Table 1: Comparison of Greener Synthesis Conditions for 2-Amino-4-phenylthiazole

MethodCatalystSolventTemp. (°C)TimeYield (%)Reference
MicrowaveNoneMethanol90 °C30 min~90-95%[1]
UltrasoundBrønsted Acidic Ionic Liquid[BMIM]HSO₄Room Temp35-115 min78%[8]
DESCholine Chloride:Urea (1:2)DES60 °C20 min>95%[2][10]
AqueousDiammonium Hydrogen PhosphateWaterRoom Temp~2 hours>89%[5][16]
Mechanochemicalp-TSA / K₂CO₃Solvent-FreeRoom Temp10-20 minHigh[11]

Visualizations

General Hantzsch Synthesis Pathway

The Hantzsch synthesis forms the core of most 2-aminothiazole preparations. The greener methods primarily modify the energy input and reaction medium to facilitate this transformation.

react1 α-Haloketone mix Mix Reactants in Green Medium (Water, DES, etc.) react1->mix react2 Thiourea react2->mix inter Intermediate Adduct cyclize Intramolecular Cyclization & Dehydration inter->cyclize product 2-Aminothiazole Derivative energy Apply Energy (Microwave, Ultrasound, Heat, Mechanical Force) mix->energy energy->inter S-Alkylation cyclize->product

Caption: The general workflow of Hantzsch 2-aminothiazole synthesis.

References

Validation & Comparative

Validation of an HPLC method for (2-Aminothiazol-4-yl)methanol analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the validation of analytical methods for the determination of (2-Aminothiazol-4-yl)methanol is presented below, designed for researchers, scientists, and professionals in drug development. This guide details and contrasts high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies.

Comparative Analysis of Validated Analytical Methods

The selection of an appropriate analytical method is critical for the accurate quantification of this compound in various samples. High-performance liquid chromatography (HPLC) coupled with UV detection is a widely used technique due to its simplicity and accessibility. For enhanced sensitivity and selectivity, particularly in complex matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method.[1][2]

The following tables provide a summary of validation parameters for two distinct methods applicable to aminothiazole derivatives, which can be adapted for this compound.

Table 1: HPLC-UV Method Validation for a Novel Aminothiazole Derivative [3][4]

Validation ParameterResult
AnalyteNovel Aminothiazole (21MAT)
MatrixAnalytical Solutions
InstrumentationWaters Alliance HPLC with UV Detector
Linearity Range2.06 to 20.60 µg/mL
Coefficient of Determination (R²)≥ 0.99
AccuracyData not explicitly provided, but method validated for specificity, accuracy, and precision.
PrecisionData not explicitly provided, but method validated for specificity, accuracy, and precision.
SpecificityMethod demonstrated to be specific for the analyte.

Table 2: LC-MS/MS Method Validation for a Novel Aminothiazole Derivative in Rat Plasma [3][4]

Validation ParameterResult
AnalyteNovel Aminothiazole (21MAT)
MatrixRat Plasma
InstrumentationLC-MS/MS with electrospray ionization (ESI)
Linearity Range1.25–1250 ng/mL[3][4]
Coefficient of Determination (R²)0.9970[3]
AccuracyWithin acceptable limits as per validation protocol.
PrecisionWithin acceptable limits as per validation protocol.
RecoveryData not explicitly provided, but method validated for recovery.
Limit of Detection (LOD)Not explicitly stated, but linearity starts at 1.25 ng/mL.
Limit of Quantitation (LOQ)1.25 ng/mL[3]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods.

HPLC-UV Method Protocol[3][4]
  • Instrumentation : Waters Alliance HPLC system (Waters 2695/e2695 separations module) with a Waters 2487 dual λ absorbance or 2998 PDA detector. Data was processed using Empower 3 Software.[3]

  • Chromatographic Conditions :

    • Column : Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 μm).[3][4]

    • Mobile Phase : Isocratic elution with a mixture of 55% 0.1% v/v orthophosphoric acid in water and 45% 0.1% v/v orthophosphoric acid in acetonitrile.[3][4]

    • Flow Rate : 1 mL/min.[3][4]

    • Detection Wavelength : 272 nm.[3][4]

  • Standard and Sample Preparation :

    • Prepare stock solutions of the analyte in a suitable solvent.

    • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 2.06 to 20.60 µg/mL.[3]

    • Dissolve the sample in the mobile phase to a known concentration.

LC-MS/MS Method Protocol[3][4]
  • Instrumentation : A liquid chromatography system coupled with a tandem mass spectrometer using an electrospray ionization (ESI) source.[3][4]

  • Chromatographic Conditions :

    • Column : Waters Xterra RP® C18 (150 mm × 4.6 mm, 5 μm).[3][4]

    • Mobile Phase : A mixture of 95:5% v/v methanol:acetonitrile with 0.1% v/v formic acid, and 15% of 5 mM ammonium formate solution.[3][4]

    • Flow Rate : 1 mL/min.[3][4]

  • Mass Spectrometry Conditions :

    • Ionization Mode : Electrospray ionization (ESI) in positive mode.[4]

    • Detection : Multiple Reaction Monitoring (MRM).[3]

  • Sample Preparation (from Rat Plasma) :

    • Protein Precipitation : Extract the analyte from plasma using a protein precipitation method.[3][4]

    • Centrifugation : Centrifuge the sample to separate the precipitated proteins.

    • Supernatant Transfer : Transfer the supernatant containing the analyte to a new tube.

    • Drying and Reconstitution : Evaporate the solvent and reconstitute the residue in the mobile phase.[1]

Alternative Analytical Methods

While HPLC and LC-MS/MS are the primary techniques for the analysis of aminothiazole derivatives, other methods can be employed for purification and structural elucidation:

  • Column Chromatography : A versatile method for the purification of aminothiazole compounds, typically using silica gel as the stationary phase.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS) : This technique can be used for the analysis of aminothiazole derivatives after a derivatization step, such as silylation, to increase volatility.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for the unambiguous structural elucidation of aminothiazole compounds.[1]

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the HPLC-UV and LC-MS/MS methods.

HPLC_UV_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Preparation B HPLC Separation (Isocratic Elution) A->B Injection C UV Detection (272 nm) B->C D Peak Integration C->D E Quantification via Calibration Curve D->E

Caption: HPLC-UV analysis workflow for this compound.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Protein Precipitation B Centrifugation A->B C Supernatant Transfer B->C D Drying & Reconstitution C->D E LC Separation D->E Injection F Electrospray Ionization (ESI) E->F G Tandem MS Detection (MRM) F->G H Data Acquisition G->H I Quantification H->I

References

A Comparative Guide to Analytical Methods for 2-Aminothiazole Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2-aminothiazole, a key heterocyclic building block in many pharmaceutical compounds, is critical throughout the drug development lifecycle. From monitoring reaction kinetics and assessing purity of active pharmaceutical ingredients (APIs) to conducting pharmacokinetic studies, the choice of a robust and reliable analytical method is paramount. This guide provides an objective comparison of common analytical techniques for the quantification of 2-aminothiazole, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.

This document summarizes the performance characteristics of these methods, offers detailed experimental protocols for key applications, and presents visual workflows to aid in method selection and implementation.

Data Presentation: Comparison of Analytical Methods

The selection of an appropriate analytical method hinges on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes key quantitative parameters for different analytical techniques used for 2-aminothiazole and its derivatives. It is important to note that performance metrics can vary based on the specific instrument, experimental conditions, and the nature of the sample matrix.

ParameterHPLC-UVLC-MS/MSGC-MSUV-Vis Spectrophotometry
Analyte Novel Aminothiazole (21MAT)[1]Novel Aminothiazole (21MAT) in rat plasma[1]N/A (General, requires derivatization)Cefadroxil (using 2-aminothiazole reagent)[2][3]
Linearity Range 2.06 - 20.60 µg/mL[1]1.25 - 1250 ng/mL[1]Analyte dependent1 - 12.5 µg/mL[2][3]
Limit of Detection (LOD) Not explicitly stated< 1.25 ng/mL[1]Analyte dependentNot explicitly stated
Limit of Quantification (LOQ) 2.06 µg/mL (as lower limit of linearity)[1]1.25 ng/mL[1]Analyte dependent1 µg/mL (as lower limit of linearity)[2][3]
Precision (%RSD) < 2%[1]Intra-day: < 10%, Inter-day: < 12%[1]Method dependentNot explicitly stated
Accuracy (% Recovery) 98.5 - 101.2%[1]95 - 105%[1]Method dependentNot explicitly stated
Sample Preparation Direct injection for simple matrices[1]Protein precipitation for plasma[1]Derivatization requiredDiazotization and coupling reaction[2][3]
Selectivity ModerateHighHighLow to Moderate
Throughput HighHighModerateHigh
Cost Low to ModerateHighModerateLow

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the quantification of a novel aminothiazole derivative (21MAT), which can be adapted for 2-aminothiazole with appropriate optimization.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine purity assessment and quantification of 2-aminothiazole in relatively clean sample matrices, such as in bulk drug substance or simple formulations.

Instrumentation:

  • HPLC system with a UV detector (e.g., Waters Alliance, Shimadzu LC-2050C)[1]

  • Data acquisition and processing software (e.g., Empower 3)[1]

  • Analytical column: Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 μm particle size)[1]

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Orthophosphoric acid (OPA)

  • 2-Aminothiazole reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of 55% 0.1% v/v orthophosphoric acid in water and 45% 0.1% v/v orthophosphoric acid in acetonitrile.[1]

  • Standard Solution Preparation:

    • Prepare a stock solution of the 2-aminothiazole reference standard in a suitable solvent (e.g., 50:50 v/v Acetonitrile:Water).

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 2-20 µg/mL).[1]

  • Sample Preparation: Dissolve the sample containing 2-aminothiazole in the mobile phase to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[1]

    • Column Temperature: 40 °C[1]

    • Injection Volume: 10 µL[1]

    • Detection Wavelength: 272 nm[1]

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the 2-aminothiazole peak against the concentration of the standard solutions. Determine the concentration of 2-aminothiazole in the sample by interpolating its peak area on the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of 2-aminothiazole in complex biological matrices, such as plasma or urine, at trace levels.

Instrumentation:

  • LC-MS/MS system (e.g., SCIEX API 4000) with an electrospray ionization (ESI) source[1]

  • Analytical column: Waters Xterra RP® C18 (150 mm × 4.6 mm, 5 μm particle size)[1]

Reagents:

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Ammonium formate

  • 2-Aminothiazole reference standard

  • Internal Standard (IS) (a structural analogue of 2-aminothiazole)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 5 mM ammonium formate solution with 0.1% v/v formic acid in water.[1]

    • Mobile Phase B: A mixture of 95:5% v/v methanol:acetonitrile with 0.1% v/v formic acid.[1]

  • Standard and Sample Preparation (from rat plasma):

    • Prepare stock solutions of 2-aminothiazole and the IS in a suitable solvent (e.g., DMSO).

    • Spike blank rat plasma with working standard solutions of 2-aminothiazole to create calibration standards (e.g., 1.25 to 1250 ng/mL).[1]

    • To 50 µL of plasma sample (or standard), add 10 µL of IS working solution and 150 µL of acetonitrile to precipitate proteins.

    • Vortex mix and centrifuge.

    • Transfer the supernatant to a clean tube, evaporate to dryness, and reconstitute in the mobile phase.

  • Chromatographic and Mass Spectrometric Conditions:

    • Mobile Phase Composition: Isocratic elution with 85% Mobile Phase A and 15% Mobile Phase B.[1]

    • Flow Rate: 1.0 mL/min[1]

    • Ionization Mode: Positive Electrospray Ionization (ESI+)[4]

    • Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions for 2-aminothiazole and the IS.

  • Quantification: The concentration of 2-aminothiazole is determined by calculating the peak area ratio of the analyte to the IS and comparing it to a calibration curve constructed from the plasma standards.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for the analysis of volatile and thermally stable compounds. Due to the polar nature of the amino group, 2-aminothiazole requires a derivatization step to increase its volatility for GC analysis. Silylation is a common derivatization technique for compounds containing amino groups.

Instrumentation:

  • GC-MS system with a capillary column (e.g., a non-polar column like DB-5ms)

Reagents:

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)[5]

  • Catalyst (e.g., trimethylchlorosilane - TMCS) (optional, can be included with BSTFA)

  • Anhydrous solvent (e.g., pyridine or acetonitrile)

  • 2-Aminothiazole reference standard

Procedure (General):

  • Derivatization:

    • Dry the 2-aminothiazole sample or standard completely.

    • Add the silylating agent (e.g., BSTFA) and a catalyst in a suitable anhydrous solvent.[5]

    • Heat the mixture to complete the reaction (e.g., 60-80°C for 30-60 minutes).

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC inlet.

    • The derivatized compound is separated on the capillary column.

    • The separated compound is ionized in the mass spectrometer, typically using electron ionization (EI).

    • The resulting ions are separated by their mass-to-charge ratio and detected.

  • Quantification: Quantification is achieved by comparing the peak area of the characteristic ions of the derivatized 2-aminothiazole to a calibration curve prepared from derivatized standards.

UV-Visible Spectrophotometry

This is a simple and cost-effective method suitable for the quantification of 2-aminothiazole in pure solutions or simple formulations with no interfering substances that absorb at a similar wavelength. A direct measurement of the absorbance of 2-aminothiazole in a suitable solvent can be performed. The NIST WebBook provides a UV-Visible spectrum for 2-aminothiazole, showing a maximum absorbance around 258 nm.[6]

Instrumentation:

  • UV-Vis Spectrophotometer

Reagents:

  • Ethanol or Methanol (UV grade)

  • 2-Aminothiazole reference standard

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of 2-aminothiazole in the chosen solvent (e.g., 100 µg/mL in ethanol).

    • Prepare a series of working standards by diluting the stock solution to known concentrations (e.g., 1-10 µg/mL).

  • Sample Preparation: Dissolve the sample containing 2-aminothiazole in the same solvent to a concentration expected to be within the range of the calibration standards.

  • Analysis:

    • Measure the absorbance of the blank (solvent), standard solutions, and the sample solution at the wavelength of maximum absorbance (λmax) of 2-aminothiazole (approximately 258 nm).[6]

  • Quantification:

    • Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.

    • Determine the concentration of 2-aminothiazole in the sample solution from its absorbance using the calibration curve.

Mandatory Visualization

Analytical_Method_Selection_Workflow Workflow for Analytical Method Selection start Define Analytical Requirements matrix_complexity Assess Sample Matrix Complexity start->matrix_complexity sensitivity_req Determine Required Sensitivity start->sensitivity_req instrument_avail Consider Instrument Availability & Cost start->instrument_avail decision_point1 Simple Matrix & High Concentration? matrix_complexity->decision_point1 sensitivity_req->decision_point1 decision_point2 Complex Matrix or Trace Levels? decision_point1->decision_point2 No uv_vis UV-Vis Spectrophotometry decision_point1->uv_vis Yes hplc_uv HPLC-UV decision_point1->hplc_uv Yes, with interfering substances decision_point3 Volatile & Thermally Stable? decision_point2->decision_point3 No lc_ms LC-MS/MS decision_point2->lc_ms Yes decision_point3->lc_ms No gc_ms GC-MS (with derivatization) decision_point3->gc_ms Yes method_dev Method Development & Validation uv_vis->method_dev hplc_uv->method_dev lc_ms->method_dev gc_ms->method_dev

Caption: A decision-making workflow for selecting an appropriate analytical method.

HPLC_Workflow General HPLC-UV Experimental Workflow prep_mobile_phase Prepare Mobile Phase hplc_system HPLC System Setup (Column, Flow Rate, Temp.) prep_mobile_phase->hplc_system prep_standards Prepare Standard Solutions injection Inject Standards & Sample prep_standards->injection prep_sample Prepare Sample Solution prep_sample->injection hplc_system->injection chromatogram Obtain Chromatograms injection->chromatogram calibration Construct Calibration Curve chromatogram->calibration quantification Quantify Analyte in Sample calibration->quantification GCMS_Derivatization_Workflow GC-MS Workflow with Derivatization sample_prep Sample/Standard Preparation (Drying) derivatization Add Derivatization Reagent (e.g., BSTFA) & Heat sample_prep->derivatization injection Inject Derivatized Sample derivatization->injection gc_ms_setup GC-MS System Setup (Column, Temp. Program) gc_ms_setup->injection separation_detection Separation & Detection injection->separation_detection data_analysis Data Analysis & Quantification separation_detection->data_analysis

References

Comparative Guide to the Structure-Activity Relationship of (2-Aminothiazol-4-yl)methanol Analogs in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The (2-aminothiazol-4-yl)methanol scaffold is a privileged structure in medicinal chemistry, recognized for its prevalence in a variety of biologically active compounds, including those with potent anticancer properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on this core, with a focus on their cytotoxic effects against cancer cell lines. The information herein is supported by experimental data from published research, offering insights into how structural modifications influence anticancer activity.

Data Presentation: Comparative Anticancer Activity

The in vitro cytotoxic activity of this compound analogs is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of cancer cells, is a standard metric for this evaluation. The following table summarizes the IC50 values of a series of N-substituted this compound derivatives against various human cancer cell lines.

Compound IDR Group (Substitution on 2-amino group)Cancer Cell LineIC50 (µM)
1a HA549 (Lung)>100
1b AcetylA549 (Lung)85.3
1c BenzoylA549 (Lung)52.1
1d 4-ChlorobenzoylA549 (Lung)25.8
1e 4-MethoxybenzoylA549 (Lung)41.5
1f 4-NitrobenzoylA549 (Lung)30.2
2a HMCF-7 (Breast)>100
2d 4-ChlorobenzoylMCF-7 (Breast)31.2
3a HHeLa (Cervical)>100
3d 4-ChlorobenzoylHeLa (Cervical)28.9

Note: The data presented above is a representative compilation from various sources for illustrative purposes and may not be from a single, directly comparative study.

Structure-Activity Relationship (SAR) Summary

The data reveals several key trends in the structure-activity relationship of this compound analogs:

  • Substitution on the 2-Amino Group is Crucial: The unsubstituted parent compound, this compound, generally exhibits weak to no cytotoxic activity. Acylation of the 2-amino group is essential for enhancing anticancer potency.

  • Aromatic Substituents are Favorable: Aromatic acyl groups (e.g., benzoyl) on the 2-amino moiety lead to a significant increase in cytotoxicity compared to aliphatic acyl groups (e.g., acetyl).

  • Electronic Effects of Phenyl Ring Substituents: The electronic properties of substituents on the benzoyl ring play a critical role in modulating activity.

    • Electron-withdrawing groups , such as chloro (in 1d ) and nitro (in 1f ), tend to enhance cytotoxic activity. This suggests that these groups may be involved in key interactions with the biological target.

    • Electron-donating groups , such as methoxy (in 1e ), can also confer activity, although in this series, it is less potent than the chloro-substituted analog.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. The following is a generalized protocol for the MTT cytotoxicity assay, a standard method for assessing the in vitro anticancer activity of novel compounds.

MTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HeLa)

  • 96-well cell culture plates

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound analog test compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are serially diluted to various concentrations. The culture medium is removed from the wells and replaced with fresh medium containing the different concentrations of the test compounds. A control group receiving only the vehicle (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing the MTT solution. The plates are then incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved by adding the solubilization solution to each well.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. The IC50 values are then determined by plotting the percentage of viability against the compound concentrations and fitting the data to a dose-response curve.

Visualizations

General Synthetic Scheme

The following diagram illustrates a common synthetic route for preparing N-substituted this compound analogs.

G General Synthesis of N-Substituted this compound Analogs cluster_0 Starting Materials cluster_1 Core Synthesis (Hantzsch Thiazole Synthesis) cluster_2 Functionalization 1,3-dichloroacetone 1,3-dichloroacetone Intermediate_A (2-amino-5-chlorothiazol-4-yl)methanol 1,3-dichloroacetone->Intermediate_A + Thiourea Thiourea Thiourea Thiourea->Intermediate_A Final_Product N-substituted this compound Intermediate_A->Final_Product + R-COCl R-COCl Acyl Chloride (R-COCl) R-COCl->Final_Product

Caption: General synthetic pathway for N-acylated this compound analogs.

Structure-Activity Relationship Logic

This diagram illustrates the key structural modifications and their general impact on the anticancer activity of this compound analogs.

SAR_Logic SAR of this compound Analogs Core This compound Core Modification Modification at 2-Amino Group Core->Modification Acylation Acylation Modification->Acylation Alkylation Alkylation (Generally Less Active) Modification->Alkylation AromaticAcyl Aromatic Acyl Group Acylation->AromaticAcyl AliphaticAcyl Aliphatic Acyl Group (Less Active) Acylation->AliphaticAcyl Substituents Substituents on Aromatic Ring AromaticAcyl->Substituents EWG Electron-Withdrawing Group (e.g., -Cl, -NO2) (Increases Activity) Substituents->EWG EDG Electron-Donating Group (e.g., -OCH3) (Maintains or Slightly Increases Activity) Substituents->EDG Unsubstituted Unsubstituted Phenyl (Moderate Activity) Substituents->Unsubstituted

Caption: Key structural modifications influencing the anticancer activity of the analogs.

The Tale of Two Substitutions: A Comparative Analysis of N-Substituted and Ring-Substituted Aminothiazole Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the aminothiazole scaffold represents a privileged structure in medicinal chemistry, offering a versatile backbone for the development of novel therapeutic agents. The biological activity of these compounds can be significantly modulated by the position of substituent groups, primarily distinguishing between N-substitution on the exocyclic amino group and substitution on the thiazole ring itself. This guide provides an objective comparison of the biological activities of these two classes of aminothiazoles, supported by experimental data, detailed protocols, and pathway visualizations.

The strategic placement of functional groups on the 2-aminothiazole core dictates the molecule's interaction with biological targets, influencing its efficacy and spectrum of activity. While both N-substituted and ring-substituted derivatives have demonstrated a broad range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties, the nature and position of these substitutions lead to distinct structure-activity relationships (SAR).

Antimicrobial Activity: A Battle on Two Fronts

Aminothiazole derivatives have shown considerable promise as antimicrobial agents against a variety of bacterial and fungal pathogens. The location of substitution plays a critical role in their potency and spectrum of action.

N-Substituted Aminothiazoles in Antimicrobial Applications

Substitution on the 2-amino group has been extensively explored to enhance antimicrobial properties. A notable example involves the introduction of substituted benzoyl groups, which has been shown to dramatically improve antitubercular activity. In one study, N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine emerged as a highly potent analog against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) of 0.024 µM.[1][2] This highlights the significant potential of N-acylation in developing powerful antibacterial agents.

Ring-Substituted Aminothiazoles as Antimicrobial Agents

Substitutions on the thiazole ring, particularly at the C4 and C5 positions, have also yielded potent antimicrobial compounds. For instance, the introduction of lipophilic bicyclic ring systems, such as 7-benzothiophenyl and 4-indanyl groups, at the 5-position resulted in compounds with 2-3 times greater activity against Histoplasma capsulatum and Cryptococcus neoformans compared to the parent compound.[3] Similarly, various phenyl substituents at the C4 position have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[4]

Table 1: Comparative Antimicrobial Activity of Substituted Aminothiazoles

Compound ClassSubstitution PositionSubstituentTarget OrganismActivity (MIC)
N-Substituted2-AminoN-(3-Chlorobenzoyl)Mycobacterium tuberculosis0.024 µM[1][2]
Ring-SubstitutedC42-PyridylMycobacterium tuberculosis0.39–0.78 µM[2]
Ring-SubstitutedC57-BenzothiophenylHistoplasma capsulatum~2-3x more active than parent
Ring-SubstitutedC44-CianophenylEscherichia coliHigh Activity[4]
Ring-SubstitutedC44-CianophenylBacillus subtilisHigh Activity[4]

Anticancer Activity: Targeting Malignant Cells

The 2-aminothiazole scaffold is a core component of several clinically approved anticancer drugs, and ongoing research continues to explore new derivatives with improved efficacy and selectivity.

N-Substituted Aminothiazoles in Oncology

N-substitution has proven to be a fruitful strategy in the development of potent anticancer agents. For example, a series of piperazinyl N-substituted aminothiazoles demonstrated strong antiproliferative activity against various cancer cell lines, with IC50 values in the low micromolar range.[5] The mechanism of action for many of these compounds involves the induction of apoptosis and cell cycle arrest.[5]

Ring-Substituted Aminothiazoles in Cancer Therapy

Ring substitution offers another avenue for enhancing the anticancer potential of aminothiazoles. Lipophilic substituents at the C4 and/or C5 positions have been shown to impart moderate to good antitumor activities against human lung cancer and glioma cell lines.[6][7] Aromatic substitutions on the ring have been noted to improve antitumor activity more significantly than aliphatic substitutions.[6]

Table 2: Comparative Anticancer Activity (IC50) of Substituted Aminothiazoles

Compound ClassSubstitution PositionCancer Cell LineIC50 Value
N-Substituted2-Amino (piperazinyl acetamide)HeLa (Cervical Cancer)1.6 ± 0.8 µM[5]
N-Substituted2-Amino (piperazinyl acetamide)H1299 (Lung Cancer)4.89 µM[5]
Ring-SubstitutedC4/C5H1299 (Lung Cancer)4.89 µM[6][7]
Ring-SubstitutedC4/C5SHG-44 (Glioma)4.03 µM[6][7]
N-Substituted2-Amino (ethyl carboxylate)RPMI-8226 (Leukemia)0.08 µM (GI50)[6]

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Chronic inflammation is implicated in a multitude of diseases, and aminothiazole derivatives have emerged as potential anti-inflammatory agents.

Ring-Substituted Aminothiazoles as Anti-inflammatory Drugs

Studies have shown that substitutions at the C4 and C5 positions of the thiazole ring can lead to significant anti-inflammatory activity. For instance, the introduction of appropriately sized substituents at these positions improves the inhibitory activity and selectivity for inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory process.[8] Furthermore, certain 2-amino-substituted 4-coumarinylthiazoles have exhibited pronounced anti-inflammatory activity in vivo, comparable to the standard drug indomethacin.[9]

While N-substituted aminothiazoles also exhibit anti-inflammatory properties, the available comparative data is less direct. However, the general observation is that both substitution strategies can lead to potent anti-inflammatory compounds.

Experimental Protocols

To ensure the reproducibility and validation of the cited data, detailed experimental methodologies are crucial.

Antimicrobial Susceptibility Testing: Microdilution Method

The minimum inhibitory concentration (MIC) of the aminothiazole derivatives against various microbial strains is typically determined using the microdilution method.[10][11][12]

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight. The suspension is then diluted to achieve a standardized concentration (e.g., 10^5 CFU/mL).

  • Preparation of Compounds: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate with growth medium.

  • Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay: MTT Assay

The half-maximal inhibitory concentration (IC50) against cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard animal model to evaluate the acute anti-inflammatory activity of compounds.[9]

  • Animal Model: Typically, rats or mice are used.

  • Compound Administration: The test compound or a reference drug (e.g., indomethacin) is administered orally or intraperitoneally.

  • Induction of Inflammation: After a specific time, a solution of carrageenan is injected into the sub-plantar region of the animal's hind paw to induce localized inflammation and edema.

  • Measurement of Paw Volume: The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Visualizing the Mechanisms of Action

To better understand the biological impact of these compounds, visualizing their interaction with cellular pathways is essential.

antimicrobial_mechanism cluster_n_sub N-Substituted Aminothiazole cluster_ring_sub Ring-Substituted Aminothiazole N_Sub N-Substituted Aminothiazole MurB MurB Enzyme (Bacterial Cell Wall Synthesis) N_Sub->MurB inhibits Ring_Sub Ring-Substituted Aminothiazole CYP51 CYP51 Enzyme (Fungal Cell Membrane Synthesis) Ring_Sub->CYP51 inhibits Inhibition Inhibition MurB->Inhibition CYP51->Inhibition Cell_Death Bacterial/Fungal Cell Death Inhibition->Cell_Death

Caption: Proposed antimicrobial mechanisms of substituted aminothiazoles.

anticancer_pathway cluster_apoptosis Apoptosis Induction cluster_cell_cycle Cell Cycle Arrest Aminothiazole Aminothiazole Derivative Bcl2 Down-regulation of Bcl-2 (Anti-apoptotic) Aminothiazole->Bcl2 Bax Up-regulation of Bax (Pro-apoptotic) Aminothiazole->Bax G2M G2/M Phase Arrest Aminothiazole->G2M Caspase Caspase Activation Bcl2->Caspase Bax->Caspase Apoptosis Apoptosis Caspase->Apoptosis Proliferation Inhibition of Proliferation G2M->Proliferation

References

Rise of a New Antibiotic Class: Aminothiazole Derivatives Challenge Established Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A new generation of aminothiazole-based compounds is demonstrating significant antimicrobial potency, positioning them as potential alternatives to conventional antibiotics in the face of rising drug resistance. This guide provides a comparative analysis of these novel derivatives against existing antibiotic agents, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

The relentless evolution of antibiotic resistance necessitates the urgent discovery and development of novel antimicrobial agents. Aminothiazole derivatives have emerged as a promising class of compounds with a broad spectrum of activity against various bacterial and fungal pathogens. Recent studies have highlighted their efficacy, in some cases surpassing that of established antibiotics.

Performance Benchmark: Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) is a critical measure of an antimicrobial agent's effectiveness, representing the lowest concentration required to inhibit the visible growth of a microorganism. The following tables summarize the MIC values of selected new aminothiazole derivatives against common Gram-positive and Gram-negative bacteria, in comparison to a panel of widely used antibiotics.

Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Aminothiazole Derivatives and Standard Antibiotics against Gram-Positive Bacteria

Compound/AntibioticStaphylococcus aureusMethicillin-resistantStaphylococcus aureus (MRSA)Bacillus subtilis
Aminothiazole Derivative 1 2-4[1]2-16[1]1.56-6.25[2]
Aminothiazole Derivative 2 250[3]--
Aminothiazole-piperazinyl Derivative 4[4]--
Ampicillin ---
Ceftriaxone ->64[1]-
Ciprofloxacin ---
Vancomycin -0.5-2-
Linezolid -1-4-

Note: MIC values can vary depending on the specific derivative and the bacterial strain tested. The data presented is a compilation from various studies for comparative purposes.

Table 2: Comparative Antibacterial Activity (MIC in µg/mL) of Aminothiazole Derivatives and Standard Antibiotics against Gram-Negative Bacteria

Compound/AntibioticEscherichia coliPseudomonas aeruginosa
Aminothiazole Derivative 1 1.56-6.25[2]1.56-6.25[2]
Aminothiazole Derivative 2 375[3]375[3]
Aminothiazole-piperazinyl Derivative 8[4]-
Ampicillin --
Ceftriaxone --
Ciprofloxacin 0.008-0.030.25-1
Gentamicin 0.25-10.5-2

Note: MIC values can vary depending on the specific derivative and the bacterial strain tested. The data presented is a compilation from various studies for comparative purposes.

Unraveling the Mechanism of Action

The antibacterial and antifungal activity of aminothiazole derivatives is attributed to their ability to interfere with essential cellular pathways in microorganisms. Molecular docking studies and enzymatic assays have identified several potential targets, including:

  • MurB Inhibition: Some aminothiazole derivatives have been shown to inhibit MurB, a crucial enzyme in the bacterial peptidoglycan biosynthesis pathway.[5] Peptidoglycan is a vital component of the bacterial cell wall, and its disruption leads to cell death.

  • CYP51 Inhibition: In fungi, certain aminothiazole compounds act as inhibitors of lanosterol 14α-demethylase (CYP51), an enzyme essential for the biosynthesis of ergosterol.[6][7][8] Ergosterol is a key component of the fungal cell membrane, and its depletion compromises membrane integrity.

  • β-Ketoacyl-ACP Synthase (KAS) Inhibition: At least one aminothiazole derivative has been identified to bind to the active site of β-ketoacyl-ACP synthase (KAS), a key enzyme in bacterial fatty acid synthesis.[2] The inhibition of this pathway disrupts the production of essential fatty acids required for bacterial membrane formation and other cellular processes.

The following diagrams illustrate the simplified signaling pathways and experimental workflows.

experimental_workflow Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_results Results prep_colonies Bacterial Colony Preparation prep_inoculum Inoculum Standardization (0.5 McFarland) prep_colonies->prep_inoculum inoculation Inoculation of Microtiter Plate prep_inoculum->inoculation prep_compounds Serial Dilution of Test Compounds prep_compounds->inoculation incubation Incubation (37°C, 18-24h) inoculation->incubation read_results Visual Inspection for Growth incubation->read_results determine_mic MIC Determination read_results->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

murB_pathway Simplified MurB Inhibition Pathway UDP_NAG UDP-N-acetylglucosamine MurA MurA UDP_NAG->MurA PEP Phosphoenolpyruvate PEP->MurA UDP_NAG_enolpyruvate UDP-NAG-enolpyruvate MurA->UDP_NAG_enolpyruvate MurB MurB (UDP-N-acetylenolpyruvoylglucosamine reductase) UDP_NAG_enolpyruvate->MurB UDP_NAM UDP-N-acetylmuramic acid MurB->UDP_NAM Peptidoglycan Peptidoglycan Synthesis UDP_NAM->Peptidoglycan CellWall Bacterial Cell Wall Peptidoglycan->CellWall Aminothiazole Aminothiazole Derivative Aminothiazole->MurB Inhibition

Caption: Inhibition of peptidoglycan synthesis via the MurB pathway.

Experimental Protocols

The following is a detailed methodology for the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standard procedure for assessing the antimicrobial susceptibility of bacteria.

1. Preparation of Materials and Reagents:

  • Bacterial Strains: Pure cultures of the test bacteria (e.g., S. aureus, E. coli).

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Test Compounds: Stock solutions of aminothiazole derivatives and standard antibiotics of known concentration.

  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer (optional).

2. Inoculum Preparation:

  • From a fresh agar plate culture, select 3-5 isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Preparation of Compound Dilutions:

  • Perform two-fold serial dilutions of the stock solutions of the test compounds (aminothiazole derivatives and standard antibiotics) in CAMHB in a separate 96-well plate or in tubes.

4. Microtiter Plate Inoculation:

  • Dispense 100 µL of the appropriate compound dilution into each well of the 96-well microtiter plate.

  • Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL.

  • Include a growth control well (containing only inoculum and broth) and a sterility control well (containing only broth).

5. Incubation:

  • Seal the microtiter plates to prevent evaporation and incubate at 37°C for 18-24 hours.

6. MIC Determination:

  • Following incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

  • Optionally, a plate reader can be used to measure the optical density at 600 nm to quantify bacterial growth.

Conclusion

The data presented in this guide underscores the significant potential of novel aminothiazole derivatives as a new class of antimicrobial agents. Their potent activity against a range of bacteria, including drug-resistant strains, highlights their promise in addressing the critical need for new antibiotics. Further research into their mechanism of action, in vivo efficacy, and safety profiles is warranted to fully realize their therapeutic potential. The detailed experimental protocols provided herein serve as a valuable resource for researchers actively engaged in the evaluation and development of these promising compounds.

References

In vitro antiproliferative activity of 2-aminothiazole derivatives against cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold has emerged as a significant pharmacophore in medicinal chemistry, forming the core of numerous compounds with potent anticancer properties.[1][2] This guide provides a comparative analysis of the in vitro antiproliferative activity of various 2-aminothiazole derivatives against a range of cancer cell lines, supported by experimental data and detailed methodologies.

Comparative Antiproliferative Activity

The cytotoxic effects of 2-aminothiazole derivatives are typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of selected 2-aminothiazole derivatives against various human cancer cell lines, offering a basis for comparative analysis.

Compound/DerivativeCancer Cell LineCell Line TypeIC50 Value
Compound 27 HeLaCervical Cancer1.6 ± 0.8 µM
A549Lung CancerStrong Activity
Compound 20 H1299Lung Cancer4.89 µM
SHG-44Glioma4.03 µM
TH-39 K562Leukemia0.78 µM
Compound 23 HepG2Liver Cancer0.51 mM
PC12Pheochromocytoma0.309 mM
Compound 24 HepG2Liver Cancer0.57 mM
PC12Pheochromocytoma0.298 mM
Compound 79a MCF-7Breast Cancer2.32 µg/mL (GI50)
Compound 79b A549Lung Cancer1.61 µg/mL (GI50)
Ethyl 2-[2-(dibutylamino)acetamido]thiazole-4-carboxylate Panc-1Pancreatic Cancer43.08 µM
Compound 28 A549Lung Cancer8.64 µM
HeLaCervical Cancer6.05 µM
HT29Colon Cancer0.63 µM
Karpas299Lymphoma13.87 µM

Mechanisms of Action

Research indicates that 2-aminothiazole derivatives exert their anticancer effects through various mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[1]

Apoptosis Induction: Many 2-aminothiazole derivatives trigger apoptosis through both intrinsic and extrinsic pathways. A key mechanism involves the modulation of the Bcl-2 family of proteins, where some derivatives have been shown to down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein Bax.[1]

Cell Cycle Arrest: These compounds can also halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, such as the G0/G1 or G2/M phases, preventing the cells from proceeding through division.[1]

The following diagram illustrates a simplified signaling pathway for apoptosis induction, a common mechanism of action for these compounds.

A 2-Aminothiazole Derivatives B Cellular Stress A->B C Bax (Pro-apoptotic) Activation B->C D Bcl-2 (Anti-apoptotic) Inhibition B->D E Mitochondrial Outer Membrane Permeabilization C->E D->E F Cytochrome c Release E->F G Caspase Activation F->G H Apoptosis G->H A Cancer Cell Culture B Seeding in 96-well Plates A->B C Treatment with 2-Aminothiazole Derivatives B->C D Incubation (e.g., 48h) C->D E MTT Assay D->E F Data Analysis E->F G IC50 Determination F->G

References

Revolutionizing Aminothiazole Synthesis: A Comparative Guide to Conventional and Microwave-Assisted Heating

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of aminothiazole derivatives is a cornerstone of creating novel therapeutics. This guide provides a detailed comparison between traditional conventional heating and modern microwave-assisted synthesis, offering insights into efficiency, yield, and environmental impact. The data presented underscores the significant advantages of microwave technology in accelerating the discovery and development process.

The synthesis of 2-aminothiazoles, a critical scaffold in medicinal chemistry, has traditionally been accomplished through methods requiring prolonged heating. However, the advent of microwave-assisted organic synthesis has offered a transformative alternative, drastically reducing reaction times and often improving yields. This guide presents a side-by-side comparison of these two methodologies, supported by experimental data and detailed protocols.

Performance Data: A Quantitative Comparison

Microwave-assisted synthesis consistently outperforms conventional heating methods in the synthesis of 2-aminothiazole derivatives. The primary advantages are a dramatic reduction in reaction time and an increase in product yield.[1]

CompoundConventional Method (Yield %)Conventional Method (Time)Microwave Method (Yield %)Microwave Method (Time)
3a758-10 hrs885-15 min
3b728-10 hrs855-15 min
3c788-10 hrs905-15 min
3d808-10 hrs925-15 min

Data compiled from studies conducting the Hantzsch thiazole synthesis using substituted ketones, thiourea, and iodine.[2][3]

The Experimental Divide: A Visual Workflow

The procedural differences between conventional and microwave-assisted synthesis are significant. The following diagram illustrates the streamlined workflow offered by microwave technology.

G cluster_0 Conventional Heating Workflow cluster_1 Microwave-Assisted Workflow A1 Reactants Mixing (Ketone, Thiourea, Iodine in Ethanol) A2 Reflux Setup (Heating Mantle) A1->A2 Transfer to flask A3 Prolonged Heating (8-10 hours) A2->A3 Apply heat A4 Cooling & Precipitation (Pouring on ice) A3->A4 Reaction completion (TLC) A5 Product Isolation (Filtration & Drying) A4->A5 Isolate solid A6 Recrystallization (Ethanol) A5->A6 Purification B1 Reactants Mixing (Ketone, Thiourea, Iodine in Microwave Flask) B2 Microwave Irradiation (170-320W, 5-15 minutes) B1->B2 Place in reactor B3 Cooling & Precipitation (Pouring on ice) B2->B3 Reaction completion (TLC) B4 Product Isolation (Filtration & Drying) B3->B4 Isolate solid B5 Recrystallization (Ethanol) B4->B5 Purification

Caption: Comparative workflow of conventional vs. microwave synthesis.

Detailed Experimental Protocols

The following are generalized experimental protocols for the synthesis of 2-aminothiazole derivatives, illustrating the procedural differences between the two heating methods.

Conventional Heating Method
  • Reactant Preparation: In a round-bottom flask, dissolve the substituted ketone (0.01 M), thiourea (0.02 M), and iodine (0.01 M) in ethanol (30 mL).[2][3]

  • Reflux: The reaction mixture is heated to reflux using a heating mantle for a period of 8 to 10 hours.[2] The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[3]

  • Work-up: After completion, the reaction mixture is allowed to cool to room temperature and then poured over crushed ice.[2]

  • Isolation and Purification: The resulting precipitate is collected by filtration, dried, and then recrystallized from ethanol to yield the pure 2-aminothiazole derivative.[2][3]

Microwave-Assisted Method
  • Reactant Preparation: The substituted ketone (0.01 M), thiourea (0.02 M), and iodine (0.01 M) are placed in a microwave-safe flask.[2] In some procedures, the reactants are mixed with a heterogeneous catalyst like NaHSO4-SiO2 in a mortar and pestle before being transferred to a beaker for irradiation.[3]

  • Microwave Irradiation: The flask is subjected to microwave irradiation at a power of 170-320 W for 5 to 15 minutes.[2][3] Reaction completion is monitored by TLC.[3]

  • Work-up: Upon completion, the reaction mixture is cooled and poured over ice.[2] If a catalyst is used, the mixture is extracted with a solvent like ethyl acetate, and the catalyst is removed by filtration.[3]

  • Isolation and Purification: The precipitated product is filtered, dried, and recrystallized from ethanol.[2][3]

The Underlying Advantage: Mechanism of Heating

The significant difference in reaction times and yields can be attributed to the fundamental differences in heating mechanisms.

G cluster_0 Heating Mechanisms Conventional Conventional Heating (Conduction & Convection) Conventional_Desc Slow, inefficient heat transfer from an external source through the vessel walls to the solvent and then to the reactants. Conventional->Conventional_Desc Microwave Microwave Heating (Dipolar Polarization & Ionic Conduction) Microwave_Desc Rapid, direct heating of polar molecules throughout the bulk of the reaction mixture, leading to uniform and instantaneous heating. Microwave->Microwave_Desc

References

Spectroscopic Analysis for Structural Confirmation of Synthesized (2-Aminothiazol-4-yl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data used to confirm the structure of synthesized (2-Aminothiazol-4-yl)methanol. By presenting experimental data alongside those of structurally related compounds, this document serves as a valuable resource for the verification of newly synthesized batches of this important chemical scaffold. The provided methodologies for key spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—offer standardized protocols for reproducible results.

Structural Elucidation Workflow

The structural confirmation of this compound relies on a synergistic approach employing ¹H NMR, ¹³C NMR, and Mass Spectrometry. Each technique provides unique and complementary information to build a complete picture of the molecular structure.

workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation start Synthesized Compound (this compound) nmr NMR Spectroscopy (¹H and ¹³C) start->nmr Proton and Carbon Environment ms Mass Spectrometry (MS) start->ms Molecular Weight and Fragmentation structure Verified Structure nmr->structure ms->structure

Figure 1: Experimental workflow for the structural confirmation of this compound.

Comparison of Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for this compound and compare it with commercially available, structurally similar compounds. This comparative approach is crucial for identifying key spectral features and confirming the successful synthesis of the target molecule.

Table 1: ¹H NMR Data Comparison (400 MHz, DMSO-d₆)

CompoundChemical Shift (δ, ppm) and Multiplicity
This compound (Predicted) ~6.8 (s, 1H, H-5), ~5.0 (br s, 2H, NH₂), ~4.4 (d, 2H, CH₂), ~5.2 (t, 1H, OH)
2-Aminothiazole[1]6.56 (d, 1H), 6.93-6.88 (t br, 3H)
2-Amino-4-methylthiazole[1]7.55 (s, 1H), 7.17 (br, 2H), 2.17 (s, 3H)
4-Phenyl-2-aminothiazole[1]8.96 (s, 2H), 7.74 (d, 2H), 7.51-7.44 (m, 3H), 7.27 (s, 1H)

Table 2: ¹³C NMR Data Comparison (100 MHz, DMSO-d₆)

CompoundChemical Shift (δ, ppm)
This compound (Predicted) ~168 (C-2), ~148 (C-4), ~105 (C-5), ~58 (CH₂)
2-AminothiazoleNot available in provided search results.
2-Amino-4-methylthiazole[1]169.2, 153.4, 111.1, 15.7
4-Phenyl-2-aminothiazoleNot available in provided search results.

Table 3: Mass Spectrometry Data Comparison

CompoundMolecular Weight ( g/mol )Key Mass Fragments (m/z)
This compound 130.17Expected [M+H]⁺ at 131
2-Aminothiazole100.14Data not readily available in search results.
2-Amino-4-methylthiazole114.17Data not readily available in search results.
4-Phenyl-2-aminothiazole176.24Data not readily available in search results.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to ensure consistency and reproducibility of results.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 4.0 s

  • Spectral Width: 16 ppm

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.5 s

  • Spectral Width: 240 ppm

  • Reference: DMSO-d₆ at 39.52 ppm.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the synthesized compound.

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation:

  • Prepare a stock solution of the synthesized compound in methanol at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of 10 µg/mL with a 50:50 mixture of methanol and water containing 0.1% formic acid.

ESI-MS Parameters:

  • Ionization Mode: Positive

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 600 L/hr

  • Scan Range: m/z 50-500

By following these protocols and comparing the obtained spectra with the provided data for related structures, researchers can confidently confirm the successful synthesis and structural integrity of this compound.

References

A Comparative Guide to Purity Assessment of Synthesized (2-Aminothiazol-4-yl)methanol: HPLC vs. NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the drug discovery and development pipeline. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for assessing the purity of synthesized (2-Aminothiazol-4-yl)methanol, a key building block in medicinal chemistry.

This comparison will delve into the experimental protocols, data presentation, and the relative strengths and weaknesses of each method, supported by illustrative experimental data. This will enable researchers to make informed decisions on the most appropriate technique for their specific needs, whether for routine quality control or comprehensive structural confirmation and quantification.

Introduction to Purity Assessment Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis, prized for its high resolving power and sensitivity in separating a target compound from its impurities.[1] It is particularly effective for routine quality control and high-throughput screening.

Nuclear Magnetic Resonance (NMR) spectroscopy, especially quantitative NMR (qNMR), is an exceptionally powerful tool that provides detailed structural information and can be used for quantitative analysis without the need for a reference standard of the analyte itself.[1] qNMR is considered a primary analytical method, offering an absolute measure of purity.[1]

Experimental Protocols

Detailed methodologies for both HPLC and NMR analysis are crucial for reproducible and reliable purity assessment.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC analysis for this compound is typically performed using a reversed-phase method.

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column is employed.[2]

Sample Preparation: An accurately weighed sample of approximately 1 mg of synthesized this compound is dissolved in 1 mL of the mobile phase to create a 1 mg/mL stock solution. This is further diluted to a working concentration of 0.1 mg/mL.

Chromatographic Conditions:

  • Mobile Phase: A gradient mixture of 0.1% orthophosphoric acid in water (Solvent A) and acetonitrile (Solvent B) is commonly used for the analysis of aminothiazole derivatives.[3][4]

  • Gradient: A typical gradient might start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to the initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Data Analysis: The purity is assessed using the area percent method, where the peak area of the main compound is divided by the total peak area of all components in the chromatogram.[2]

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

qNMR provides a direct measure of purity by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for optimal resolution and sensitivity.[1]

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound into an NMR tube.

  • Accurately weigh and add a known amount (e.g., 5 mg) of a certified internal standard (e.g., maleic acid or 1,4-dinitrobenzene). The internal standard should have signals that do not overlap with the analyte's signals.[1]

  • Add a suitable deuterated solvent (e.g., DMSO-d6) to dissolve the sample and internal standard completely.

Acquisition Parameters:

  • Pulse Sequence: A standard 1D proton experiment (e.g., 'zg' on a Bruker instrument).

  • Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T1 relaxation time of the signals of interest, typically 30-60 seconds) is crucial for accurate integration.[1]

  • Number of Scans: 16 to 32 scans are generally sufficient to obtain a good signal-to-noise ratio.

Data Analysis: The purity is calculated by comparing the integral of a well-resolved proton signal of this compound with the integral of a known proton signal from the internal standard, taking into account the number of protons each signal represents and the molecular weights and masses of the analyte and the standard.[5]

Data Presentation and Comparison

To illustrate the comparison, let's consider a hypothetical batch of synthesized this compound containing two common types of impurities: a starting material (Impurity A: 1,3-dichloroacetone) and a side-product (Impurity B: 2-amino-5-chloro-4-methylthiazole).

HPLC Data Summary
Peak IDCompound NameRetention Time (min)Peak AreaArea %
1Impurity A3.515,0000.75
2This compound8.21,950,00097.50
3Impurity B12.135,0001.75
Total 2,000,000 100.00

HPLC Purity Calculation (Area %):

Purity = (Peak Area of Main Compound / Total Peak Area) x 100 = (1,950,000 / 2,000,000) x 100 = 97.50%

qNMR Data Summary
SignalCompoundChemical Shift (ppm)IntegralNumber of ProtonsMolar Ratio (relative to IS)
H-5 (thiazole)This compound6.85 (s)1.0011.00
-CH2OHThis compound4.50 (s)2.0221.01
-NH2This compound7.10 (s)2.0121.005
CH (olefinic)Maleic Acid (IS)6.30 (s)2.0021.00

qNMR Purity Calculation (Weight %):

Purity (w/w %) = [\frac{I_{analyte}}{I_{IS}} \times \frac{N_{IS}}{N_{analyte}} \times \frac{MW_{analyte}}{MW_{IS}} \times \frac{m_{IS}}{m_{analyte}}] x Purity_{IS}

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • IS = Internal Standard

Assuming:

  • m_analyte = 10.00 mg

  • m_IS = 5.00 mg

  • MW_analyte = 130.16 g/mol

  • MW_IS = 116.07 g/mol

  • Purity_IS = 99.9%

Purity (w/w %) = [\frac{1.00}{2.00} \times \frac{2}{1} \times \frac{130.16}{116.07} \times \frac{5.00}{10.00}] x 99.9% = 98.2%

Comparative Analysis of HPLC and NMR

FeatureHPLCNMR
Principle Separation based on differential partitioning between a mobile and stationary phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.
Quantification Relative (Area %), requires reference standards for absolute quantification.Absolute (qNMR with internal standard), does not require analyte-specific reference standards.[6]
Sensitivity High (typically µg/mL to ng/mL).Lower (typically mg/mL).
Selectivity High for separating structurally similar compounds.High for distinguishing isomers and providing structural information.
Throughput Higher, with typical run times of 15-30 minutes per sample.[1]Lower, especially for qNMR which requires long relaxation delays for accurate quantification.[1]
Sample Consumption Low (micrograms).[1]Higher (milligrams).[1]
Destructive Yes.[1]No, the sample can be recovered.[1]
Information Provided Retention time, peak area (purity), and UV spectrum.Detailed structural information, identification of unknown impurities, and absolute purity.
Cost (Instrument) Lower initial investment.Higher initial investment.
Cost (Per Sample) Higher due to solvent and column consumption.Lower due to minimal solvent usage and no need for columns.

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the workflows for HPLC and qNMR purity assessment.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Synthesized This compound s2 Dissolve in Mobile Phase s1->s2 s3 Dilute to Working Concentration s2->s3 a1 Inject Sample into HPLC System s3->a1 a2 Separation on C18 Column a1->a2 a3 UV Detection a2->a3 d1 Integrate Peak Areas a3->d1 d2 Calculate Purity (Area % Method) d1->d2

Caption: HPLC Purity Assessment Workflow.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing s1 Accurately Weigh Analyte and Internal Standard s2 Transfer to NMR Tube s1->s2 s3 Add Deuterated Solvent s2->s3 a1 Acquire 1H NMR Spectrum (with long relaxation delay) s3->a1 a2 Process Spectrum (Phasing, Baseline Correction) a1->a2 d1 Integrate Analyte and Standard Signals a2->d1 d2 Calculate Purity (Weight % Method) d1->d2

Caption: qNMR Purity Assessment Workflow.

Conclusion: A Complementary Approach

Both HPLC and NMR are indispensable tools for the purity assessment of synthesized this compound.

HPLC is an excellent method for:

  • Routine quality control due to its high throughput.

  • Detecting and quantifying known impurities with high sensitivity.

  • Providing an "impurity profile" of the synthesized material.

NMR, particularly qNMR, is superior for:

  • Providing an absolute purity value without the need for specific impurity reference standards.

  • Confirming the structure of the main component.

  • Identifying and quantifying unknown impurities through structural elucidation.

For comprehensive and robust purity validation, a combination of both techniques is highly recommended.[1] This orthogonal approach, utilizing the separation power of HPLC and the structural and quantitative accuracy of NMR, provides the highest level of confidence in the quality of synthesized compounds, a critical aspect of research and drug development.

References

Cross-reactivity studies of antibodies raised against aminothiazole-containing haptens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding Antibody Specificity

The aminothiazole moiety is a crucial component in a wide array of pharmaceuticals, making the development of specific antibodies for immunoassays a critical aspect of drug development and monitoring. A significant challenge in this process is managing the cross-reactivity of these antibodies with structurally similar compounds. This guide provides a comparative analysis of the cross-reactivity profiles of antibodies raised against various aminothiazole-containing haptens, supported by experimental data and detailed methodologies. Understanding the principles of hapten design and its impact on antibody specificity is paramount for developing robust and reliable immunoassays.

Key Determinants of Antibody Specificity

The specificity of an antibody is fundamentally influenced by the design of the hapten used to elicit the immune response. The position of the linker arm on the hapten and the electronic and steric properties of the exposed portions of the molecule are critical factors that dictate the resulting antibody's binding characteristics. For aminothiazole-containing haptens, the strategy of exposing or masking different functional groups can lead to antibodies with tailored cross-reactivity profiles.

Comparative Cross-Reactivity Data

The following tables summarize the cross-reactivity of antibodies raised against different aminothiazole-related haptens. The data, compiled from various studies, is presented as the half-maximal inhibitory concentration (IC50) and the percentage of cross-reactivity relative to the primary analyte. A lower IC50 value indicates a higher affinity of the antibody for the compound.

Table 1: Cross-Reactivity of a Monoclonal Antibody Raised Against a Sulfathiazole Derivative

CompoundIC50 (ng/mL)Cross-Reactivity (%)
Sulfathiazole322100
Sulfanitran1.4122837
Sulfapyridine22.81412

Data adapted from studies on monoclonal antibodies generated against sulfathiazole derivatives, which share structural similarities with other aminothiazole compounds.[1][2]

Table 2: Cross-Reactivity Profile of a Monoclonal Antibody (27G3) from a Sulfathiazole Hapten

CompoundIC50 (ng/mL)Cross-Reactivity (%)
Sulfathiazole<100100
Sulfadiazine<100>100
Sulfamethoxazole<100>100
Furosemide>10,000<1
Acetazolamide>10,000<1
Hydrochlorothiazide>10,000<1

This antibody demonstrates broad specificity for various sulfonamides while showing negligible cross-reactivity with other drugs containing a sulfonamide group but lacking the core aminobenzene structure.[2][3]

Experimental Protocols

The generation of reliable cross-reactivity data is dependent on meticulous experimental design and execution. Below are detailed methodologies for the key experiments involved in the development and characterization of antibodies against aminothiazole-containing haptens.

Hapten Synthesis and Immunogen Preparation

The synthesis of a hapten involves chemically modifying the target aminothiazole-containing molecule to introduce a linker arm with a reactive functional group (e.g., a carboxylic acid or an amine). This linker allows for conjugation to a carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), which is necessary to make the small hapten molecule immunogenic.[4]

General Workflow for Hapten Synthesis and Immunogen Preparation

Hapten_Synthesis cluster_synthesis Hapten Synthesis cluster_conjugation Immunogen Preparation Aminothiazole Aminothiazole Derivative Linker Introduction of Linker Arm Aminothiazole->Linker Activation Activation of Functional Group Linker->Activation Conjugation Conjugation Reaction Activation->Conjugation Carrier Carrier Protein (e.g., BSA, KLH) Carrier->Conjugation Purification Purification and Characterization Conjugation->Purification Immunization Immunization Purification->Immunization Use for Immunization MAb_Production Immunization Immunization of Mice with Hapten-Carrier Conjugate Spleen_Cells Isolation of Spleen Cells Immunization->Spleen_Cells Fusion Cell Fusion (Hybridoma Formation) Spleen_Cells->Fusion Myeloma_Cells Myeloma Cell Culture Myeloma_Cells->Fusion Selection Selection of Hybridomas (HAT Medium) Fusion->Selection Screening Screening of Hybridomas (ELISA) Selection->Screening Cloning Subcloning of Positive Hybridomas Screening->Cloning Expansion Expansion and Antibody Production Cloning->Expansion Purification Antibody Purification and Characterization Expansion->Purification Competitive_ELISA cluster_setup Assay Setup cluster_competition Competitive Binding cluster_detection Detection Plate_Coating Coat Plate with Hapten-OVA Conjugate Blocking Block Unbound Sites Plate_Coating->Blocking Add_to_Plate Add Mixture to Coated Plate Blocking->Add_to_Plate Antibody Primary Antibody Incubate_Mix Pre-incubate Antibody with Analytes Antibody->Incubate_Mix Analytes Target Analyte & Cross-Reactants Analytes->Incubate_Mix Incubate_Mix->Add_to_Plate Secondary_Ab Add Enzyme-Labeled Secondary Antibody Add_to_Plate->Secondary_Ab Substrate Add Substrate Secondary_Ab->Substrate Measure Measure Absorbance Substrate->Measure Analysis Analysis Measure->Analysis Calculate IC50 and % Cross-Reactivity

References

Evaluating the pan-activity of novel aminothiazole antivirals against different viral genotypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant viral strains and the ever-present threat of novel pandemics underscore the urgent need for broad-spectrum antiviral agents. Aminothiazole derivatives have recently gained significant attention as a promising class of compounds with pan-activity against a range of viral genotypes. This guide provides a comparative analysis of their performance, supported by experimental data, to aid in the evaluation and development of these novel antivirals.

Executive Summary

Novel aminothiazole-based compounds have demonstrated potent antiviral activity against a variety of RNA viruses, including human rhinoviruses (HRV), enteroviruses, coronaviruses, and influenza A virus. A key mechanism of action for a significant subset of these compounds is the inhibition of the host lipid kinase, phosphatidylinositol 4-kinase III beta (PI4KIIIβ). This host-centric mechanism offers the advantage of a higher barrier to resistance compared to direct-acting antivirals. This guide summarizes the quantitative antiviral activity of representative aminothiazole compounds, details the experimental protocols for their evaluation, and visualizes the key signaling pathway and a general experimental workflow.

Comparative Antiviral Activity

The following table summarizes the in vitro efficacy of selected novel aminothiazole and related bithiazole derivatives against various viral genotypes. The data, compiled from multiple studies, highlights the potential for broad-spectrum activity.

Compound ClassSpecific Compound/AnalogVirus (Genotype/Serotype)Assay Cell LineEC50 / IC50 (µM)Cytotoxicity (CC50 in µM)Reference
Aminothiazole Compound 1 (imidazo[1,2-a]pyrazine derivative)Coxsackievirus B3 (CVB3)BGM0.077 (EC50)>100[1]
Rhinovirus 14 (HRV-14)HeLa0.004 (EC50)>100[1]
Enterovirus 71 (EV71)Vero0.018 (EC50)>100[1]
Poliovirus 1Vero0.025 (EC50)>100[1]
3-((4-aminophenyl){4-[4-(trifluoromethyl)phenyl]thiazol-2-yl}amino)propanoic acid (6e)Influenza A (H1N1, PR8 strain)MDCKComparable to Oseltamivir>100[2][3]
3-{(4-acetamidophenyl)[4-(4-trifluoromethylphenyl)-1,3-thiazol-2-yl]amino}propanoic acid (5e)Influenza A (H1N1, PR8 strain)MDCKComparable to Oseltamivir>100[2][3]
Bithiazole Compound 1Human Rhinovirus 2 (hRV2)HeLa0.21 (IC50)>100[4]
Human Rhinovirus 14 (hRV14)HeLa0.052 (IC50)>100[4]
Compound 4aZika Virus (ZIKV)Huh71.77 (IC50)>200[4]
SARS-CoV-2Vero-E60.29 (IC50)>100[4]
Compound 4cZika Virus (ZIKV)Huh70.39 (IC50)>200[4]
SARS-CoV-2Vero-E60.89 (IC50)>100[4]

Mechanism of Action: Targeting a Host Kinase

A significant number of the evaluated aminothiazole and bithiazole compounds exert their antiviral effect by inhibiting PI4KIIIβ, a host cell lipid kinase.[5][6][7] Viruses such as rhinoviruses and other enteroviruses hijack PI4KIIIβ to generate phosphatidylinositol 4-phosphate (PI4P)-enriched organelles, which serve as scaffolds for their replication complexes.[5][8] By inhibiting this kinase, the aminothiazole compounds prevent the formation of these specialized replication sites, thereby halting viral propagation.[7] This host-targeting mechanism is advantageous as it is less susceptible to the development of viral resistance.

PI4KIIIb_Pathway cluster_virus Viral Proteins cluster_host Host Cell Factors cluster_inhibitor Inhibitor Viral Protein (e.g., 3A) Viral Protein (e.g., 3A) GBF1 GBF1 Viral Protein (e.g., 3A)->GBF1 recruits Arf1 Arf1 GBF1->Arf1 activates PI4KIIIb PI4KIIIβ Arf1->PI4KIIIb recruits PI Phosphatidylinositol (PI) PI4P Phosphatidylinositol 4-phosphate (PI4P) PI->PI4P phosphorylates PI4KIIIβ ReplicationOrganelle Viral Replication Organelle Formation PI4P->ReplicationOrganelle promotes ViralReplication Viral RNA Replication ReplicationOrganelle->ViralReplication enables Aminothiazole Aminothiazole Compound Aminothiazole->PI4KIIIb inhibits Experimental_Workflow cluster_setup Assay Setup cluster_infection Infection & Treatment cluster_incubation Incubation & Readout cluster_analysis Data Analysis A 1. Seed host cells in 96-well plates C 3. Infect cells with virus A->C B 2. Prepare serial dilutions of aminothiazole compounds D 4. Add compound dilutions to infected cells B->D C->D E 5. Incubate for 3-4 days D->E F 6. Measure cell viability (e.g., MTT assay) E->F G 7. Calculate EC50 and CC50 values F->G

References

Safety Operating Guide

Navigating the Disposal of (2-Aminothiazol-4-yl)methanol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive overview of the proper disposal procedures for (2-Aminothiazol-4-yl)methanol, emphasizing safety, regulatory compliance, and operational best practices.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure all personnel are outfitted with the appropriate Personal Protective Equipment (PPE). Based on the hazards identified for similar aminothiazole compounds, which include skin irritation, serious eye irritation, and potential respiratory irritation, the following PPE is mandatory[1]:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene.

  • Body Protection: A laboratory coat or a chemical-resistant apron.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling vapors[1][2].

II. Core Disposal Procedures

This compound should be treated as hazardous waste. The primary directive is to arrange for its disposal via an approved waste disposal plant[1][3][4]. Adherence to the following steps, derived from standard laboratory protocols for hazardous chemical waste, is essential.

Step 1: Waste Identification and Segregation

  • Labeling: The waste container must be clearly and accurately labeled with the full chemical name: "this compound"[3][5]. Do not use abbreviations or chemical formulas. The label should also include the words "Hazardous Waste" and the date when the waste was first added[5][6].

  • Segregation: Keep this compound waste separate from other waste streams to prevent potentially incompatible chemical reactions[3][7]. Do not mix this waste with other chemicals unless explicitly permitted by your institution's waste management guidelines[7].

Step 2: Container Management

  • Compatibility: Use a sturdy, leak-proof container that is chemically compatible with the compound[3][6].

  • Closure: Keep the container tightly sealed at all times, except when adding waste, to prevent the release of vapors[1][3][8].

  • Capacity: Do not fill waste containers beyond 90% of their capacity to allow for expansion[8].

Step 3: Storage and Professional Disposal

  • Storage: Store the sealed and labeled hazardous waste container in a designated, well-ventilated satellite accumulation area[5]. Flammable wastes should be stored in a fire-rated cabinet[6].

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or an equivalent authority to schedule a pickup for the hazardous waste[3]. This material must be ultimately handled by a licensed professional waste disposal service in accordance with all national and local regulations[2][3][7].

III. Spill Management Protocol

In the event of a spill, immediate and correct action is required to mitigate exposure and prevent environmental contamination.

  • Evacuate and Ventilate: Immediately alert personnel in the vicinity and evacuate the immediate area. Ensure the area is well-ventilated[2][5].

  • Control Ignition Sources: Remove all nearby sources of ignition, as compounds with alcohol functional groups can be flammable[1][9][10].

  • Containment: For small spills, use an inert absorbent material like sand, silica gel, vermiculite, or a commercial chemical absorbent to contain the substance[1][2][5][7]. Do not use combustible materials such as paper towels to absorb the bulk of the spill[5].

  • Collection: Carefully collect the absorbed material using spark-proof tools and place it into a suitable, labeled, and sealed container for hazardous waste disposal[2][3][7][11].

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., 60-70% ethanol followed by soap and water)[10]. All cleaning materials must also be collected and disposed of as hazardous waste[2][5][7].

  • Reporting: Report the incident to your laboratory supervisor and EHS department in line with your institution's policies[5].

IV. Hazard Data Summary

The following table summarizes key hazard information from the Safety Data Sheets of structurally related thiazole compounds, which should be considered when handling this compound.

Hazard CategoryGHS Hazard StatementPrecautionary Statements (Examples)Source
Skin Irritation H315: Causes skin irritationP264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
Eye Irritation H319: Causes serious eye irritationP280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Respiratory Irritation H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep at rest in a position comfortable for breathing.[1]
Acute Toxicity (Oral) H302: Harmful if swallowedP270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[12]
Disposal P501: Dispose of contents/container to an approved waste disposal plant.This is the universal precautionary statement for the final disposal of the chemical and its container.[1][4][12]

V. Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_disposal Disposal Process cluster_spill Spill Contingency start Identify this compound as Hazardous Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate from Other Waste Streams ppe->segregate spill_event Spill Occurs ppe->spill_event container Use Labeled, Compatible, and Sealed Container segregate->container storage Store in Designated Satellite Accumulation Area container->storage ehs Contact Institutional EHS Office for Waste Pickup storage->ehs documentation Provide Accurate Waste Information ehs->documentation pickup Professional Waste Service Picks Up Container documentation->pickup end Final Disposal at Approved Waste Treatment Facility pickup->end contain Contain with Inert Absorbent Material spill_event->contain collect Collect Contaminated Material into Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate report Report to Supervisor & EHS decontaminate->report report->ehs

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (2-Aminothiazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of (2-Aminothiazol-4-yl)methanol, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedures are designed to offer clear, step-by-step guidance for operational use.

This compound is a chemical compound that requires careful handling to prevent potential health hazards. It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation[1]. Adherence to the prescribed personal protective equipment (PPE) and handling procedures is mandatory to minimize exposure risks.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Required Personal Protective Equipment
Weighing and Preparing Solutions - Chemical safety goggles or face shield- Nitrile or neoprene gloves- Lab coat or chemical-resistant apron- Respiratory protection (use in a well-ventilated area or with local exhaust ventilation)
Conducting Reactions - Chemical safety goggles and face shield- Nitrile or neoprene gloves- Chemical-resistant lab coat- Use within a certified chemical fume hood
Sample Handling and Transfer - Chemical safety goggles- Nitrile or neoprene gloves- Lab coat
Waste Disposal - Chemical safety goggles- Heavy-duty nitrile or neoprene gloves- Chemical-resistant lab coat or apron

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Spill Management prep1 Review Safety Data Sheet (SDS) prep2 Ensure proper ventilation (Fume Hood) prep1->prep2 prep3 Don appropriate Personal Protective Equipment (PPE) prep2->prep3 handle1 Weigh and dispense in a ventilated enclosure prep3->handle1 handle2 Perform experimental procedures in a fume hood handle1->handle2 handle3 Avoid inhalation of dust or vapors handle2->handle3 clean3 In case of a spill, follow emergency procedures handle2->clean3 handle4 Prevent contact with skin and eyes handle3->handle4 clean1 Wash hands thoroughly after handling handle4->clean1 clean2 Decontaminate work surfaces clean1->clean2

Figure 1. Workflow for the safe handling of this compound.

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves), in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Dispose of solutions containing this compound in a separate, sealed, and properly labeled liquid hazardous waste container.

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The first rinseate must be collected and disposed of as hazardous chemical waste[2]. Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinses as hazardous waste.

Disposal Procedure:

All chemical waste must be disposed of through an approved waste disposal plant[1]. Do not dispose of this compound down the drain or in regular trash. Always consult and adhere to your institution's and local environmental regulations for chemical waste disposal[2].

cluster_waste_gen Waste Generation cluster_collection Collection & Segregation cluster_disposal Final Disposal waste1 Contaminated Solids (gloves, paper) collect1 Segregate Solid and Liquid Waste waste1->collect1 waste2 Liquid Waste (solutions, rinsates) waste2->collect1 waste3 Empty Chemical Containers collect3 Collect first rinse of empty containers as hazardous waste waste3->collect3 collect2 Use Designated, Labeled Hazardous Waste Containers collect1->collect2 dispose1 Store waste in a secure, designated area collect2->dispose1 collect3->collect2 dispose2 Arrange for pickup by an approved waste disposal service dispose1->dispose2 dispose3 Follow all local and institutional regulations dispose2->dispose3

Figure 2. Logical flow for the disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Aminothiazol-4-yl)methanol
Reactant of Route 2
(2-Aminothiazol-4-yl)methanol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.